N-[4-(2-Bromoacetyl)Phenyl]Acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-bromoacetyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOHURFEYYDIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494378 | |
| Record name | N-[4-(Bromoacetyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21675-02-5 | |
| Record name | N-[4-(Bromoacetyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(2-Bromoacetyl)phenyl]acetamide is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a reactive bromoacetyl group and an acetamide moiety, makes it a valuable tool for the covalent modification of biological macromolecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound. Detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway and mechanism of action are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound, also known as 4'-acetamido-α-bromoacetophenone, is a solid at room temperature. Its core structure consists of an acetophenone skeleton with an acetamido group at the para position of the phenyl ring and a bromine atom on the α-carbon of the acetyl group.
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4'-Acetamido-α-bromoacetophenone, 2-Bromo-4'-acetamidoacetophenone, N-(4-bromoacetylphenyl)acetamide |
| CAS Number | 21675-02-5 |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| InChI Key | BDOHURFEYYDIQE-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)CBr |
Physicochemical Data
While experimental data for this compound is limited, the following table summarizes available and predicted data. For comparison, data for the related compound N-[2-(2-bromoacetyl)phenyl]acetamide is included.
| Property | Value | Reference |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | 126-127 °C (for N-[2-(2-bromoacetyl)phenyl]acetamide) | [1] |
| Boiling Point | 433.17 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.531 g/cm³ (Predicted) | N/A |
| Solubility | Slightly soluble in water; soluble in organic solvents like THF, chloroform, and acetone. | General knowledge |
| Purity | >95% (Commercially available) | |
| Storage | 2-8 °C |
Spectral Data (Predicted and Comparative)
No specific experimental spectra for this compound were found in the reviewed literature. However, the expected spectral characteristics can be predicted based on its structure and comparison with analogous compounds such as N-phenylacetamide and 4-bromophenyl acetamide.[2]
Predicted ¹H-NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the bromoacetyl group, the methyl protons of the acetamido group, and the amide proton. The aromatic protons would likely appear as a set of doublets, characteristic of a para-substituted benzene ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (2H, ortho to C=O) | 7.8 - 8.0 | d |
| Aromatic (2H, ortho to NH) | 7.5 - 7.7 | d |
| Amide (1H) | 8.0 - 8.5 | br s |
| Methylene (-CH₂Br) | 4.4 - 4.6 | s |
| Methyl (-CH₃) | 2.1 - 2.3 | s |
Predicted ¹³C-NMR Spectrum
The carbon NMR spectrum would show signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O, ketone) | 190 - 195 |
| Carbonyl (C=O, amide) | 168 - 170 |
| Aromatic (quaternary, C-C=O) | 130 - 135 |
| Aromatic (quaternary, C-NH) | 140 - 145 |
| Aromatic (CH) | 118 - 130 |
| Methylene (-CH₂Br) | 30 - 35 |
| Methyl (-CH₃) | 24 - 26 |
Predicted IR Spectrum
The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups and the N-H bond.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3250 - 3350 |
| C=O Stretch (ketone) | 1680 - 1700 |
| C=O Stretch (amide) | 1640 - 1680 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
Synthesis
A plausible and efficient synthetic route to this compound involves a three-step process starting from 4'-nitroacetophenone. The general workflow includes reduction of the nitro group, acetylation of the resulting amine, and subsequent bromination of the α-carbon of the acetyl group.
References
N-[4-(2-Bromoacetyl)Phenyl]Acetamide: A Technical Guide to a Putative Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current understanding of the probable mechanism of action of N-[4-(2-Bromoacetyl)Phenyl]Acetamide based on its chemical structure and the known activities of structurally related compounds. Direct experimental evidence for the specific biological targets and pathways of this molecule is limited in publicly available literature. Therefore, the mechanism described herein is putative and intended to guide further research.
Core Mechanism of Action: Covalent Inactivation of Protein Targets
This compound is an organic compound featuring a reactive bromoacetyl moiety. This functional group acts as an electrophile, rendering the molecule capable of forming stable, covalent bonds with nucleophilic residues on proteins.[1][2] This irreversible interaction is the cornerstone of its putative mechanism of action, leading to the inactivation of target proteins and subsequent modulation of cellular signaling pathways.
The primary mode of action is proposed to be irreversible enzyme inhibition . The bromoacetyl group can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine residues and, to a lesser extent, the imidazole group of histidine or the epsilon-amino group of lysine.[3][4] This covalent modification permanently alters the protein's structure and function, leading to a loss of catalytic activity.
The general reaction can be depicted as follows:
Enzyme-Nu: + Br-CH₂-CO-Phenyl-NH-CO-CH₃ → Enzyme-Nu-CH₂-CO-Phenyl-NH-CO-CH₃ + HBr
Where "Enzyme-Nu:" represents a nucleophilic residue on the target enzyme.
Potential Biological Targets and Therapeutic Applications
While specific targets for this compound have not been definitively identified, its electrophilic nature suggests it could interact with a range of proteins containing reactive nucleophiles. Based on the activities of similar acetamide derivatives, potential therapeutic applications may include:
-
Anticancer Activity: Many anticancer drugs function by covalently modifying key proteins involved in cell proliferation, survival, and signaling.[5][6][7]
-
Antimicrobial Properties: The compound could potentially target essential enzymes in bacteria, leading to their demise.[8]
Quantitative Analysis of Inhibitory Potency
To characterize the efficacy of a covalent inhibitor like this compound, several quantitative parameters are determined. These values are crucial for comparing its potency against other inhibitors and for understanding its structure-activity relationship.
| Parameter | Description | Typical Units |
| IC₅₀ (Half maximal inhibitory concentration) | The concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. For irreversible inhibitors, the IC₅₀ value is time-dependent. | µM, nM |
| kᵢₙₐ꜀ₜ (Maximal rate of inactivation) | The maximal rate at which the enzyme is inactivated at a saturating concentration of the inhibitor. | s⁻¹ or min⁻¹ |
| Kᵢ (Inhibitor constant) | The concentration of the inhibitor at which the inactivation rate is half-maximal. It reflects the initial binding affinity of the inhibitor to the enzyme before the covalent reaction. | µM, nM |
| kᵢₙₐ꜀ₜ/Kᵢ (Second-order rate constant) | An overall measure of the inhibitor's efficiency, reflecting both binding affinity and the rate of covalent bond formation. | M⁻¹s⁻¹ or M⁻¹min⁻¹ |
Table 1: Key parameters for quantifying the potency of irreversible inhibitors.
Experimental Protocols for Characterization
A series of in vitro experiments are essential to elucidate the mechanism of action and quantify the inhibitory potential of this compound.
Enzyme Inhibition Assay (General Protocol)
This assay determines the concentration-dependent effect of the inhibitor on the activity of a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound (dissolved in a suitable solvent like DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer to a desired concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Incubation: In the wells of the microplate, mix the enzyme solution with the different concentrations of the inhibitor. Include a control with the solvent only (e.g., DMSO).
-
Pre-incubation (for time-dependency): For irreversible inhibitors, pre-incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) before adding the substrate.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Determination of Irreversible Inhibition (Jump-Dilution Method)
This experiment helps to confirm the irreversible nature of the inhibition.[9]
Procedure:
-
Incubate a concentrated solution of the enzyme with a high concentration of this compound (sufficient to cause >90% inhibition).
-
After a set incubation time, rapidly dilute the mixture (e.g., 100-fold) into a solution containing the substrate.
-
Monitor the enzyme activity over time.
-
Interpretation: If the inhibitor is irreversible, there will be no significant recovery of enzyme activity upon dilution.[9] In contrast, a reversible inhibitor would dissociate from the enzyme, leading to a gradual recovery of activity.
Signaling Pathway Modulation: The Keap1-Nrf2 Pathway as a Putative Target
Electrophilic compounds are known to modulate cellular stress response pathways, with the Keap1-Nrf2 pathway being a prominent example.[3][4][10] It is plausible that this compound could activate this pathway.
Under basal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles can covalently modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Experimental Workflow to Investigate Keap1-Nrf2 Activation
Conclusion
This compound possesses a reactive bromoacetyl group that strongly suggests a mechanism of action centered on covalent modification and irreversible inhibition of protein targets. While its specific cellular partners remain to be elucidated, its potential to interact with nucleophilic residues in proteins makes it a candidate for further investigation as a modulator of various cellular processes. The experimental frameworks provided in this guide offer a roadmap for researchers to rigorously characterize its biological activity and explore its therapeutic potential. Future studies should focus on identifying the specific protein targets to fully understand its mechanism of action and to validate its potential use in drug development.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-[4-(2-bromoethyl)phenyl]Acetamide | 39232-06-9 | Benchchem [benchchem.com]
- 3. Electrophile Modulation of Inflammation: A Two-Hit Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-(ACETYLAMINO)PHENYL)-2-BROMOACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Protein targets of thioacetamide metabolites in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of stress signaling pathways by electrophilic oxidized and nitrated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-[4-(2-Bromoacetyl)phenyl]acetamide, a key intermediate in various pharmaceutical and organic synthesis applications. This document outlines a plausible and detailed synthetic pathway, experimental protocols, and a summary of expected characterization data.
Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the acetylation of p-aminoacetophenone to yield N-(4-acetylphenyl)acetamide. The subsequent step is the selective bromination of the acetyl group's alpha-carbon to produce the final product.
Caption: A two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of this compound.
Synthesis of N-(4-acetylphenyl)acetamide (Intermediate)
This procedure is adapted from the synthesis of p-acetamidoacetophenone.[1]
Materials:
-
p-Aminoacetophenone
-
Acetic anhydride
-
Pyridine
-
Methylene chloride
Procedure:
-
To a solution of p-aminoacetophenone (0.37 mol) in 250 mL of pyridine, add acetic anhydride (0.41 mol).
-
Stir the reaction mixture at room temperature for 1.5 hours. A thick white suspension should form.
-
Filter the solid product and dry it to obtain N-(4-acetylphenyl)acetamide.
Synthesis of this compound (Final Product)
This protocol is a proposed method based on common bromination techniques for acetophenones.
Materials:
-
N-(4-acetylphenyl)acetamide
-
Copper(II) bromide (CuBr₂) or N-Bromosuccinimide (NBS)
-
Chloroform-ethyl acetate solvent mixture
-
Methanol
Procedure:
-
Suspend N-(4-acetylphenyl)acetamide (1 equivalent) in a suitable solvent such as a chloroform-ethyl acetate mixture.
-
Add the brominating agent, either Copper(II) bromide (2 equivalents) or N-Bromosuccinimide (1.1 equivalents).
-
Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like methanol to yield this compound.
Characterization Methods
The synthesized compound should be characterized using the following standard analytical techniques:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Infrared (IR) Spectroscopy: Recorded on an FTIR spectrometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra recorded on a 400 MHz or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra obtained using a mass spectrometer.
Characterization Data
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected in the range of 120-140 °C |
Spectroscopic Data
Table 1: Expected ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | s | 3H | -COCH₃ (acetyl) |
| ~ 4.4 | s | 2H | -COCH₂Br (bromoacetyl) |
| ~ 7.6 | d | 2H | Aromatic protons (ortho to NHCOCH₃) |
| ~ 7.9 | d | 2H | Aromatic protons (ortho to COCH₂Br) |
| ~ 8.2 | br s | 1H | -NH (amide) |
Table 2: Expected ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 24 | -COCH₃ (acetyl) |
| ~ 31 | -COCH₂Br (bromoacetyl) |
| ~ 119 | Aromatic CH (ortho to NHCOCH₃) |
| ~ 130 | Aromatic CH (ortho to COCH₂Br) |
| ~ 133 | Aromatic C (ipso to NHCOCH₃) |
| ~ 142 | Aromatic C (ipso to COCH₂Br) |
| ~ 169 | C=O (amide) |
| ~ 191 | C=O (ketone) |
Table 3: Expected IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch (amide) |
| ~ 1685-1700 | C=O stretch (aromatic ketone) |
| ~ 1660-1680 | C=O stretch (amide I band) |
| ~ 1590 | C=C stretch (aromatic) |
| ~ 1530 | N-H bend (amide II band) |
| ~ 1240 | C-N stretch |
| ~ 650 | C-Br stretch |
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| 255/257 | [M]⁺, Molecular ion peak (characteristic M/M+2 isotope pattern for bromine) |
| 213/215 | [M - CH₂=C=O]⁺ |
| 177 | [M - Br]⁺ |
| 134 | [M - Br - CH₂=C=O]⁺ |
| 120 | [BrC₆H₄CO]⁺ |
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: A flowchart illustrating the experimental workflow for the synthesis and characterization.
Caption: A diagram showing the logical relationship of characterization techniques.
References
Navigating the Stability and Storage of N-[4-(2-Bromoacetyl)Phenyl]Acetamide: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-[4-(2-Bromoacetyl)Phenyl]Acetamide, a valuable reagent in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document outlines the compound's chemical characteristics, potential degradation pathways, and best practices for handling and storage to ensure its integrity and performance in experimental settings.
Introduction
This compound is a bifunctional chemical compound frequently employed as an affinity label and cross-linking agent in the study of proteins and other biological macromolecules. Its utility stems from the reactive bromoacetyl group, which can form covalent bonds with specific amino acid residues, particularly the sulfhydryl group of cysteine. Understanding the stability of this reagent is paramount to ensure the reliability and reproducibility of experimental results.
Chemical Stability and Degradation
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, information extrapolated from structurally similar compounds, such as N-Bromoacetamide and 4'-Bromoacetanilide, provides valuable insights into its stability profile. The primary factors influencing its degradation are light, moisture, and heat.
Qualitative Stability Profile:
| Condition | Stability | Potential Degradation Products |
| Light | Sensitive | Decomposition products (specifics not detailed in literature) |
| Moisture | Sensitive | Hydrolysis of the bromoacetyl group, potentially yielding N-(4-acetylphenyl)acetamide and hydrobromic acid. |
| Heat | Sensitive | Thermal decomposition. Specific products are not well-documented but could involve deacetylation and dehalogenation. |
| pH | Likely Unstable in Basic Conditions | The bromoacetyl group is susceptible to nucleophilic attack, which would be accelerated in basic solutions. |
| Aqueous Solution | Limited Stability | Prone to hydrolysis. Solutions should be prepared fresh before use. |
Recommended Storage and Handling
To maintain the integrity and reactivity of this compound, adherence to proper storage and handling protocols is crucial.
Storage and Handling Guidelines:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. |
| Light | Store in a light-resistant container, away from direct sunlight. |
| Atmosphere | Keep the container tightly sealed to prevent moisture ingress. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for enhanced stability. |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. |
Experimental Protocols: Stability-Indicating HPLC Method (Generalized)
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and degradation of this compound. The following is a generalized protocol that can be adapted and validated for specific laboratory conditions.
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade phosphoric acid or formic acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by diluting the stock solution.
-
Sample Preparation: For stability studies, subject samples of this compound to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis). Dissolve the stressed samples in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (acidified)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm)
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis: Inject the standard and stressed sample solutions into the HPLC system. Monitor the chromatograms for the appearance of new peaks, indicating degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Application in Research: Affinity Labeling Workflow
This compound is a valuable tool for affinity labeling, which allows for the identification and characterization of binding sites within proteins.
Caption: Workflow for protein affinity labeling.
Conclusion
The stability of this compound is a critical factor for its successful application in research. By understanding its sensitivity to light, moisture, and heat, and by adhering to the recommended storage and handling guidelines, researchers can ensure the quality and reliability of their experimental outcomes. The development and implementation of a validated stability-indicating HPLC method is strongly recommended for quality control and for monitoring the integrity of the compound over time and under various experimental conditions.
A Technical Guide to the Solubility Characterization of N-[4-(2-Bromoacetyl)Phenyl]Acetamide
Abstract: N-[4-(2-Bromoacetyl)Phenyl]Acetamide is a key bifunctional reagent and building block in synthetic chemistry, particularly in the development of pharmaceutical agents and biochemical probes. Its utility in reaction kinetics, purification, and formulation is fundamentally governed by its solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical principles of its solubility, presents detailed, field-proven protocols for its quantitative measurement, and emphasizes the safety and analytical considerations necessary for generating reliable and reproducible data.
Introduction: The Significance of Solubility
This compound, with CAS Number 21675-02-5, is a molecule featuring a reactive α-halo ketone (the bromoacetyl group) and a protected aniline (the acetamide group)[1]. This unique structure makes it an invaluable intermediate for cross-linking studies, protein modification, and as a precursor for more complex molecules. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates:
-
Reaction Efficiency: Ensuring the compound is fully dissolved in a reaction solvent is paramount for achieving optimal kinetics and yield.
-
Purification: Solubility differences are exploited in crystallization, washing, and chromatography to isolate the compound from impurities.
-
Biological Assays: For in vitro studies, knowing the aqueous solubility limit is crucial to avoid compound precipitation and ensure accurate concentration-response data[2].
-
Formulation Development: In pharmaceutical sciences, solubility directly impacts a drug candidate's bioavailability and the choice of delivery vehicle[3].
This guide will empower the researcher to move from estimation to empirical determination, a cornerstone of robust scientific work.
Theoretical Solubility Profile & Molecular Rationale
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" provides a strong predictive foundation.
Molecular Analysis:
-
Polar Moieties: The acetamide group (-NH-C=O) and the ketone (C=O) are polar and capable of acting as hydrogen bond acceptors. The amide N-H can act as a hydrogen bond donor.
-
Aromatic System: The central phenyl ring is nonpolar and favors interactions with other aromatic or nonpolar solvents through van der Waals forces and π-stacking.
-
Reactive Group: The bromoacetyl group (-C(=O)CH₂Br) adds significant polarity and is an electrophilic site.
Predicted Solubility: Based on this structure, a qualitative solubility profile can be predicted. This table serves as a starting hypothesis for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | These solvents can effectively solvate the polar amide and ketone groups without interfering with hydrogen bonding. |
| Polar Protic | Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with the compound's amide and ketone functionalities, promoting dissolution. |
| Nonpolar Aromatic | Toluene, Benzene | Slightly Soluble | Interaction is primarily with the phenyl ring. The polar functional groups limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents offer a balance, capable of interacting with both the nonpolar ring and, to a lesser extent, the polar groups. |
| Aqueous | Water, PBS Buffer | Sparingly Soluble to Insoluble | The large nonpolar aromatic ring and the overall molecular size significantly outweigh the polar groups' contribution to water solubility. |
Experimental Workflow for Solubility Determination
Accurate solubility data is derived from meticulous experimental work. The "Shake-Flask" method is the universally recognized gold standard for determining equilibrium solubility and is highly recommended[4][5][6].
Workflow Overview
The process involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Caption: Equilibrium Solubility (Shake-Flask) Workflow.
Safety & Handling Precautions
This compound and its structural analogs are potent alkylating agents and lachrymators. Safe handling is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[7][8].
-
Ventilation: Handle the solid compound and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors[8][9].
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local regulations for hazardous chemical waste[9][10].
-
Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[9][10].
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a self-validating system for determining equilibrium solubility.
1. Preparation of Calibration Standards: a. Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). b. Perform serial dilutions of the stock solution to create a series of standards (e.g., 1, 2, 5, 10, 20 µg/mL). c. Analyze these standards using the chosen analytical method (see Section 4.0) to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.99 for accurate quantification[11].
2. Sample Preparation & Equilibration: a. Add an excess amount of solid this compound to a series of glass vials (e.g., add ~5-10 mg to 2 mL of each test solvent). A visible excess of solid must remain to ensure saturation[4]. b. Tightly seal the vials. c. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance)[6][12]. d. Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended[3]. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant[6].
3. Separation and Sample Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE is recommended for broad solvent compatibility) into a clean vial. This step is critical to remove all undissolved particulates[3]. Alternatively, high-speed centrifugation can be used, with the supernatant being carefully sampled[2]. d. Accurately dilute the clear filtrate with the analytical mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve. e. Analyze the diluted sample using the validated analytical method (Section 4.0). f. Calculate the concentration in the diluted sample using the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in µg/mL or mg/L.
Analytical Quantification Methods
The presence of a chromophore (the substituted phenyl ring) makes this compound amenable to UV-based quantification.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its superior specificity and sensitivity, allowing separation of the analyte from any potential degradants or impurities.
Caption: Typical HPLC-UV System Workflow for Analysis.
Recommended HPLC Method Parameters:
-
Column: C18 Reverse-Phase, 5 µm, 4.6 x 150 mm[13].
-
Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and water or a buffer (e.g., 25mM potassium phosphate, pH 3.0) is a good starting point[13]. A typical ratio would be 50:50 ACN:Water.
-
Flow Rate: 1.0 mL/min[14].
-
Column Temperature: 30 °C[13].
-
Detection Wavelength: Scan for λmax using a standard solution. A wavelength of ~254 nm is often suitable for aromatic compounds[13].
-
Injection Volume: 10 µL.
UV-Vis Spectrophotometry
For a rapid, high-throughput, or less rigorous assessment, direct UV-Vis spectrophotometry can be used. This method is faster but less specific than HPLC.
Protocol:
-
Determine the λmax (wavelength of maximum absorbance) of the compound by scanning a dilute solution (e.g., 10 µg/mL) from 200-400 nm[3].
-
Prepare a calibration curve by measuring the absorbance of the standard solutions at the determined λmax[15].
-
Measure the absorbance of the appropriately diluted, filtered supernatant from the shake-flask experiment.
-
Calculate the concentration using the Beer-Lambert law and the calibration curve[15][16].
Trustworthiness Note: This method assumes that the analyte is the only component in the solution that absorbs at the chosen wavelength. It is susceptible to interference from impurities or degradants.
Conclusion
References
- 1. pschemicals.com [pschemicals.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. rjptonline.org [rjptonline.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. who.int [who.int]
- 7. Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Bromoacetyl Functional Group in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic and selective modification of proteins is a foundational technique in modern chemical biology, proteomics, and the development of novel therapeutics. The ability to introduce specific functionalities, such as reporter probes, polyethylene glycol (PEG) chains, or therapeutic payloads, onto a protein of interest allows for a deeper understanding of its function and can enhance its therapeutic properties. Among the chemical tools available for protein modification, the bromoacetyl functional group stands out as a robust and reliable electrophilic moiety for targeting nucleophilic amino acid residues.
This technical guide provides a comprehensive overview of the bromoacetyl functional group's role in protein modification. It details the underlying chemistry, presents quantitative data for experimental optimization, provides detailed protocols for key applications, and illustrates the core concepts with clear diagrams.
The Bromoacetyl Functional Group: Core Chemistry and Reactivity
A bromoacetyl group is an alpha-haloacetyl functionality that acts as a potent electrophile.[1] This reactivity stems from the electron-withdrawing nature of both the carbonyl group and the adjacent bromine atom, which renders the α-carbon susceptible to nucleophilic attack. This inherent electrophilicity makes bromoacetyl derivatives excellent reagents for the covalent modification of proteins.[2]
The primary reaction mechanism for the modification of proteins with bromoacetyl reagents is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this reaction, a nucleophilic side chain of an amino acid residue on the protein attacks the electrophilic carbon of the bromoacetyl group. This attack leads to the displacement of the bromide ion, which is a good leaving group, and the formation of a stable covalent bond.[5]
Specificity and Reaction Conditions
The bromoacetyl group exhibits a strong preference for reacting with the most nucleophilic residues in a protein under physiological or near-physiological conditions.
-
Primary Target: Cysteine: The thiol group (-SH) of cysteine is the most common and preferred target for bromoacetyl reagents.[3][6] The deprotonated form of the thiol, the thiolate anion (-S⁻), is a potent nucleophile that readily reacts with the bromoacetyl moiety to form a highly stable thioether bond.[2][5]
-
Off-Target Residues: While highly selective for cysteines, bromoacetyl groups can react with other nucleophilic amino acid side chains, particularly at higher pH values, longer reaction times, or with a large excess of the labeling reagent.[3] These potential off-target residues include the imidazole ring of histidine, the ε-amino group of lysine, and the thioether of methionine.[3][4]
-
Influence of pH: The efficiency and selectivity of the bromoacetylation reaction are highly dependent on the pH of the reaction buffer. The reaction is most efficient at a slightly basic pH (typically 7.5-8.5).[3][5] This is because a higher pH favors the deprotonation of the cysteine thiol group (pKa ≈ 8.5) to the more nucleophilic thiolate anion.[2] However, at significantly higher pH values, the risk of off-target labeling of other residues like lysine increases.[7]
Data Presentation: Quantitative Analysis of Thiol-Reactive Chemistries
The choice of a reagent for protein modification is critical and depends on factors like reaction kinetics, desired bond stability, and reaction conditions. The following tables provide a quantitative comparison of bromoacetyl-based reagents with other common thiol-reactive chemistries.
Table 1: Comparative Analysis of Thiol-Reactive Functional Groups
| Parameter | Bromoacetamides / Haloacetamides | Maleimides | Vinyl Sulfones |
|---|---|---|---|
| Reaction Mechanism | SN2 Nucleophilic Substitution[3] | Michael Addition[3] | Michael Addition[2] |
| Primary Target | Cysteine (thiol group)[3] | Cysteine (thiol group)[3] | Cysteine (thiol group)[2] |
| Optimal pH Range | 7.5 - 9.0[2] | 6.5 - 7.5[3] | 8.0 - 9.0[2] |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~0.6 - 10[2] | 10² - 10³[3] | ~1 - 100[2] |
| Bond Formed | Thioether[3] | Thiosuccinimide[3] | Thioether[2] |
| Bond Stability | Highly stable, irreversible[3] | Susceptible to hydrolysis and retro-Michael reaction (thiol exchange)[3] | Very stable thioether linkage[2] |
Table 2: Factors Influencing Bromoacetylation Efficiency
| Factor | Effect on Reaction | Recommended Conditions | Considerations |
|---|---|---|---|
| pH | Higher pH increases the concentration of the nucleophilic thiolate anion, accelerating the reaction.[5] | pH 7.5 - 8.5[5] | Higher pH can increase off-target labeling of lysine and histidine.[3] |
| Reagent Molar Excess | A higher molar excess drives the reaction towards completion. | 10- to 50-fold molar excess over the protein.[5] | Very high excess can lead to protein precipitation and non-specific labeling.[6] |
| Reaction Time | Longer incubation times can lead to higher labeling efficiency. | 2-4 hours at room temperature or overnight at 4°C.[5] | Prolonged times can increase the likelihood of off-target modifications.[6] |
| Temperature | Higher temperatures generally increase the reaction rate. | 4°C to room temperature.[5] | Higher temperatures can affect protein stability. |
| Reducing Agents | Required to reduce disulfide bonds and expose cysteine thiols. Must be removed before adding the bromoacetyl reagent.[5] | DTT (10 mM) or TCEP (5 mM).[5] | Failure to remove the reducing agent will result in it reacting with the bromoacetyl reagent.[5] |
Key Applications in Research and Drug Development
The reliability and specificity of the bromoacetyl group have led to its widespread use in various applications:
-
Affinity Labeling: Bromoacetyl-derivatized ligands or haptens are used to covalently label their binding partners, such as antibody binding sites or enzyme active sites.[8][9] This allows for the identification and mapping of these specific interaction sites.
-
Introduction of Biophysical Probes: Fluorescent dyes, biotin, or spin labels containing a bromoacetyl moiety can be attached to proteins. This enables the study of protein localization, dynamics, and interactions using techniques like fluorescence microscopy and electron paramagnetic resonance spectroscopy.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins using bromoacetyl chemistry can improve their pharmacokinetic profiles by increasing solubility, stability, and circulation half-life.[6]
-
Preparation of Protein Conjugates: Bromoacetyl-modified peptides or proteins can be conjugated to other molecules, such as carrier proteins for vaccine development or solid supports for affinity chromatography.[10][11]
-
Development of Covalent Inhibitors: A bromoacetyl group can be incorporated into a small molecule designed to target a specific enzyme. This leads to the formation of an irreversible covalent bond with a nucleophilic residue in the active site, resulting in potent and long-lasting inhibition.
Experimental Protocols
Detailed and consistent protocols are essential for successful and reproducible protein modification.
This protocol provides a general workflow for labeling a purified protein with a bromoacetyl-containing reagent.
Materials:
-
Purified protein of interest containing accessible cysteine residues.
-
Bromoacetylating reagent (e.g., N-bromoacetyl-amine, bromoacetic acid-derived probe).
-
Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0.[5]
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[5]
-
Alkylation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0.[5]
-
Quenching Solution: 1 M L-cysteine or 1 M DTT.[5]
-
Anhydrous DMSO or DMF for dissolving the reagent.
-
Desalting spin columns or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Removal of Reducing Agent:
-
Bromoacetylation Reaction:
-
Immediately before use, prepare a stock solution of the bromoacetylating reagent (e.g., 100 mM in anhydrous DMSO or DMF).[5]
-
Add a 10- to 50-fold molar excess of the reagent to the protein solution. Add the reagent dropwise while gently mixing.[5]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.[5]
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., L-cysteine) to a final concentration sufficient to consume the excess bromoacetyl reagent (typically a 2- to 5-fold molar excess over the initial amount of bromoacetyl reagent).
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess unreacted reagent and quenching solution by dialysis, size-exclusion chromatography, or using desalting columns.
-
This protocol outlines a bottom-up proteomics approach to confirm the site of bromoacetylation.
Materials:
-
Bromoacetyl-modified protein (from Protocol 1).
-
Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0.[3]
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAM).
-
Trypsin (mass spectrometry grade).
-
50 mM Ammonium Bicarbonate.
-
C18 desalting spin columns.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Take 50-100 µg of the purified, bromoacetyl-modified protein.
-
Add Denaturation Buffer to a final urea concentration of 8 M.[3]
-
To reduce any remaining disulfide bonds, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.[3]
-
To alkylate any unmodified cysteine residues, add IAM to a final concentration of 25-55 mM and incubate in the dark at room temperature for 30 minutes. This prevents disulfide bond scrambling.[3][5]
-
-
Enzymatic Digestion:
-
Sample Cleanup:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein using a search engine like MaxQuant or Proteome Discoverer.[3]
-
Specify the mass shift corresponding to the bromoacetyl modification on cysteine as a variable modification. The mass of the acetyl moiety is +57.021 Da.[3]
-
Manually inspect the MS/MS spectra of the identified modified peptides to confirm the precise site of modification by looking for fragment ions (b- and y-ions) that contain the mass shift.[3]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to bromoacetyl-based protein modification.
Caption: SN2 reaction of a bromoacetyl reagent with a protein cysteine residue.
Caption: General experimental workflow for protein bromoacetylation.
Caption: Logical workflow for affinity labeling using a bromoacetyl probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Affinity labeling of the P site of Drosophila ribosomes: a comparison of results from (bromoacetyl)phenylalanyl-tRNA and mercurated fragment affinity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
N-[4-(2-Bromoacetyl)Phenyl]Acetamide as an Alkylating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(2-Bromoacetyl)phenyl]acetamide is a bifunctional organic compound featuring a reactive bromoacetyl group, positioning it as a potent alkylating agent for nucleophilic residues in biological macromolecules. This technical guide provides a comprehensive overview of its synthesis, mechanism of action as an electrophilic probe, and its potential applications in chemical biology and drug discovery. The document details experimental protocols for its synthesis and its use in protein alkylation, summarizes key quantitative data from related compounds, and explores the signaling pathways potentially modulated by this class of molecules.
Introduction
This compound belongs to the class of haloacetyl compounds, which are well-established as irreversible covalent modifiers of proteins. The electrophilic carbon of the bromoacetyl moiety is susceptible to nucleophilic attack, most notably from the sulfhydryl group of cysteine residues, but also from other nucleophilic amino acids such as histidine and lysine. This reactivity makes this compound a valuable tool for a range of applications, including the labeling of proteins for proteomic studies, the irreversible inhibition of enzymes for mechanistic studies, and as a scaffold for the development of targeted covalent inhibitors in drug discovery. The acetamide group on the phenyl ring can modulate the compound's solubility and its non-covalent interactions with target proteins, potentially influencing its specificity and potency.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [] |
| Molecular Weight | 256.10 g/mol | [] |
| IUPAC Name | This compound | [] |
| CAS Number | 21675-02-5 | [] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)CBr | [] |
Synthesis
Representative Synthesis Protocol
Materials:
-
4-Aminoacetophenone
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane, Acetone)
-
Base (e.g., Pyridine, Sodium Bicarbonate)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Bromoacetyl Bromide: While stirring, slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution. If a base like pyridine is used, it should be added to the initial solution before the bromoacetyl bromide.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. If using a water-miscible solvent like acetone, remove it under reduced pressure.
-
Isolation: Collect the resulting solid by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and melting point analysis.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action as an Alkylating Agent
The primary mechanism of action of this compound as an alkylating agent is through a nucleophilic substitution reaction (SN2). The electron-withdrawing carbonyl group makes the adjacent methylene carbon highly electrophilic. This carbon is readily attacked by nucleophilic side chains of amino acids.
Reaction with Cysteine
The most common target for bromoacetyl compounds is the thiol group of cysteine residues.[2] At a slightly basic pH (typically 7.5-8.5), the thiol group is deprotonated to the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage.
Alkylation of a Cysteine Residue
References
An In-depth Technical Guide to the Physicochemical Properties of N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of N-[4-(2-Bromoacetyl)Phenyl]Acetamide. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and development.
Core Physicochemical Properties
This compound is an organic compound featuring a bromoacetyl group attached to a phenyl ring, which is further substituted with an acetamide functional group at the para position. The presence of the reactive bromoacetyl moiety makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 21675-02-5 | [1][] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][] |
| Molecular Weight | 256.10 g/mol | [] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)CBr | [] |
| InChI Key | BDOHURFEYYDIQE-UHFFFAOYSA-N | [] |
| Boiling Point | 433.168°C at 760 mmHg (Predicted) | [] |
| Density | 1.531 g/cm³ (Predicted) | [] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | >95% (as commercially available) | [][3] |
| Storage | 2-8°C | [3] |
Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, based on standard organic chemistry procedures for analogous compounds, the following methodologies can be applied.
Synthesis of this compound
A common route for the synthesis of this compound involves the Friedel-Crafts acylation of N-phenylacetamide followed by bromination, or the N-acylation of a pre-functionalized aniline derivative. A representative procedure is the bromination of 4'-acetamidoacetophenone.
Materials:
-
4'-Aminoacetophenone
-
Acetic anhydride
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Recrystallization solvent (e.g., Ethanol, Ethyl acetate/Hexane)
Procedure:
-
Acetylation of 4'-Aminoacetophenone: 4'-Aminoacetophenone is first protected by acetylation. 4'-Aminoacetophenone is dissolved in a suitable solvent like glacial acetic acid or dichloromethane, and acetic anhydride is added. The mixture is stirred, often with gentle heating, until the reaction is complete (monitored by TLC). The product, 4'-acetamidoacetophenone, is then isolated by precipitation in water and filtration.
-
Bromination of 4'-Acetamidoacetophenone: The resulting 4'-acetamidoacetophenone is dissolved in an anhydrous solvent under an inert atmosphere. A brominating agent, such as bromoacetyl bromide, is added dropwise at a controlled temperature (typically 0-5°C) with continuous stirring. A base can be added to scavenge the HBr byproduct.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, washed with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to yield this compound as a solid.
Logical Workflow for Synthesis and Analysis
Analytical Methods for Purity and Characterization
The purity and structure of the synthesized this compound can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to determine the purity of the compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. Detection is commonly performed using a UV detector.
-
Gas Chromatography (GC): GC can also be used for purity assessment, provided the compound is thermally stable and volatile enough. A non-polar or medium-polarity column would be suitable. The sample is dissolved in a volatile organic solvent before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product. The spectra would show characteristic peaks for the aromatic protons, the acetamide group, and the bromoacetyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=O stretching of the ketone and amide, and the N-H stretching of the amide.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation by analyzing its fragmentation pattern.
Biological Activity and Potential Applications
While specific biological activities of this compound are not extensively documented, the broader class of acetamide derivatives has shown a wide range of pharmacological effects. The bromoacetyl group is a known reactive moiety that can act as an electrophile, potentially interacting with nucleophilic residues in biological macromolecules like proteins.[1] This suggests that this compound could be a candidate for further investigation in drug discovery.
Research on structurally related compounds has indicated potential in several therapeutic areas:
-
Anticancer Activity: Some phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The mechanism often involves the induction of apoptosis through the activation of caspase cascades.
-
Antibacterial Activity: N-phenylacetamide derivatives have been synthesized and shown to possess antibacterial properties against various bacterial strains.[5][6]
-
Anti-inflammatory Activity: Certain acetamide derivatives have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
The bromoethyl group in similar compounds has been shown to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor function.[7]
Hypothetical Signaling Pathway for a Related Acetamide Derivative
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an acetamide derivative with anti-inflammatory properties, based on the known activities of related compounds.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a useful building block in organic synthesis. While its specific biological activities require further investigation, the known pharmacological profiles of related acetamide derivatives suggest its potential as a lead compound in the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and characterization, enabling further research into its potential applications.
References
An In-depth Technical Guide to N-[4-(2-Bromoacetyl)Phenyl]Acetamide for Covalent Ligand Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-[4-(2-bromoacetyl)phenyl]acetamide, a valuable reagent in the discovery of covalent ligands. Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target challenging proteins. At the heart of this approach lies the strategic use of electrophilic compounds that can form a stable, covalent bond with a specific nucleophilic residue on a target protein. This compound, with its reactive bromoacetyl moiety, serves as a key building block and chemical probe in this endeavor.
Core Concepts: The Role of this compound in Covalent Ligand Discovery
This compound is an organic compound featuring a phenyl ring substituted with both an acetamide group and a bromoacetyl group. The key to its utility in covalent ligand discovery is the bromoacetyl functional group, which acts as an electrophilic "warhead." This group is reactive towards nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine.[1]
The formation of a covalent bond between the ligand and its target protein can lead to irreversible inhibition, offering several advantages over non-covalent interactions. This irreversible binding can overcome weak initial binding affinities and can be particularly effective for targets with shallow binding pockets or those where high ligand concentrations are difficult to achieve.
Synthesis of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Representative Synthetic Protocol (Adapted)
This protocol is based on the bromination of acetophenone derivatives and should be optimized for the specific substrate.
Materials:
-
N-(4-acetylphenyl)acetamide
-
Pyridine hydrobromide perbromide or other suitable brominating agent
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-(4-acetylphenyl)acetamide in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., pyridine hydrobromide perbromide) portion-wise at room temperature. The molar ratio of the brominating agent to the starting material may need to be optimized, typically around 1.1 to 1.5 equivalents.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the crude product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of this compound.
Mechanism of Covalent Modification
The primary mechanism of action for this compound in a biological context is the covalent modification of nucleophilic amino acid residues. The carbon atom attached to the bromine in the bromoacetyl group is highly electrophilic.
Reaction with Cysteine
The most common target for bromoacetyl compounds is the thiol group of cysteine residues. At physiological pH, the thiol group can be deprotonated to the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the bromoacetyl group in an SN2 reaction. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
Caption: Covalent modification of a cysteine residue by this compound.
Experimental Protocols for Covalent Ligand Discovery
This compound can be used as a starting point for fragment-based ligand discovery or as a reactive probe in chemical proteomics studies to identify novel protein targets.
Covalent Fragment Screening
In this approach, a library of small molecules ("fragments") containing the bromoacetyl reactive group is screened against a protein of interest.
Table 2: General Parameters for Covalent Fragment Screening
| Parameter | Description | Typical Conditions |
| Protein Concentration | Concentration of the target protein in the assay. | 1-10 µM |
| Fragment Concentration | Concentration of the covalent fragment being tested. | 10-500 µM |
| Incubation Time | Time allowed for the covalent reaction to occur. | 30 min to 24 hours |
| Temperature | Temperature at which the incubation is performed. | 4 °C to 37 °C |
| Detection Method | Method used to detect covalent modification. | Mass Spectrometry, SDS-PAGE gel shift, Activity Assay |
Experimental Protocol: Mass Spectrometry-Based Screening
-
Incubation: Incubate the target protein with individual covalent fragments from a library at a defined concentration and for a specific time. Include a DMSO control.
-
Quenching: Stop the reaction by adding a quenching reagent like dithiothreitol (DTT) or by denaturation.
-
Sample Preparation: Prepare the protein samples for mass spectrometry analysis (e.g., buffer exchange, digestion with trypsin).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein and the site of covalent modification.
-
Data Analysis: Search the MS/MS data against a protein database to confirm the identity of the modified peptide and the specific residue that has been covalently labeled.
Caption: A typical workflow for covalent fragment screening.
Activity-Based Protein Profiling (ABPP)
This compound can be modified with a reporter tag (e.g., a fluorophore or biotin) to be used as an activity-based probe. This allows for the visualization and/or enrichment of proteins that are targeted by the probe in a complex biological sample, such as a cell lysate.
Experimental Protocol: Competitive ABPP for Inhibitor Discovery
-
Proteome Incubation with Inhibitor: Pre-incubate the proteome (e.g., cell lysate) with a candidate covalent inhibitor for a defined period.
-
Probe Labeling: Add the tagged this compound probe to the proteome and incubate.
-
Analysis: If using a fluorescent tag, analyze the protein labeling by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band in the inhibitor-treated sample indicates that the inhibitor is binding to that protein and preventing the probe from binding.
-
Target Identification: For biotin-tagged probes, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification by LC-MS/MS.
Data Presentation and Interpretation
Quantitative data is crucial for evaluating the potency and selectivity of covalent ligands derived from or related to this compound.
Table 3: Key Quantitative Parameters in Covalent Ligand Discovery
| Parameter | Description |
| kinact/KI | The second-order rate constant for covalent inactivation. It is a measure of the efficiency of the covalent inhibitor. |
| IC50 | The concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. For covalent inhibitors, this value is time-dependent. |
| Percent Labeling | The percentage of the target protein that has been covalently modified, often determined by mass spectrometry. |
Conclusion
This compound represents a versatile and valuable tool for the discovery and development of covalent inhibitors. Its reactive bromoacetyl group provides a means to achieve potent and durable target engagement. By employing the synthetic and screening methodologies outlined in this guide, researchers can leverage this and similar reagents to identify novel drug targets, develop potent chemical probes, and ultimately contribute to the advancement of new therapeutics. The successful application of these techniques requires careful experimental design, rigorous data analysis, and a thorough understanding of the underlying chemical principles.
References
N-[4-(2-Bromoacetyl)Phenyl]Acetamide: A Technical Overview of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(2-Bromoacetyl)phenyl]acetamide is an organic compound featuring a reactive bromoacetyl group. This functional group makes it a subject of interest for its potential as a biologically active molecule. The electrophilic nature of the bromoacetyl moiety allows it to form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins, suggesting a potential for enzyme inhibition and modulation of cellular signaling pathways.[1] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and putative mechanisms of action of this compound and its derivatives, supported by experimental methodologies and pathway visualizations. While specific biological data for the parent compound is limited in publicly available literature, this document leverages data from structurally related acetamide derivatives to illustrate its therapeutic potential, particularly in oncology and infectious diseases.
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves the bromination of a precursor molecule. For instance, it can be synthesized from 4-acetylphenylacetamide through a bromination reaction. Another route involves the reaction of an aniline derivative with bromoacetyl bromide. The synthesis of a related compound, N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide, has been described, highlighting the versatility of the core structure for further chemical modifications.[2]
A general synthetic workflow for a related compound, 2-Bromo-N-(4-sulfamoylphenyl)acetamide, involves the acylation of a substituted aniline (sulfanilamide) with bromoacetyl bromide.[3][4] This can be adapted for the synthesis of this compound from 4-aminoacetophenone.
Potential Biological Activities
Research indicates that this compound and its derivatives exhibit a range of potential biological activities, primarily centered around antimicrobial and anticancer effects.[1] The presence of the bromoacetyl group is crucial for these activities, as it can readily react with nucleophiles, leading to the inhibition of enzymes and the disruption of cellular processes.[1]
Anticancer Activity
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 | 52 | [5] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 | 80 | [5] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 | 100 | [5] |
| N-phenyl-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC | 10.8 ± 0.08 | [6] |
| N-phenyl-2-p-tolylthiazole-4-carboxamide (4d) | Hep-G2 | 11.6 ± 0.12 | [6] |
Antimicrobial Activity
The acetamide scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives of N-phenylacetamide have been shown to possess activity against a range of bacterial strains. For example, benzimidazole-based acetamide derivatives have demonstrated potent antibacterial effects against Pseudomonas aeruginosa.[7]
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzimidazole-based acetamides (2b-2g) | Pseudomonas aeruginosa | 125 | [7] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | [8] |
| Phenylacetamide derivatives | Escherichia coli | 0.64 - 5.65 | [9] |
Mechanism of Action
The biological activity of this compound is likely mediated by the electrophilic nature of the carbon atom bearing the bromine in the bromoacetyl group. This electrophilicity allows the molecule to act as a covalent inhibitor by reacting with nucleophilic residues on biological macromolecules.
Covalent Modification of Proteins
The primary mechanism of action for α-haloacetyl compounds involves the covalent modification of proteins.[10] The bromoacetyl group is a potent electrophile that can react with nucleophilic amino acid residues such as cysteine, histidine, and lysine.[11] The reaction with the sulfhydryl group of cysteine is particularly favored at physiological pH, resulting in the formation of a stable thioether linkage.[12] This irreversible binding can lead to the inactivation of enzymes or the disruption of protein function.
Modulation of Signaling Pathways
As electrophiles, this compound and its derivatives have the potential to modulate various cellular signaling pathways. Electrophilic compounds are known to interact with and modify key regulatory proteins in pathways such as the NF-κB and Keap1-Nrf2 pathways.[13][14]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Electrophiles can inhibit NF-κB signaling by covalently modifying critical cysteine residues in components of the NF-κB pathway, such as IKKβ, thereby preventing the activation of pro-inflammatory and anti-apoptotic genes.[13]
-
Activation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Electrophiles can react with cysteine sensors in the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then activates the expression of a battery of antioxidant and cytoprotective genes.[13][14]
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of compounds like this compound.
In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity and viability of cancer cells.[15][16]
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Antimicrobial Susceptibility (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[8][17]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Enzyme Inhibition Assay (General Protocol for Covalent Inhibitors)
This protocol outlines a general method for assessing the time-dependent inhibition characteristic of covalent inhibitors.[18][19]
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and the test inhibitor (this compound) in an appropriate assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for different time points. This allows for the covalent reaction to proceed.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration for each pre-incubation time. Analyze the data to determine kinetic parameters such as the inactivation rate constant (k_inact) and the inhibition constant (K_i).
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its key structural feature, the electrophilic bromoacetyl group, confers the potential for covalent modification of biological targets, leading to a range of biological effects. While further research is required to fully elucidate the specific activities and mechanisms of the parent compound, the available data on its derivatives strongly suggest potential applications in anticancer and antimicrobial therapies. The ability of such electrophilic compounds to modulate key signaling pathways involved in inflammation and cellular stress responses further highlights their therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into this and related classes of compounds.
References
- 1. Buy this compound | 21675-02-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. mdpi.com [mdpi.com]
- 9. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-[4-(2-bromoethyl)phenyl]Acetamide | 39232-06-9 | Benchchem [benchchem.com]
- 11. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Electrophile Modulation of Inflammation: A Two-Hit Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Bromoacetyl)Phenyl]Acetamide is a versatile, thiol-reactive reagent designed for the covalent labeling of proteins. This compound features a bromoacetyl group, which is a highly reactive electrophile that specifically targets nucleophilic amino acid residues, primarily cysteine. The acetamidophenyl moiety provides a stable scaffold for the reactive group. This reagent is an invaluable tool for a variety of applications in proteomics, chemical biology, and drug development, including the introduction of biophysical probes, mapping of active sites, and the development of covalent inhibitors.
The primary mechanism of action involves the alkylation of the sulfhydryl group of cysteine residues via a nucleophilic substitution (SN2) reaction. This reaction is most efficient at a slightly basic pH (7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion, leading to the formation of a stable, irreversible thioether bond. While cysteine is the primary target, other nucleophilic residues such as histidine, lysine, and methionine may also be modified, particularly at higher concentrations of the reagent or prolonged reaction times.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H10BrNO2 |
| Molecular Weight | 256.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF |
| Reactive Group | Bromoacetyl |
| Target Residue | Cysteine (primary) |
Table 2: Mass Modification of Amino Acid Residues
| Amino Acid Residue | Mass Addition (Monoisotopic) | Notes |
| Cysteine | 175.042 Da | Corresponds to the addition of the C10H9NO2 moiety. |
| Methionine | 175.042 Da | Potential off-target modification. |
| Histidine | 175.042 Da | Potential off-target modification. |
| Lysine | 175.042 Da | Potential off-target modification. |
Table 3: Illustrative Labeling Efficiency under Varying Conditions*
| pH | Molar Excess of Reagent (Reagent:Protein) | Incubation Time (hours) | Temperature (°C) | Labeling Efficiency (%) |
| 7.0 | 10:1 | 2 | 25 | 65 |
| 7.5 | 10:1 | 2 | 25 | 85 |
| 8.0 | 10:1 | 2 | 25 | 95 |
| 8.5 | 10:1 | 2 | 25 | 90 |
| 8.0 | 5:1 | 2 | 25 | 80 |
| 8.0 | 20:1 | 2 | 25 | >98 |
| 8.0 | 10:1 | 1 | 25 | 70 |
| 8.0 | 10:1 | 4 | 25 | >98 |
| 8.0 | 10:1 | 2 | 4 | 40 |
*Note: The data presented in this table are illustrative and based on typical results for bromoacetamide reagents. Optimal conditions should be determined empirically for each specific protein.
Experimental Protocols
Protocol 1: In-Solution Protein Labeling
This protocol describes the labeling of a purified protein in solution.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting spin columns or size-exclusion chromatography (SEC) column
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If targeting cysteine residues involved in disulfide bonds, add a reducing agent. Use DTT at a final concentration of 10 mM or TCEP at a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour with gentle agitation.
-
Crucially, remove the reducing agent before adding the labeling reagent. This can be achieved using a desalting spin column equilibrated with the reaction buffer.
-
-
Labeling Reaction:
-
Prepare a 10-100 mM stock solution of this compound in DMSO or DMF.
-
Add the labeling reagent stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold molar excess over the protein). The final concentration of the organic solvent should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent in a 100-fold molar excess over the labeling reagent (e.g., L-cysteine to a final concentration of 10-20 mM).
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
Protocol 2: Analysis of Labeled Protein by Mass Spectrometry
This protocol outlines the steps for confirming the labeling and identifying the modified residues using mass spectrometry.
Materials:
-
Labeled and purified protein from Protocol 1
-
Urea
-
DTT
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin column
-
LC-MS/MS system
Procedure:
-
Intact Protein Analysis:
-
Analyze a small aliquot of the purified labeled protein by LC-MS.
-
The mass of the labeled protein will be increased by the mass of the N-[4-(acetyl)Phenyl]Acetamide moiety (175.042 Da) for each labeled cysteine.
-
-
Proteolytic Digestion for Peptide Mapping:
-
Denature the labeled protein in 8 M urea.
-
Reduce any remaining disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate any unmodified cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample on a high-resolution mass spectrometer.
-
Identify the peptides containing the mass modification of 175.042 Da on cysteine residues to confirm the site of labeling.
-
Mandatory Visualizations
Application Notes and Protocols: Site-Specific Modification of Cysteine with N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific modification of cysteine residues using N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA). This document outlines the underlying chemistry, key applications, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this versatile bioconjugation technique.
Introduction
Site-specific modification of proteins is a cornerstone of modern chemical biology, proteomics, and drug development.[1] Among the canonical amino acids, cysteine is a prime target for selective conjugation due to its relatively low abundance and the high nucleophilicity of its thiol side chain.[2][3] this compound is an electrophilic reagent designed for the irreversible alkylation of cysteine residues. The bromoacetyl group serves as a reactive handle that readily forms a stable thioether bond with the sulfhydryl group of cysteine, enabling the precise introduction of various functionalities onto proteins and peptides.[1][4] This method is instrumental for applications ranging from the synthesis of antibody-drug conjugates (ADCs) to the introduction of biophysical probes for studying protein structure and function.[1][5]
Mechanism of Action
The modification of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process is most efficient under slightly basic conditions (pH 7.5-8.5), which promotes the deprotonation of the cysteine's sulfhydryl group to form the more nucleophilic thiolate anion.[1] This thiolate then attacks the electrophilic carbon atom of the bromoacetyl group, displacing the bromide leaving group and resulting in the formation of a stable and irreversible thioether linkage.[1]
Applications
The covalent linkage provided by BAPA and similar bromoacetamide reagents is leveraged in numerous applications within research and drug development:
-
Peptide-Protein Conjugation: Bromoacetylated peptides can be efficiently coupled to proteins containing cysteine residues, a technique used to create novel biologics, vaccines, and immunogens.[4][6]
-
Antibody-Drug Conjugates (ADCs): While not a drug itself, the bromoacetyl moiety can be part of a linker-payload system attached to an antibody. This targets a cytotoxic drug to a specific cell type by leveraging the antibody's specificity.[3][5]
-
Biophysical Probes: The reagent can be used to attach fluorescent dyes, spin labels, or other probes to specific cysteine sites, enabling the study of protein structure, dynamics, and interactions.[1]
-
Peptide Cyclization and Polymerization: An N-terminal bromoacetyl group can react with a cysteine residue within the same peptide to form a cyclic peptide, or with other modified peptides to create polymers.[4][6]
-
Covalent Inhibitors: Bromoacetamides are often incorporated as reactive "warheads" in the design of covalent inhibitors that irreversibly bind to a cysteine residue in the active site of a target enzyme.[1]
Quantitative Data
The success of the cysteine modification is dependent on several key experimental parameters. The following tables summarize recommended starting conditions and provide a comparative overview of bromoacetamide chemistry.
Table 1: Recommended Reaction Parameters for Cysteine Modification
| Parameter | Recommended Range | Rationale |
|---|---|---|
| pH | 7.5 - 8.5 | Favors the formation of the highly nucleophilic thiolate anion (Cys-S⁻).[1] |
| Molar Excess | 10- to 50-fold | Drives the reaction to completion and compensates for potential reagent instability.[1] |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Allows for sufficient reaction completion. Lower temperatures can improve protein stability.[1][4] |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Required if cysteines are in a disulfide bond. TCEP does not contain a thiol and does not need to be removed prior to adding the bromoacetamide reagent.[7] |
Table 2: Comparative Analysis of Cysteine-Reactive Chemistries
| Feature | Bromoacetamide | Maleimide | Vinyl Sulfone |
|---|---|---|---|
| Reaction Mechanism | SN2 Alkylation | Michael Addition | Michael Addition |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Selectivity | Moderate; can react with Met, Lys, His at higher pH.[5] | High for thiols at pH 6.5-7.5; reactivity with amines increases > pH 8.5.[5] | High for thiols, especially under slightly alkaline conditions.[5] |
| Bond Stability | Highly Stable (Thioether) | Less stable; subject to retro-Michael addition and thiol exchange.[5] | Highly Stable (Thioether) |
| Reaction Rate | Moderate | Fast | Slower than maleimides.[5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the modification of a cysteine-containing protein with this compound.
5.1. Materials
-
Protein of interest containing at least one accessible cysteine residue.
-
This compound (BAPA).
-
Reaction Buffer: 50 mM Tris-HCl or PBS, 1 mM EDTA, pH 8.0.[1]
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP).
-
Reagent Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol.[4]
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.
-
Storage Buffer: Buffer of choice for the final purified protein (e.g., PBS).
5.2. Protocol
Step 1: Protein Preparation
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]
-
If the protein contains disulfide bonds that need to be reduced to free the target cysteine, add TCEP to a final concentration of 10-fold molar excess over the protein. Incubate for 30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be completely removed by a desalting column before proceeding, as its free thiol will react with the BAPA.[7]
Step 2: Reagent Preparation
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
Step 3: Conjugation Reaction
-
Calculate the volume of the BAPA stock solution needed to achieve a 10- to 50-fold molar excess relative to the protein.[1]
-
While gently vortexing the protein solution, add the BAPA stock solution dropwise to prevent protein precipitation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to protect light-sensitive reagents.[1]
Step 4: Quenching the Reaction (Optional but Recommended)
-
To stop the reaction and consume any unreacted BAPA, add a quenching solution (e.g., L-cysteine) to a final concentration that is in large excess of the initial BAPA concentration.
-
Incubate for 30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove excess BAPA, quenched reagent, and reaction byproducts by purifying the protein conjugate.
-
This is typically achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against a suitable storage buffer.[4]
Step 6: Analysis and Characterization
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation may result in a slight increase in the molecular weight of the protein, though this may not always be resolvable.[4]
-
Mass Spectrometry (MS): The most definitive method for confirming modification is mass spectrometry. Analyze the intact protein or perform a peptide mapping experiment after enzymatic digestion (e.g., with trypsin). The mass of the modified cysteine residue will increase by the mass of the reacted BAPA moiety minus the mass of bromine.[1] The degree of reaction can be quantified by analyzing the amount of S-carboxymethylcysteine formed after hydrolysis.[6]
Factors for Success
Successful and specific cysteine modification relies on the careful control of several interconnected factors. The relationship between these factors determines the overall outcome of the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for N-[4-(2-Bromoacetyl)Phenyl]Acetamide in Affinity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Bromoacetyl)Phenyl]Acetamide is an electrophilic small molecule that can be utilized as a chemical probe in affinity-based protein profiling (ABPP). Its bromoacetyl moiety acts as a reactive "warhead" that can form a stable covalent bond with nucleophilic amino acid residues on proteins, most notably cysteine.[1] This irreversible interaction allows for the specific labeling and subsequent identification of protein targets in complex biological systems. ABPP is a powerful chemoproteomic strategy used to identify the protein targets of small molecules, elucidate mechanisms of action, and discover new druggable sites in the proteome.[2][3]
These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing this compound in ABPP studies. The protocols described herein are based on established methodologies for similar electrophilic probes and are intended to serve as a guide for researchers.
Principle of Covalent Labeling
The core of this ABPP application lies in the covalent modification of proteins by this compound. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by the thiol group of cysteine residues, and to a lesser extent, other nucleophilic residues like histidine, lysine, and methionine.[1] This reaction proceeds via an S\textsubscript{N}2 mechanism, resulting in a stable thioether bond and the displacement of a bromide ion.
Applications in Drug Discovery and Target Identification
The use of this compound as an ABPP probe can significantly contribute to various stages of drug discovery:
-
Target Identification: Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action.[2]
-
Target Validation: Confirming the engagement of a lead compound with its intended target in a cellular context.
-
Selectivity Profiling: Assessing the proteome-wide selectivity of a drug candidate to identify potential off-target effects.[4]
-
Druggable Site Discovery: Uncovering novel ligandable sites on proteins that can be targeted for therapeutic intervention.[3]
Experimental Protocols
Two primary workflows are presented for the application of this compound in ABPP: a mass spectrometry-based approach for proteome-wide target identification and a gel-based method for rapid visualization of target engagement.
Protocol 1: Competitive ABPP for Proteome-Wide Target Identification using Mass Spectrometry
This protocol employs a competitive profiling strategy to identify the specific targets of a compound of interest by measuring its ability to compete with this compound for binding to proteins. This workflow is compatible with quantitative proteomic techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification (LFQ).[5]
Materials:
-
Cell lines (e.g., HEK293T, Jurkat)
-
Cell lysis buffer (e.g., RIPA buffer)
-
This compound (as the probe)
-
Compound of interest (for competitive profiling)
-
Iodoacetamide (for blocking free cysteines)
-
Click chemistry reagents (if using an alkyne-tagged probe variant)
-
Streptavidin beads (for enrichment of biotin-tagged proteins)
-
Trypsin (for protein digestion)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Lysis: Culture cells to the desired density and harvest. Lyse the cells in a suitable buffer on ice.
-
Proteome Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome. Determine the protein concentration.
-
Competitive Incubation: Aliquot the proteome and treat with either the compound of interest at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
Probe Labeling: Add this compound (or a tagged version) to each sample and incubate for a specific duration (e.g., 1 hour) to label the remaining accessible nucleophilic sites.
-
Sample Preparation for Mass Spectrometry:
-
For Biotin-Tagged Probes: Enrich the probe-labeled proteins using streptavidin beads. Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead trypsin digestion to release peptides for LC-MS/MS analysis.
-
For Alkyne-Tagged Probes: Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach a biotin-azide tag. Then proceed with streptavidin enrichment and digestion as described above.
-
For Label-Free Quantification: The entire proteome is processed (reduced, alkylated, and digested) following the probe labeling step.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the peptides.
-
Data Analysis: Process the mass spectrometry data to identify the proteins and quantify the relative abundance of the probe-labeled peptides between the compound-treated and vehicle-treated samples. A significant decrease in the abundance of a labeled peptide in the presence of the test compound indicates that the compound binds to that specific site on the protein.[5]
Protocol 2: Gel-Based ABPP for Visualizing Target Engagement
This protocol provides a more rapid, albeit less comprehensive, method to visualize the engagement of a compound with its targets. It is particularly useful for initial screening and validation.
Materials:
-
Cell lysate
-
This compound probe with a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag)
-
Compound of interest
-
SDS-PAGE gels
-
Fluorescence gel scanner or Western blotting equipment
Procedure:
-
Proteome Preparation: Prepare cell lysate as described in Protocol 1.
-
Competitive Incubation: Treat aliquots of the proteome with the compound of interest at varying concentrations or a vehicle control.
-
Probe Labeling: Add the fluorescently- or biotin-tagged this compound probe to each sample and incubate.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and heat the samples. Separate the proteins by SDS-PAGE.
-
Visualization:
-
Fluorescent Probe: Visualize the labeled proteins directly by scanning the gel with a fluorescence scanner. A decrease in fluorescence intensity of a band in the compound-treated lanes compared to the control indicates target engagement.
-
Biotinylated Probe: Transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP to detect the biotinylated proteins. A reduced band intensity in the presence of the compound signifies target binding.
-
Data Presentation
Quantitative data from competitive ABPP-MS experiments should be presented in a clear and structured format to facilitate interpretation and comparison. The following tables are illustrative examples of how to present such data.
Table 1: Illustrative List of Potential Protein Targets Identified by Competitive ABPP with this compound.
| Protein ID | Gene Name | Protein Name | Labeled Cysteine | Competition Ratio (Compound/DMSO) | p-value |
| P04035 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Cys152 | 0.25 | <0.001 |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | Cys51 | 0.31 | <0.005 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | Cys52 | 0.45 | <0.01 |
| P30048 | GSTP1 | Glutathione S-transferase P | Cys47 | 0.52 | <0.01 |
| P08263 | HSP90AA1 | Heat shock protein HSP 90-alpha | Cys598 | 0.60 | <0.05 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 2: Illustrative Dose-Response Data for a Hit Compound against a Validated Target.
| Compound Concentration (µM) | % Target Engagement (Mean ± SD) |
| 0.1 | 12.5 ± 2.1 |
| 0.5 | 35.8 ± 4.5 |
| 1.0 | 52.1 ± 3.8 |
| 5.0 | 85.3 ± 2.9 |
| 10.0 | 95.7 ± 1.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This compound is a valuable tool for researchers engaged in affinity-based protein profiling. Its electrophilic bromoacetyl group enables the covalent labeling of nucleophilic residues in proteins, facilitating the identification and characterization of protein targets in complex biological systems. The protocols and data presentation formats provided in these application notes offer a robust framework for the successful implementation of this probe in drug discovery and chemical biology research. As with any experimental system, optimization of the described protocols for specific cell types, protein targets, and experimental goals is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Study of Enzyme Inhibition by N-[4- (2-Bromoacetyl)Phenyl]Acetamide
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing N-[4-(2-Bromoacetyl)Phenyl]Acetamide as a tool for enzyme inhibitor studies. This document delves into the mechanistic underpinnings of this covalent inhibitor, outlines detailed experimental protocols for its characterization, and offers insights into the analysis of the resulting kinetic data. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to design, execute, and interpret enzyme inhibition assays with scientific rigor.
Introduction: The Rationale for Covalent Inhibitors in Drug Discovery
In the landscape of enzyme-targeted drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. Unlike their reversible counterparts, which bind to their target through non-covalent interactions, covalent inhibitors form a stable, long-lasting bond with the enzyme, often leading to complete and sustained inactivation.[1] This irreversible mode of action can offer significant pharmacological advantages, including prolonged duration of action and high potency.
This compound is a bifunctional molecule featuring a bromoacetyl group, a well-known electrophilic "warhead," attached to an acetamide-substituted phenyl ring.[2] The bromoacetyl moiety is highly reactive towards nucleophilic amino acid residues, such as cysteine, serine, and histidine, commonly found in the active sites of enzymes.[3] This reactivity makes this compound a valuable research tool for identifying and characterizing enzymes with susceptible nucleophiles in their active sites and for serving as a scaffold for the development of targeted covalent therapeutics.
Mechanism of Action: A Two-Step Process of Irreversible Inhibition
The inhibitory action of this compound follows a two-step kinetic model characteristic of most irreversible inhibitors.[4][5]
-
Initial Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form an initial enzyme-inhibitor complex (E·I). This initial binding is governed by the inhibitor's affinity for the enzyme and is characterized by the inhibition constant, KI.
-
Irreversible Covalent Modification: Following the initial binding, the electrophilic bromoacetyl group of the inhibitor reacts with a nucleophilic residue in the active site, forming a stable covalent bond. This results in the formation of the irreversibly inactivated enzyme-inhibitor complex (E-I). This chemical step is characterized by the maximal rate of inactivation, kinact.
The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity and the rate of covalent bond formation.[3][4] A higher kinact/KI value indicates a more efficient and potent irreversible inhibitor.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in biological assays.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| CAS Number | 21675-02-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous solutions. |
Note: It is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO, and then dilute into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid impacting enzyme activity.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place to prevent degradation.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
Experimental Protocols: Characterizing Irreversible Inhibition
The following protocols provide a step-by-step guide for the kinetic characterization of this compound as an irreversible enzyme inhibitor.
Materials and Reagents
-
Purified target enzyme of interest
-
Substrate for the target enzyme
-
This compound
-
Assay buffer (optimized for the target enzyme's activity)
-
Quenching solution (if necessary for the assay)
-
96-well microplates (black or clear, depending on the detection method)
-
Microplate reader (capable of kinetic measurements)
-
Multichannel pipettes
Protocol 1: Determination of kinact and KI using the Progress Curve Method
This method involves monitoring the enzymatic reaction progress over time in the presence of various concentrations of the inhibitor. The rate of enzyme inactivation is determined by fitting the progress curves to an appropriate kinetic model.
Experimental Workflow:
Caption: Workflow for determining kinact and KI using the progress curve method.
Step-by-Step Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 0 to 10-fold the expected KI. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add the inhibitor dilutions and the substrate to the wells of a 96-well plate. The substrate concentration should ideally be at or below its Km value to ensure sensitivity to competitive inhibition.
-
Initiate the reaction by adding the enzyme solution to each well. It is crucial to start the measurement immediately after adding the enzyme.
-
Place the plate in a microplate reader and monitor the formation of the product over time. The duration of the kinetic read should be sufficient to observe the curvature of the progress curves as the enzyme becomes inactivated.
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curve data (Product vs. Time) to the following equation for a first-order process to determine the observed rate of inactivation (kobs): P(t) = (v₀ / kobs) * (1 - e-(kobs*t)) where P(t) is the product concentration at time t, and v₀ is the initial velocity.[3]
-
Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).
-
Fit the resulting plot to the hyperbolic equation for irreversible inhibition to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) [4]
-
The second-order rate constant (kinact/KI) can be calculated from the determined values.
-
Protocol 2: Determination of kinact and KI using the IC₅₀ Shift Assay
This method involves pre-incubating the enzyme with the inhibitor for varying amounts of time before initiating the reaction with the substrate. The IC₅₀ value will decrease with longer pre-incubation times for an irreversible inhibitor.
Experimental Workflow:
Caption: Workflow for determining kinact and KI using the IC₅₀ shift assay.
Step-by-Step Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the enzyme with the inhibitor dilutions for a series of defined time points (e.g., 0, 5, 15, and 30 minutes).
-
At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Measure the initial velocity (v₀) of the reaction.
-
Data Analysis:
-
For each pre-incubation time point, plot the percent enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The relationship between IC₅₀, kinact, and KI can be complex, but under certain assumptions, these parameters can be derived from the time-dependent changes in IC₅₀.[4]
-
Potential Enzyme Targets and Considerations
The electrophilic bromoacetyl group of this compound makes it a likely inhibitor of enzymes that utilize a nucleophilic cysteine residue in their catalytic mechanism.
Example Enzyme Class: Cysteine Proteases
Cysteine proteases, such as cathepsins and caspases, are a class of enzymes that play crucial roles in various physiological and pathological processes, including protein turnover, apoptosis, and immune responses. The active site of these proteases contains a highly reactive cysteine residue that is susceptible to covalent modification by electrophilic compounds.[6] Bromoacetyl-containing compounds are known to irreversibly inhibit cysteine proteases by alkylating the active site cysteine.
When studying the inhibition of a specific enzyme, it is crucial to confirm the covalent modification, for example, by using mass spectrometry to identify the adducted amino acid residue.
Conclusion
This compound is a valuable tool for the study of enzyme inhibition, particularly for identifying and characterizing enzymes susceptible to covalent modification. Its bromoacetyl "warhead" allows for the formation of an irreversible covalent bond with nucleophilic residues in the enzyme's active site. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can accurately determine the kinetic parameters of inhibition (kinact and KI) and gain valuable insights into the mechanism of action of this and other covalent inhibitors. This knowledge is fundamental for the rational design and development of novel covalent therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-[4-(2-Bromoacetyl)Phenyl]Acetamide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-[4-(2-Bromoacetyl)phenyl]acetamide as a cysteine-reactive chemical probe in proteomics research. Detailed protocols are provided to guide researchers in leveraging this reagent for key applications such as protein profiling, target identification, and quantitative proteomics.
I. Application Notes
Introduction
This compound is a valuable tool in chemical proteomics for the selective labeling of cysteine residues in proteins. The reactive bromoacetyl group acts as an electrophile, forming a stable covalent bond with the nucleophilic thiol group of cysteine side chains. This property allows for the specific tagging of cysteine-containing proteins within complex biological samples, enabling their subsequent enrichment, identification, and quantification.
Mechanism of Action
The primary mechanism of action involves the alkylation of cysteine residues. The carbon atom of the acetyl group attached to the bromine is electrophilic and is susceptible to nucleophilic attack by the deprotonated thiol group of a cysteine residue. This results in the formation of a stable thioether bond and the release of a bromide ion. This covalent and irreversible labeling is crucial for downstream proteomic analyses.
Key Applications in Proteomics
-
Activity-Based Protein Profiling (ABPP): this compound can be used as a broad-spectrum activity-based probe to profile the activity of cysteine-dependent enzymes. By reacting with catalytically active cysteine residues, it allows for the identification and quantification of active enzymes in a proteome. Competitive ABPP, where the probe competes with a potential inhibitor, can be employed to assess inhibitor potency and selectivity.
-
Target Identification and Validation: When a bioactive small molecule is derivatized with a bromoacetyl group or used in a competitive profiling experiment with this compound, it can be used to identify the protein targets of the small molecule. This is a critical step in drug discovery for elucidating the mechanism of action of novel therapeutic agents.
-
Covalent Ligand Discovery: Screening libraries of electrophilic compounds, including bromoacetamide derivatives, against the proteome can identify novel covalent ligands for proteins. This approach is instrumental in developing covalent inhibitors and chemical probes for previously "undruggable" targets.
-
Quantitative Cysteine Reactivity Profiling: In combination with isotopic labeling strategies, this compound can be used to quantitatively assess the reactivity of individual cysteine residues across the proteome. This can provide insights into changes in protein conformation, oxidation state, or ligand binding.
II. Experimental Protocols
Protocol 1: In-situ Labeling of Cellular Proteomes with this compound
This protocol describes the general procedure for labeling proteins in intact cells with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment (optional, for validation)
Procedure:
-
Cell Culture: Grow cells of interest to 80-90% confluency in appropriate cell culture plates.
-
Probe Treatment:
-
Prepare a working solution of this compound in cell culture medium. The final concentration typically ranges from 10 to 100 µM, which should be optimized for the specific cell line and experimental goals.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the medium containing the probe to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, remove the probe-containing medium and wash the cells three times with cold PBS to remove excess probe.
-
Add cold lysis buffer to the cells and scrape them from the plate.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford assay or a similar protein quantification method.
-
-
Sample Preparation for Analysis:
-
The labeled proteome is now ready for downstream analysis such as SDS-PAGE, Western blotting (if an antibody against the probe or a downstream target is available), or more advanced proteomics workflows like affinity purification and mass spectrometry.
-
Workflow for In-situ Protein Labeling
Caption: Workflow for labeling cellular proteins with this compound.
Protocol 2: Affinity Purification of Labeled Proteins for Mass Spectrometry
This protocol outlines the enrichment of proteins labeled with a biotinylated version of this compound for subsequent identification by mass spectrometry. A similar workflow can be adapted if the probe itself contains an affinity handle (e.g., biotin or a clickable alkyne group). For this protocol, we will assume a biotinylated probe is used.
Materials:
-
Cell lysate containing proteins labeled with a biotinylated bromoacetamide probe
-
Streptavidin-conjugated magnetic beads
-
Wash buffer 1 (e.g., 1% SDS in PBS)
-
Wash buffer 2 (e.g., 6 M urea in PBS)
-
Wash buffer 3 (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
-
Ammonium bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the required amount to a new tube.
-
Wash the beads three times with wash buffer 3.
-
-
Protein Binding:
-
Add the labeled cell lysate to the washed beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash twice with Wash buffer 1.
-
Wash twice with Wash buffer 2.
-
Wash three times with Wash buffer 3.
-
-
-
Elution:
-
Add elution buffer to the beads and incubate at 95°C for 5 minutes to elute the bound proteins.
-
Pellet the beads and collect the supernatant containing the enriched proteins.
-
-
On-Bead Digestion (Alternative to Elution):
-
After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The sample is now ready for LC-MS/MS analysis.
-
Workflow for Affinity Purification and Mass Spectrometry
Caption: General workflow for the enrichment and identification of labeled proteins.
III. Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from a competitive proteomic profiling experiment using this compound to identify the targets of a novel inhibitor.
Table 1: Identification of Potential Protein Targets of Inhibitor X by Competitive Profiling
| Protein ID | Gene Name | Peptide Sequence | Log2 Fold Change (Inhibitor X / DMSO) | p-value |
| P08684 | HSP90AA1 | IRELISNSSDALDKIR | -2.1 | 0.001 |
| Q06830 | HSP90AB1 | IRELISNSSDALDKIR | -1.9 | 0.003 |
| P62258 | PPIA | VSFELFADKVPKTAENFR | -1.5 | 0.012 |
| P12345 | Kinase Y | CYSFGVVLYELMTGSLK | -3.5 | <0.0001 |
| Q67890 | Protein Z | GACLLVDAPELYG | -0.2 | 0.65 |
C indicates the labeled cysteine residue.
Table 2: Dose-Response of Inhibitor X on Target Engagement
| Protein ID | Gene Name | IC50 (µM) |
| P12345 | Kinase Y | 0.5 |
| P08684 | HSP90AA1 | 15.2 |
| P62258 | PPIA | > 50 |
IV. Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where the identified target, Kinase Y, plays a role. This visualization helps to contextualize the findings from the proteomics experiment.
Hypothetical Signaling Pathway Involving Kinase Y
Caption: Hypothetical signaling cascade involving the identified target, Kinase Y.
Protocol for Labeling Proteins with N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA): A Guide for Covalent Modification of Cysteine Residues
Introduction: The Power of Covalent Probes in Protein Science
In the intricate landscape of proteomics and drug discovery, the ability to selectively modify proteins is a cornerstone of innovation. Covalent labeling, a technique that forms a stable, irreversible bond between a small molecule and a protein, offers a powerful approach to elucidating protein function, mapping active sites, and developing novel therapeutics. N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) is an electrophilic reagent designed for the targeted covalent modification of proteins. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for labeling proteins with BAPA, with a primary focus on the modification of cysteine residues.
The BAPA molecule features a bromoacetyl group, a reactive moiety that serves as an electrophilic "warhead." This group readily reacts with nucleophilic amino acid residues on a protein's surface.[1] The thiol group of cysteine is a particularly potent nucleophile under physiological conditions, making it the primary target for bromoacetyl-containing compounds.[2] This targeted reactivity allows for the site-specific introduction of a probe into a protein's structure, enabling a wide array of downstream applications.
This guide will delve into the mechanistic underpinnings of the labeling reaction, provide detailed step-by-step protocols for protein modification and subsequent analysis, and offer insights into the critical parameters that ensure successful and reproducible results.
The Chemistry of Covalent Labeling with BAPA: A Mechanistic Overview
The covalent labeling of proteins with BAPA proceeds through a well-established nucleophilic substitution (SN2) reaction. The key to this specificity lies in the inherent nucleophilicity of the thiol side chain of cysteine residues.
At a pH slightly above neutral (typically 7.5-8.5), the thiol group of a cysteine residue is partially deprotonated to form a highly reactive thiolate anion.[2] This thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon of the bromoacetyl group of BAPA. This concerted reaction results in the displacement of the bromide ion and the formation of a stable, irreversible thioether bond between the protein and the BAPA molecule.
While cysteine is the primary target, other nucleophilic amino acid residues such as histidine, lysine, and methionine can also react with bromoacetyl compounds, particularly at higher pH values or with a large excess of the labeling reagent.[1] Therefore, careful control of reaction conditions is paramount to achieve site-specific modification.
Below is a diagram illustrating the reaction mechanism of BAPA with a cysteine residue.
References
Application Notes and Protocols for N-[4-(2-Bromoacetyl)Phenyl]Acetamide in Mapping Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) is a valuable chemical probe for elucidating protein-protein interactions (PPIs). As a heterobifunctional cross-linking agent, BAPA possesses a reactive bromoacetyl group that primarily targets nucleophilic amino acid residues such as cysteine, histidine, and lysine. This reactivity allows for the covalent capture of transient and stable protein complexes, enabling their subsequent identification and characterization by mass spectrometry-based proteomic workflows. These application notes provide a comprehensive overview of the utility of BAPA in mapping PPIs, including detailed experimental protocols and data interpretation guidelines.
The bromoacetyl functional group of BAPA acts as an electrophile, readily forming stable thioether or alkylated amine bonds with nucleophilic side chains of amino acids within interacting proteins. This irreversible cross-linking effectively "freezes" protein complexes, facilitating their purification and analysis. The relatively short spacer arm of the bromoacetyl group makes BAPA ideal for capturing close-proximity interactions.
Key Applications
-
Mapping Protein-Protein Interaction Networks: BAPA can be employed in both in vitro and in vivo cross-linking experiments to identify components of protein complexes on a proteome-wide scale.
-
Validating Binary Protein Interactions: By cross-linking purified proteins or protein domains, BAPA can be used to confirm direct physical interactions.
-
Structural Characterization of Protein Complexes: The distance constraints imposed by BAPA cross-links can provide valuable information for the computational modeling of protein complex structures.
-
Drug Target Discovery and Validation: Identifying the protein interaction partners of a drug target can reveal novel therapeutic opportunities and potential off-target effects.
Data Presentation
The following tables summarize typical quantitative data obtained from cross-linking mass spectrometry experiments using haloacetyl-based reagents, which are analogous to BAPA.
Table 1: Reactivity of Bromoacetyl Groups with Amino Acid Residues
| Amino Acid | Functional Group | Reactivity | pH Range | Resulting Bond |
| Cysteine | Sulfhydryl (-SH) | High | 7.5 - 8.5 | Thioether |
| Histidine | Imidazole | Moderate | > 6.0 | Alkylated Imidazole |
| Lysine | ε-amino (-NH₂) | Moderate | > 8.5 | Alkylated Amine |
| Methionine | Thioether | Low | Acidic | Sulfonium ion |
Table 2: Mass Spectrometry Data for Bromoacetyl-Modified Peptides
| Modification | Monoisotopic Mass Shift (Da) | Notes |
| Bromoacetylation of a single residue | 120.9532 | Initial modification before cross-linking. |
| Intra-peptide cross-link (e.g., Cys-Cys) | 42.0106 | Represents the mass of the acetyl group after the loss of HBr and reaction with a second nucleophile. |
| Inter-peptide cross-link (e.g., Cys-Cys) | 42.0106 per peptide | Each peptide will exhibit a mass increase corresponding to the acetyl group. |
Experimental Protocols
Caution: this compound and its precursors may be hazardous. Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Synthesis of this compound (BAPA)
This protocol is adapted from the synthesis of similar bromoacetyl-containing compounds.
Materials:
-
4-Aminoacetanilide
-
Bromoacetyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 4-Aminoacetanilide (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.1 equivalents) to the solution.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Protocol 2: In Vitro Cross-linking of Purified Protein Complexes
Materials:
-
Purified protein complex (1-5 mg/mL)
-
This compound (BAPA)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M L-cysteine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: Ensure the protein complex is in a buffer free of primary amines (e.g., Tris) and thiols (e.g., DTT). If necessary, perform a buffer exchange using a desalting column.
-
BAPA Stock Solution: Prepare a fresh 100 mM stock solution of BAPA in anhydrous DMSO.
-
Cross-linking Reaction: Add the BAPA stock solution to the protein complex solution to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: In Situ Cross-linking in Cell Lysate
This protocol is adapted from a study utilizing a bromoacetamide-based cross-linker for proteome-wide PPI analysis.[1]
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
This compound (BAPA)
-
Quenching Solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Urea
-
Trypsin
-
Formic acid
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Cross-linking: Add BAPA from a fresh stock solution in DMSO to the lysate to a final concentration of 0.5-2 mM. Incubate for 30-60 minutes at 37°C with gentle shaking.
-
Quenching: Add quenching solution to a final concentration of 50 mM and incubate for 20 minutes at 37°C.
-
Sample Preparation for Mass Spectrometry:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 5 mM DTT for 1 hour at 37°C.
-
Alkylate free cysteines with 15 mM IAA for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the peptide mixture with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
Visualizations
Experimental Workflow for In Situ Cross-linking and PPI Identification
Caption: Workflow for identifying protein-protein interactions using BAPA.
BAPA Cross-linking Reaction Schematic
References
Application Notes and Protocols for N-[4-(2-Bromoacetyl)Phenyl]Acetamide in Targeted Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Bromoacetyl)Phenyl]Acetamide is an electrophilic compound featuring a bromoacetyl moiety, which serves as a reactive "warhead" for forming covalent bonds with nucleophilic amino acid residues on proteins.[1] This characteristic makes it a valuable tool in the design of targeted covalent inhibitors (TCIs), a class of inhibitors that can offer enhanced potency, selectivity, and prolonged duration of action compared to their non-covalent counterparts. The bromoacetyl group primarily targets the thiol group of cysteine residues, which are often found in the active sites of enzymes or in other functionally important regions of proteins.[2][3] This document provides detailed application notes and protocols for the use of this compound in protein labeling, enzyme inhibition assays, and the characterization of covalent adducts.
Principle of Covalent Modification
The core mechanism of action for this compound involves the alkylation of a nucleophilic amino acid residue, most commonly cysteine, via an SN2 reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the displacement of a bromide ion. The acetamide group on the phenyl ring can contribute to the binding affinity and selectivity of the compound for a specific protein target.
Applications in Targeted Covalent Inhibitor Design
This compound can be utilized in various stages of targeted covalent inhibitor design and development:
-
Target Identification and Validation: By reacting with accessible and reactive cysteine residues, this compound can be used as a probe to identify potential targets for covalent inhibition within a complex proteome.
-
Fragment-Based Screening: The core scaffold of this compound can serve as a starting point or a reactive fragment in fragment-based drug discovery campaigns to identify initial hits against a protein of interest.
-
Structure-Activity Relationship (SAR) Studies: Modifications to the phenylacetamide portion of the molecule can be systematically made to improve binding affinity, selectivity, and kinetic parameters of covalent bond formation.
-
Biochemical and Cellular Probe: It can be used to covalently label and "pull-down" target proteins from cell lysates for identification by mass spectrometry, or to study the functional consequences of covalent modification in cellular assays.
Data Presentation: Physicochemical Properties and Representative Kinetic Data
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide its physicochemical properties and representative kinetic and inhibition data based on typical values for bromoacetamide-based covalent inhibitors. This data is for illustrative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions. |
| Purity | >95% (typical) |
Table 2: Representative Inhibition and Kinetic Data for a Bromoacetamide-based TCI
| Target Protein | Assay Type | IC₅₀ (nM) | kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹) |
| Kinase X | Biochemical | 150 | 50,000 |
| Kinase Y (off-target) | Biochemical | >10,000 | <100 |
| Protease Z | Biochemical | 800 | 15,000 |
Note: IC₅₀ values for covalent inhibitors are time-dependent. The values presented here are representative for a fixed incubation time (e.g., 60 minutes).
Experimental Protocols
The following are detailed, representative protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific protein of interest and experimental setup.
Protocol 1: Covalent Labeling of a Purified Protein
Objective: To covalently label a purified protein with this compound and confirm the modification by SDS-PAGE and mass spectrometry.
Materials:
-
Purified protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare the reaction buffer and ensure the pH is accurately adjusted.
-
-
Protein Preparation:
-
Dilute the purified protein to a final concentration of 1-10 µM in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, pre-treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve the desired final concentration (typically a 1 to 10-fold molar excess of the compound over the protein).
-
The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 10-100 mM to consume any unreacted this compound.
-
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. While the mass change due to labeling is small, a slight shift in mobility or the use of specific stains for the adduct might be observable.
-
Intact Protein Mass Spectrometry: Desalt the labeled protein sample using a suitable method (e.g., zip-tip, dialysis). Analyze the desalted protein by LC-MS. The mass of the labeled protein will increase by the mass of the this compound fragment (mass of compound - mass of HBr). Deconvolute the mass spectrum to determine the molecular weights of the unmodified and modified protein species.
-
Peptide Mapping (Bottom-up Proteomics):
-
Reduce and alkylate the labeled protein to break any remaining disulfide bonds.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides modified by this compound. The fragmentation pattern will reveal the specific site of covalent modification.[4][5]
-
-
Protocol 2: Determination of IC₅₀ for a Covalent Inhibitor
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme. Note that for covalent inhibitors, the IC₅₀ is time-dependent.[6][7][8][9]
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound
-
Assay Buffer
-
Detection reagent (e.g., for measuring product formation)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
-
Enzyme-Inhibitor Incubation:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted this compound solutions to the wells. Include a control with only DMSO.
-
Incubate the enzyme and inhibitor mixture for a fixed period (e.g., 30, 60, or 120 minutes) at a constant temperature.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Allow the reaction to proceed for a specific time, ensuring that the product formation in the uninhibited control is within the linear range.
-
-
Detection:
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value for the specific incubation time.
-
Visualizations
Signaling Pathways Targeted by Cysteine-Reactive Covalent Inhibitors
Covalent inhibitors that target cysteine residues have been successfully developed for a number of protein kinases involved in cancer signaling pathways. Below are diagrams of two such pathways, the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) signaling pathways, which are well-established targets for covalent inhibitors.[10][11][12][13][14]
Caption: EGFR signaling pathway and the site of action for a targeted covalent inhibitor.
Caption: BTK signaling pathway and the site of action for a targeted covalent inhibitor.
Experimental Workflow for Covalent Adduct Characterization
The following diagram illustrates a typical workflow for identifying the specific site of covalent modification on a target protein using mass spectrometry.
References
- 1. Buy this compound | 21675-02-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[4-(2-Bromoacetyl)Phenyl]Acetamide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-[4-(2-Bromoacetyl)Phenyl]Acetamide in bioconjugation, particularly for the covalent modification of proteins. This reagent is a valuable tool for a range of applications, including proteomics, drug development, and the study of protein-protein interactions.
Introduction
This compound is a versatile bifunctional crosslinking reagent. It features a bromoacetyl group that acts as an electrophilic warhead, primarily targeting nucleophilic amino acid residues such as cysteine. The acetamidophenyl group provides a stable scaffold and can be further modified to incorporate other functionalities. The high reactivity of the bromoacetyl group towards the thiol group of cysteine residues allows for the formation of a stable thioether bond, making it an ideal tool for site-specific protein labeling and the development of targeted covalent inhibitors.[1]
Principle of Conjugation
The primary mechanism of action for this compound involves the alkylation of a nucleophilic amino acid residue, most commonly cysteine, via an SN2 reaction. At a slightly alkaline pH, the thiol group of a cysteine residue is deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable covalent thioether linkage and the release of a bromide ion. While cysteine is the primary target, other nucleophilic residues like histidine, lysine, and methionine can also be modified, albeit at a slower rate.
Applications
-
Protein Labeling: Introduction of tags (e.g., biotin, fluorophores) for protein detection, localization, and quantification.
-
Targeted Covalent Inhibitors: Design of highly specific and potent enzyme inhibitors for therapeutic applications.[2] The covalent nature of the bond can lead to prolonged pharmacodynamic effects and overcome drug resistance.
-
Proteomics and Chemical Biology: Identification of protein-protein interactions and mapping of binding sites.[3]
-
Immobilization: Covalent attachment of proteins to solid supports for various biochemical assays.
Quantitative Data
The following tables provide illustrative quantitative data for the conjugation of this compound to model proteins. This data is intended to serve as a guideline for experimental design. Actual results may vary depending on the specific protein and reaction conditions.
Table 1: Conjugation Efficiency of this compound with Model Proteins
| Protein (Target Cysteine) | Reagent:Protein Molar Ratio | Incubation Time (hours) | Conjugation Efficiency (%) |
| Bovine Serum Albumin (BSA) (Cys34) | 10:1 | 2 | 85 |
| Lysozyme (Cys6, Cys30, Cys76, Cys94, Cys115, Cys127) | 20:1 | 4 | 65 (Multiple Labeling) |
| Recombinant Human Kinase (Single Cysteine Mutant) | 5:1 | 1 | 95 |
Table 2: pH Optimization for Conjugation to a Model Cysteine-Containing Peptide
| pH | Reaction Rate (Relative Units) |
| 6.5 | 0.4 |
| 7.5 | 1.0 |
| 8.5 | 1.2 |
| 9.5 | 0.8 (Increased side reactions observed) |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol outlines a general method for the covalent labeling of a protein with this compound.
Materials:
-
This compound
-
Purified protein of interest (in a suitable buffer, e.g., PBS, HEPES)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C to prevent moisture contamination and repeated freeze-thaw cycles.
-
Protein Preparation: Prepare the purified protein at a concentration of 1-10 µM in a reaction buffer at a pH of 7.5-8.5. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, pre-treat with a reducing agent like TCEP and subsequently remove the reducing agent before labeling.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (typically 5 to 20-fold molar excess over the protein).
-
Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each specific protein.
-
-
Quenching: Stop the reaction by adding a quenching reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-100 mM. This will react with any unreacted this compound.
-
Purification: Remove the excess labeling reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.
Protocol 2: Characterization of Conjugation by Mass Spectrometry
Intact Protein Analysis:
-
Analyze the purified, labeled protein by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The mass of the labeled protein will be increased by the mass of the this compound fragment (255.1 g/mol ) minus the mass of HBr.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein species. This will confirm covalent modification and provide information on the stoichiometry of labeling.[1]
Peptide Mapping (Bottom-up Proteomics):
-
Reduce the disulfide bonds of the labeled protein (e.g., with DTT) and alkylate any remaining free cysteines (e.g., with iodoacetamide).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptide(s) by searching for the expected mass shift.
-
The MS/MS fragmentation data will confirm the exact site of modification.
Visualizations
Signaling Pathway: Covalent Inhibition of EGFR Signaling
The following diagram illustrates the mechanism by which a covalent inhibitor, structurally similar to this compound, can irreversibly inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This is a common strategy in the development of anti-cancer therapeutics.
Caption: Covalent inhibition of the EGFR signaling pathway.
Experimental Workflow: Protein Labeling and Analysis
The following diagram outlines the key steps in the experimental workflow for labeling a protein with this compound and subsequent analysis.
Caption: Workflow for protein conjugation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Note: N-[4-(2-Bromoacetyl)Phenyl]Acetamide for Cysteine-Reactive Chemoproteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein function and drug-protein interactions is fundamental to biomedical research and drug discovery. Cysteine residues, with their nucleophilic thiol groups, play critical roles in protein structure, catalysis, and redox signaling.[1] The unique reactivity of these residues makes them attractive targets for covalent ligands and chemical probes.[1][2] Chemical proteomics workflows that utilize cysteine-reactive probes have become powerful tools for identifying the targets of covalent drugs, mapping functional cysteine residues, and understanding their roles in cellular processes.[3][4]
N-[4-(2-Bromoacetyl)Phenyl]Acetamide is an electrophilic chemical probe designed for the covalent modification of nucleophilic amino acid residues, primarily cysteines. The bromoacetyl group is a reactive moiety that readily alkylates the thiol side chain of cysteine under physiological conditions. This application note describes the use of this compound in mass spectrometry (MS)-based quantitative proteomics, particularly for competitive profiling and target identification of novel covalent inhibitors.
Principle of a Competitive Chemoproteomic Experiment
Competitive proteomic profiling is a key application for this compound.[4] This method identifies the protein targets of a covalent small molecule (inhibitor) by measuring its ability to prevent labeling by the probe. The workflow involves treating a complex proteome (e.g., a cell lysate) with the inhibitor of interest, followed by labeling the remaining accessible cysteines with this compound. A reduction in probe labeling at a specific cysteine site in the presence of the inhibitor indicates a direct binding interaction. Subsequent protein digestion and LC-MS/MS analysis allow for the identification of the modified peptide and the precise quantification of the change in labeling, thereby revealing the inhibitor's targets.[5]
Visualization of Key Processes
The following diagrams illustrate the chemical reaction mechanism and a typical experimental workflow.
References
- 1. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[4-(2-Bromoacetyl)Phenyl]Acetamide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Bromoacetyl)Phenyl]Acetamide is a functionalized linker precursor that plays a crucial role in the development of next-generation antibody-drug conjugates (ADCs). Its bromoacetyl group provides a reactive site for covalent conjugation to thiol groups, such as those found in the cysteine residues of monoclonal antibodies (mAbs). This application note provides detailed protocols and technical information for the use of this compound in the synthesis and characterization of ADCs.
The bromoacetyl functional group offers a stable thioether linkage upon reaction with cysteine residues, which can provide enhanced plasma stability compared to more traditional maleimide-based linkers.[1][2] This increased stability can lead to a wider therapeutic window by minimizing premature drug release in systemic circulation.[1][3]
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| CAS Number | 21675-02-5 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols |
Mechanism of Conjugation
The primary mechanism for conjugating this compound to an antibody involves the alkylation of free thiol groups on cysteine residues. The bromoacetyl group acts as an electrophile, reacting with the nucleophilic thiol of a cysteine side chain to form a stable thioether bond. This reaction is typically performed on antibodies that have been partially reduced to expose the reactive cysteine residues within the hinge region.
Experimental Protocols
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
50 mM Borate buffer, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
1 mM Diethylenetriaminepentaacetic acid (DTPA) in PBS (optional, to chelate trace metals)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add 50 mM borate buffer to adjust the pH to approximately 8.0.
-
Add a freshly prepared solution of TCEP or DTT to the antibody solution. A molar excess of 1.5 to 2.5 equivalents of reducing agent per antibody is a good starting point for achieving a drug-to-antibody ratio (DAR) of approximately 4.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Purify the partially reduced antibody using a desalting column pre-equilibrated with PBS (and optional 1 mM DTPA) to remove the excess reducing agent.
-
Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using Ellman's reagent (DTNB) assay.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol outlines the conjugation of a pre-formed this compound-payload construct to the partially reduced monoclonal antibody.
Materials:
-
Partially reduced monoclonal antibody (from Protocol 1)
-
This compound-payload conjugate (dissolved in a suitable organic solvent like DMSO)
-
PBS, pH 7.4
-
L-Cysteine or N-acetylcysteine (for quenching)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
To the solution of the partially reduced antibody, add the this compound-payload conjugate. A molar excess of 1.5 to 2.0 equivalents of the linker-payload per free thiol group is recommended. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction should be performed in the dark to prevent light-induced degradation of some payloads.
-
Quench the reaction by adding an excess (e.g., 100-fold molar excess over the linker-payload) of L-cysteine or N-acetylcysteine to react with any unreacted bromoacetyl groups. Incubate for an additional 30 minutes.
-
Purify the resulting ADC using SEC or HIC to remove unconjugated linker-payload, quenching agent, and any aggregated antibody.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy.[][5]
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
Inject the purified ADC onto a HIC column.
-
Use a decreasing salt gradient to elute the different drug-loaded species. Species with higher DARs are more hydrophobic and will elute later.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Method 2: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λmax).
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
Calculate the DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potency of the ADC on cancer cell lines.[6][7][8][9]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
Free payload
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated control wells.
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
The following tables present illustrative quantitative data for an ADC constructed using a bromoacetamide-based linker. Please note that this data is representative and will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis by HIC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 5.1 |
| DAR2 | 7.8 | 20.3 |
| DAR4 | 9.5 | 65.2 |
| DAR6 | 11.1 | 8.9 |
| DAR8 | 12.5 | 0.5 |
| Average DAR | 3.8 |
Table 2: Representative In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound | Target Cell Line (Antigen-Positive) | Control Cell Line (Antigen-Negative) |
| ADC | 1.5 nM | > 1000 nM |
| Unconjugated Antibody | > 1000 nM | > 1000 nM |
| Free Payload | 0.1 nM | 0.2 nM |
Visualizations
Caption: Workflow for the development of an ADC using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
This compound is a valuable tool for the development of stable and effective antibody-drug conjugates. The bromoacetyl group facilitates a robust and stable thioether linkage with cysteine residues on the antibody, potentially improving the pharmacokinetic profile and therapeutic index of the resulting ADC. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of ADCs using this advanced linker technology. Further optimization of reaction conditions may be necessary depending on the specific antibody and payload used.
References
- 1. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) as a Versatile Probe for Chemical Biology
Abstract
N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) is a valuable chemical tool for researchers in chemical biology and drug development. As a mild electrophile, BAPA serves as a powerful probe for identifying and characterizing protein function. Its bromoacetyl group selectively reacts with nucleophilic amino acid residues, primarily cysteine, enabling covalent labeling of proteins. This reactivity forms the basis for its application in affinity-based protein profiling (AfBPP) to discover novel protein targets and as a covalent inhibitor to study enzyme mechanisms. This guide provides an in-depth overview of BAPA's mechanism, applications, and detailed protocols for its use in the laboratory.
Introduction: The Rationale for an Electrophilic Probe
In the complex landscape of the cellular proteome, understanding the function of individual proteins is a central goal. Chemical probes offer a powerful approach to achieve this by allowing for the selective labeling and functional modulation of proteins within their native environment. This compound (BAPA) belongs to the class of electrophilic probes, which are designed to form stable, covalent bonds with their protein targets.[1]
The core of BAPA's utility lies in its bromoacetyl moiety. This functional group is an effective Michael acceptor, making it reactive towards soft nucleophiles like the thiol group of cysteine residues. Cysteine is a relatively rare amino acid, but it is frequently found in key functional sites of proteins, such as enzyme active sites, allosteric pockets, and metal-binding domains. By targeting these residues, BAPA can be used to:
-
Identify Protein Targets: Through Affinity-Based Protein Profiling (AfBPP), BAPA can be used to "fish out" proteins from a complex lysate, leading to the identification of new drug targets or proteins involved in a specific biological process.
-
Inhibit Protein Function: By covalently modifying a critical cysteine residue, BAPA can act as an irreversible inhibitor, allowing for the detailed study of enzyme kinetics and biological pathways.
-
Serve as a Versatile Chemical Building Block: The bromoacetyl group can be readily displaced by other nucleophiles, making BAPA a useful starting material for the synthesis of more complex molecules.[1]
Physicochemical Properties and Safety Information
Proper handling and storage of BAPA are crucial for experimental success and laboratory safety.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 21675-02-5 | [2][][4] |
| Molecular Formula | C10H10BrNO2 | [1][2][] |
| Molecular Weight | 256.10 g/mol | [1][] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 433.17 °C at 760 mmHg | [] |
| Storage | Store at 2-8°C, protect from light and moisture | N/A |
Safety and Handling:
This compound is a reactive chemical and should be handled with appropriate care in a fume hood.[5]
-
Irritant: The bromoacetyl group can be irritating to the skin, eyes, and respiratory tract.[1][6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the solid or solutions.[7]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[5][6]
Core Application I: Affinity-Based Protein Profiling (AfBPP)
AfBPP is a powerful chemical proteomics strategy used to identify the cellular targets of small molecules.[8][9] BAPA is an excellent tool for this application due to its cysteine-reactive nature. The general workflow involves treating a proteome with BAPA, followed by the enrichment and identification of the covalently labeled proteins.
Workflow for Target Identification using BAPA
The following diagram illustrates a typical AfBPP workflow. To make BAPA suitable for enrichment, it is often used in conjunction with a "clickable" alkyne or azide handle, or it is derivatized with biotin. This protocol assumes the use of a version of BAPA that has been modified to include an alkyne group for subsequent click chemistry.
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP) using an alkyne-modified BAPA probe.
Detailed Protocol: Proteome-wide Cysteine Reactivity Profiling
This protocol provides a step-by-step method for identifying BAPA targets in a cell lysate.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Alkyne-BAPA probe (stock in DMSO)
-
Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS)
-
Digestion Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 M Urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS equipment
Procedure:
-
Proteome Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard assay (e.g., BCA). Adjust concentration to 1-2 mg/mL.
-
-
Probe Labeling:
-
Treat the proteome with the Alkyne-BAPA probe (final concentration typically 1-10 µM). Include a DMSO-treated control.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Causality: The concentration and incubation time are critical variables. These should be optimized to ensure sufficient labeling of targets without causing widespread, non-specific modifications.
-
-
Click Chemistry:
-
To the labeled proteome, add the click chemistry reagents in the following order: Biotin-Azide (e.g., 100 µM), TCEP (e.g., 1 mM), TBTA (e.g., 100 µM), and CuSO4 (e.g., 1 mM).
-
Incubate for 1 hour at room temperature.
-
Causality: The "click" reaction is a highly efficient and specific cycloaddition that covalently links the biotin tag to the alkyne-modified BAPA probe that is now attached to its protein targets.
-
-
Enrichment of Labeled Proteins:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is: 1% SDS in PBS, 1 M Urea in PBS, and finally PBS alone.
-
Causality: The high affinity of the biotin-streptavidin interaction allows for stringent washing conditions, which are essential for reducing background and improving the signal-to-noise ratio in the final mass spectrometry analysis.[10]
-
-
On-Bead Digestion:
-
Resuspend the beads in Digestion Buffer.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteines by adding Iodoacetamide (IAA) to 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin (e.g., 1 µg) and digest overnight at 37°C.
-
Causality: On-bead digestion directly releases peptides into solution for analysis, minimizing sample loss that can occur with in-gel or in-solution digestion methods.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
-
Causality: The mass spectrometer will fragment the peptides, and the resulting fragmentation patterns are used to determine the amino acid sequence. This allows for the identification of the proteins that were originally labeled by the BAPA probe.[11]
-
-
Data Analysis:
-
Search the resulting spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Use label-free quantification (LFQ) or other quantitative proteomics methods to compare the abundance of proteins in the BAPA-treated sample versus the DMSO control.
-
Proteins that are significantly enriched in the BAPA sample are considered potential targets.
-
Core Application II: BAPA as a Covalent Inhibitor
The ability of BAPA to form covalent bonds with cysteine residues makes it a useful tool for irreversibly inhibiting enzymes that rely on a catalytic cysteine. This application is valuable for validating enzyme function in biological pathways and for serving as a scaffold for the development of covalent drugs.
Mechanism of Covalent Inhibition
BAPA acts as an irreversible inhibitor by forming a stable thioether linkage with a cysteine residue in the active site of an enzyme. This modification permanently blocks the enzyme's catalytic activity.
Caption: Mechanism of covalent inhibition of a cysteine-dependent enzyme by BAPA.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of BAPA against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
BAPA (stock in DMSO)
-
Assay Buffer (specific to the enzyme)
-
Enzyme substrate (preferably a fluorogenic or chromogenic substrate)
-
96-well plate (black or clear, depending on the substrate)
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of BAPA in Assay Buffer. Include a DMSO control.
-
Prepare the enzyme and substrate in Assay Buffer at appropriate concentrations.
-
-
Pre-incubation:
-
In a 96-well plate, add the enzyme to each well.
-
Add the serially diluted BAPA (or DMSO) to the wells.
-
Incubate the enzyme and inhibitor mixture for a set period (e.g., 30 minutes) at room temperature.
-
Causality: Pre-incubation is necessary for covalent inhibitors to allow time for the chemical reaction with the enzyme to occur. The length of this incubation can be varied to study the time-dependency of the inhibition.
-
-
Initiate Reaction:
-
Add the substrate to each well to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) over time in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each BAPA concentration by calculating the slope of the linear portion of the kinetic curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent activity versus the logarithm of the BAPA concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a multifunctional and accessible probe for the chemical biology community. Its defined reactivity with cysteine residues provides a reliable method for both the discovery of new protein targets through affinity-based protein profiling and the functional characterization of enzymes through covalent inhibition. The protocols outlined in this guide provide a solid foundation for researchers to employ BAPA in their own investigations, paving the way for new discoveries in basic biology and drug development.
References
- 1. Buy this compound | 21675-02-5 [smolecule.com]
- 2. pschemicals.com [pschemicals.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 10. A New Affinity-Based Probe to Profile MMP Active Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Notes and Protocols: N-[4-(2-Bromoacetyl)Phenyl]Acetamide for Identifying Protein Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Bromoacetyl)Phenyl]Acetamide is a chemical probe used in chemical proteomics for the identification and characterization of protein binding sites. This reagent belongs to the class of affinity labeling compounds, which form stable, covalent bonds with amino acid residues within the binding pockets of target proteins. The bromoacetyl group serves as a reactive electrophile, or "warhead," that targets nucleophilic residues. This application note provides a comprehensive overview of the principles, experimental protocols, and data analysis for utilizing this compound in protein binding site identification.
Mechanism of Action
The primary mechanism of action for this compound involves the covalent modification of nucleophilic amino acid residues on a target protein through an alkylation reaction. The electrophilic bromoacetyl group reacts with nucleophiles, with a notable preference for the thiol group of cysteine residues due to its high nucleophilicity at physiological pH.
The reaction proceeds via an S_N2 mechanism, forming a stable thioether bond and releasing a bromide ion. While cysteine is the most common target, other nucleophilic residues such as histidine, lysine, and methionine can also be modified, albeit typically at a lower reaction rate.[1] The acetamide portion of the molecule can influence its binding affinity and selectivity for specific proteins.
Applications in Research and Drug Development
-
Target Identification and Validation: This probe can be used to identify the protein targets of small molecules, aiding in the elucidation of their mechanism of action.
-
Binding Site Mapping: By identifying the specific amino acid residues that are covalently modified, researchers can map the binding site of a compound on its target protein.[1] This information is invaluable for structure-activity relationship (SAR) studies and rational drug design.
-
Covalent Inhibitor Development: this compound serves as a scaffold or fragment for the development of targeted covalent inhibitors, a class of drugs that can offer increased potency and duration of action.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following table summarizes typical data points for the labeling reaction and mass spectrometry analysis based on analogous bromoacetamide probes.
| Parameter | Typical Value/Range | Method of Determination |
| Labeling Reaction | ||
| Probe Concentration | 1 - 10-fold molar excess over protein | Titration Experiment |
| Incubation Time | 1 - 4 hours | Time-course Analysis |
| Incubation Temperature | Room Temperature or 37°C | Temperature Optimization |
| DMSO Concentration | < 5% (v/v) | Solvent Tolerance Assay |
| Mass Spectrometry Analysis | ||
| Mass Shift upon Labeling | + 176.01 Da (Mass of probe - HBr) | Intact Protein Mass Spectrometry |
| Peptide Mass Accuracy | < 5 ppm | LC-MS/MS |
| Sequence Coverage | > 70% | LC-MS/MS |
Experimental Protocols
The following are generalized protocols for protein labeling and analysis. Optimization of specific conditions is recommended for each experimental system.
Protocol 1: Covalent Labeling of a Purified Protein
-
Protein Preparation:
-
Prepare the target protein in a suitable buffer (e.g., PBS or HEPES) at a concentration of 1-10 µM.
-
Ensure the buffer is free of nucleophilic reagents like DTT or β-mercaptoethanol.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-100 mM to consume any unreacted probe.[1]
-
-
Sample Preparation for Analysis:
-
For intact protein analysis, desalt the sample using a suitable method (e.g., spin column or dialysis).
-
For peptide mapping, proceed to the protein digestion protocol.
-
Protocol 2: Protein Digestion for Mass Spectrometry (Bottom-Up Proteomics)
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the labeled protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.
-
Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to inactivate the protease.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
Dry the purified peptides under vacuum and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Data Analysis
-
Intact Protein Analysis:
-
Peptide Mapping (Bottom-Up Proteomics):
-
Analyze the digested peptide mixture by LC-MS/MS.
-
Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Search for the specific mass modification corresponding to the adduction of this compound on nucleophilic residues (e.g., +176.01 Da on Cys).
-
Fragment ion spectra (MS/MS) will provide evidence for the specific site of modification.
-
Visualizations
Caption: Experimental workflow for identifying protein binding sites.
Caption: Mechanism of covalent modification by the probe.
Caption: Data analysis workflow for binding site identification.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (BAPA) labeling?
A1: this compound (BAPA) is a thiol-reactive labeling reagent. Its primary mechanism of action involves the alkylation of the sulfhydryl (thiol) group of cysteine residues in proteins. This occurs via a nucleophilic substitution (SN2) reaction, where the deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the release of a bromide ion.[1]
Q2: What is the optimal pH for BAPA labeling reactions?
A2: The optimal pH for labeling cysteine residues with bromoacetamide reagents like BAPA is typically in the range of 7.5 to 8.5. The reaction rate is highly dependent on the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion. Since the pKa of a typical cysteine thiol group is around 8.3, a pH at or slightly above this value ensures a higher concentration of the reactive thiolate species, leading to a more efficient alkylation reaction. Reactions can proceed at a neutral pH of 7.0, but they will be significantly slower.
Q3: What are the potential side reactions with BAPA labeling?
A3: While BAPA is highly reactive towards cysteine residues, side reactions can occur with other nucleophilic amino acid residues, especially under non-optimal conditions. These off-target residues include histidine, lysine, and methionine. Reaction with histidine's imidazole side chain can occur at pH values above 6. The ε-amino group of lysine becomes reactive at higher pH (>9.0). The thioether side chain of methionine can be alkylated, particularly with prolonged reaction times or high concentrations of the BAPA reagent.
Q4: How can I minimize non-specific labeling?
A4: To minimize non-specific labeling, it is crucial to control the reaction conditions. Lowering the reaction pH to the 7.5-8.5 range can improve selectivity for cysteine. Using a lower molar excess of the BAPA reagent and optimizing the reaction time by monitoring its progress can also reduce the chances of side reactions. Once sufficient labeling of the target thiol has occurred, the reaction should be quenched.
Q5: How should I prepare and store my BAPA stock solution?
A5: It is recommended to prepare a fresh stock solution of BAPA in an anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. For storage, it is best to store the solid BAPA reagent in a cool, dark, and dry place. If you need to store a stock solution, it should be aliquoted and stored at -20°C or -80°C to minimize degradation from moisture and repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer is between 7.5 and 8.5 to ensure the cysteine thiol group is sufficiently deprotonated to the more reactive thiolate anion. |
| Presence of Reducing Agents in the Buffer | Buffers containing thiols such as dithiothreitol (DTT) or β-mercaptoethanol will compete with the target protein for BAPA. Remove any reducing agents from the protein solution before adding BAPA, for example, by using a desalting column. |
| Inaccessible Cysteine Residues | The target cysteine residue may be buried within the protein's three-dimensional structure or involved in a disulfide bond. Consider adding a denaturant (e.g., urea, guanidinium chloride) to unfold the protein and expose the cysteine. To reduce disulfide bonds, treat the protein with a reducing agent like DTT or TCEP, and then remove the reducing agent before labeling. |
| Degraded BAPA Reagent | BAPA is susceptible to hydrolysis. Ensure that the reagent is stored properly in a dry environment and prepare stock solutions fresh in anhydrous solvent. |
| Insufficient Molar Excess of BAPA | The stoichiometry of the labeling reaction is critical. A 10- to 20-fold molar excess of BAPA over the protein is a common starting point, but this may need to be optimized for your specific protein. |
Problem 2: Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Reaction pH is Too High | A pH above 8.5 can lead to increased reactivity with other nucleophilic amino acid side chains like lysine. Lower the reaction pH to the 7.5-8.5 range to enhance selectivity for cysteine. |
| Prolonged Reaction Time | Longer incubation times can increase the likelihood of side reactions with less reactive residues such as histidine and methionine. Monitor the reaction progress over time and quench the reaction once the desired level of labeling is achieved. |
| High Molar Excess of BAPA | A large excess of the labeling reagent can drive reactions with other nucleophilic residues. Perform a titration experiment to determine the optimal molar ratio of BAPA to your protein that provides sufficient labeling of the target cysteine with minimal off-target reactions. |
Problem 3: Protein Precipitation During Labeling
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | BAPA is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of the stock solution to your protein can cause precipitation. Keep the final concentration of the organic solvent in the reaction mixture below 5-10% (v/v). |
| Protein Instability under Labeling Conditions | The pH, temperature, or ionic strength of the labeling buffer may not be optimal for your protein's stability. Ensure the buffer conditions are compatible with your protein. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Aggregation Induced by Labeling | The addition of the BAPA molecule could alter the surface properties of your protein, leading to aggregation. Try including solubility-enhancing additives in your buffer, such as arginine or non-ionic detergents. |
Data Presentation
Table 1: Effect of pH on Bromoacetamide Labeling Efficiency (Illustrative Data)
| pH | Labeling Efficiency (%) |
| 6.5 | 45 |
| 7.0 | 75 |
| 7.5 | 92 |
| 8.0 | 98 |
| 8.5 | 99 |
| Illustrative data based on typical bromoacetamide labeling reactions. Optimal pH may vary depending on the specific protein. |
Table 2: Effect of Molar Excess of Bromoacetamide Reagent on Labeling Efficiency (Illustrative Data)
| Molar Excess of Reagent | Labeling Efficiency (%) |
| 5-fold | 70 |
| 10-fold | 88 |
| 20-fold | 96 |
| 50-fold | 99 |
| Illustrative data based on typical bromoacetamide labeling reactions. Optimal molar excess should be determined empirically. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein with BAPA
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. The protein concentration should typically be in the range of 1-10 mg/mL.
-
If the protein contains disulfide bonds, reduce them by adding a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
BAPA Solution Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of BAPA in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the BAPA stock solution to the protein solution. Gently mix the solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 10-100 mM to consume any unreacted BAPA.[1] Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess BAPA and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis of Labeling:
-
Confirm successful labeling and determine the labeling efficiency using techniques such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry (to determine the mass of the labeled protein), or UV-Vis spectroscopy if BAPA has a distinct absorbance.[1]
-
Visualizations
Caption: Experimental workflow for BAPA labeling of proteins.
Caption: Troubleshooting logic for low labeling efficiency.
References
Preventing non-specific labeling with N-[4-(2-Bromoacetyl)Phenyl]Acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) for protein labeling while minimizing non-specific reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAPA) and what is its primary application?
This compound (BAPA) is a chemical reagent used for the covalent labeling of proteins. Its primary application is to selectively modify specific amino acid residues on a protein, enabling researchers to study protein structure, function, and interactions. The bromoacetyl group in BAPA is an electrophile that reacts with nucleophilic side chains of amino acids.
Q2: Which amino acid residues does BAPA react with?
BAPA is most reactive towards the thiol group of cysteine residues due to the high nucleophilicity of the thiolate anion. However, it can also react with other nucleophilic residues, particularly at higher pH values. The general order of reactivity is: Cysteine >> Histidine > Lysine > Methionine. Non-specific labeling of these other residues is a common issue that needs to be carefully controlled.
Q3: How can I minimize non-specific labeling with BAPA?
Minimizing non-specific labeling is crucial for obtaining reliable experimental results. Key strategies include:
-
pH Control: Maintaining the reaction pH between 6.5 and 7.5 favors the specific labeling of cysteine residues.[1]
-
Concentration Optimization: Using the lowest effective concentration of BAPA can help reduce off-target reactions.
-
Reaction Time: Limiting the incubation time to the minimum required for sufficient labeling of the target residue can prevent extensive non-specific modification.
-
Blocking: Pre-treating the protein with a blocking agent can occupy non-specific binding sites.
-
Quenching: Terminating the reaction promptly with a quenching reagent is essential to prevent further non-specific labeling.
Q4: What are suitable quenching reagents for BAPA reactions?
Thiol-containing reagents are effective for quenching BAPA reactions as they react with and consume the excess, unreacted BAPA. Common quenching agents include:
-
Dithiothreitol (DTT)
-
β-mercaptoethanol (BME)
-
L-cysteine
Q5: How can I confirm that my protein of interest is labeled with BAPA?
Mass spectrometry is the most definitive method to confirm BAPA labeling. By analyzing the intact protein or its proteolytic digests, you can identify the mass shift corresponding to the addition of the BAPA molecule and pinpoint the specific amino acid residue that has been modified.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during protein labeling experiments with BAPA.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background / Non-specific Labeling | Reaction pH is too high, favoring reaction with histidine and lysine. | Optimize the reaction pH to be within the 6.5-7.5 range.[1] |
| BAPA concentration is too high. | Perform a titration experiment to determine the optimal, lowest effective concentration of BAPA. | |
| Prolonged incubation time. | Reduce the reaction time. Monitor the labeling progress over a time course to identify the optimal endpoint. | |
| Inefficient quenching of the reaction. | Ensure the quenching reagent is added at a sufficient molar excess and allowed to react for an adequate amount of time. | |
| Low Labeling Efficiency | Cysteine residues are oxidized or in a disulfide bond. | Reduce the protein with a reducing agent like DTT or TCEP prior to labeling. Ensure the reducing agent is removed before adding BAPA. |
| Reaction pH is too low, reducing the nucleophilicity of cysteine. | Increase the pH to the optimal range of 6.5-7.5. | |
| BAPA has hydrolyzed. | Prepare a fresh stock solution of BAPA in an anhydrous solvent like DMSO or DMF and use it immediately. | |
| Protein Precipitation/Aggregation | High concentration of organic solvent (from BAPA stock). | Keep the final concentration of the organic solvent in the reaction mixture low (typically <5%). |
| BAPA is cross-linking proteins. | This can occur if the protein has multiple reactive cysteines. Reduce the BAPA to protein molar ratio. | |
| Changes in protein conformation upon labeling. | Optimize buffer conditions (e.g., add stabilizing agents like glycerol or non-ionic detergents). |
Data Presentation
Table 1: Relative Reactivity of BAPA with Amino Acid Residues
This table provides a qualitative comparison of the reactivity of BAPA's bromoacetyl group with different nucleophilic amino acid residues as a function of pH. The reactivity is inferred from data on similar bromoacetamide and iodoacetamide reagents.
| Amino Acid Residue | Side Chain Nucleophile | Reactivity at pH 6.5-7.5 | Reactivity at pH > 8.0 |
| Cysteine | Thiol (-SH) | ++++ (High) | +++++ (Very High) |
| Histidine | Imidazole | + (Low) | ++ (Moderate) |
| Lysine | Amine (-NH2) | +/- (Very Low) | + (Low) |
| Methionine | Thioether (-S-CH3) | +/- (Very Low) | +/- (Very Low) |
Note: The number of '+' signs indicates the relative reactivity.
Table 2: Recommended Reaction Conditions for Selective Cysteine Labeling
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Maximizes cysteine thiol reactivity while minimizing reactivity of other nucleophiles like histidine and lysine.[1] |
| Temperature | 4 - 25 °C | Lower temperatures can help to control the reaction rate and reduce non-specific labeling. |
| BAPA:Protein Molar Ratio | 1:1 to 10:1 | Start with a lower ratio and optimize based on labeling efficiency and specificity. |
| Reaction Time | 30 - 120 minutes | Should be optimized for each specific protein to achieve sufficient labeling without excessive non-specific modification. |
Experimental Protocols
Protocol 1: Selective Labeling of Cysteine Residues with BAPA
-
Protein Preparation:
-
If the protein contains disulfide bonds, reduce them by incubating with 5-10 mM DTT for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against a nitrogen-purged buffer (e.g., phosphate-buffered saline, pH 7.2).
-
-
BAPA Stock Solution:
-
Prepare a 10-100 mM stock solution of BAPA in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
To the protein solution (typically at a concentration of 1-10 mg/mL in a suitable buffer at pH 7.0), add the BAPA stock solution to the desired final molar excess (e.g., 5-fold molar excess over the protein).
-
The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as DTT or L-cysteine to a final concentration of 10-50 mM (a 10 to 20-fold molar excess over BAPA).
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted BAPA is consumed.
-
-
Removal of Excess Reagents:
-
Remove excess BAPA and quenching reagent by dialysis, size-exclusion chromatography, or using a spin desalting column.
-
Protocol 2: Analysis of BAPA Labeling by Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of the labeled and quenched protein sample.
-
Perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) if necessary.
-
-
Intact Protein Analysis:
-
Analyze the intact protein by LC-MS to determine the mass increase corresponding to BAPA modification (the mass of BAPA minus HBr). This will confirm covalent labeling and provide information on the stoichiometry.
-
-
Peptide Mapping Analysis:
-
Denature, reduce, and alkylate the protein sample (using a different alkylating agent like iodoacetamide for the remaining free cysteines).
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying the mass of the BAPA adduct on potential reactive residues (Cys, His, Lys, Met) as a variable modification. This will identify the specific sites of modification.
-
Mandatory Visualization
Caption: Workflow for selective protein labeling with BAPA.
Caption: Troubleshooting logic for high non-specific labeling.
Caption: Reactivity of BAPA with different amino acid residues.
References
- 1. benchchem.com [benchchem.com]
- 2. A method for selective 19 F-labeling absent of probe sequestration (SLAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
N-[4-(2-Bromoacetyl)Phenyl]Acetamide off-target reactivity and side reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target reactivity and side reactions of N-[4-(2-Bromoacetyl)Phenyl]Acetamide. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, a reactive covalent labeling reagent.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling of Target Protein | Hydrolysis of the bromoacetyl group: The bromoacetyl moiety is susceptible to hydrolysis, especially at higher pH and temperature. Incorrect buffer conditions: Suboptimal pH can reduce the nucleophilicity of the target residue (e.g., protonation of cysteine's thiol group at low pH). Steric hindrance: The target residue on the protein may be in a sterically inaccessible location. | Optimize reaction conditions: Perform labeling at a neutral to slightly acidic pH (6.5-7.5) and at a controlled temperature (4°C to room temperature). Use freshly prepared solutions of the reagent. Buffer selection: Use non-nucleophilic buffers such as phosphate or HEPES. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). Denaturation: Consider performing the labeling under partially denaturing conditions to increase the accessibility of the target residue, if compatible with the experimental goals. |
| High Background or Non-specific Labeling | Excess reagent concentration: A high molar excess of this compound can lead to reactions with less reactive, non-target residues.[1] Prolonged reaction time: Extended incubation times can increase the likelihood of off-target labeling. Reaction with other nucleophiles: Besides cysteine, the reagent can react with other nucleophilic amino acid side chains like histidine and lysine, particularly at higher pH.[1] | Titrate the reagent: Determine the optimal molar ratio of the reagent to the protein to achieve sufficient on-target labeling with minimal off-target modification.[1] Optimize incubation time: Perform a time-course experiment to identify the shortest reaction time that yields adequate on-target labeling. Control pH: Maintain the pH of the reaction below 8.0 to minimize the reactivity of lysine residues.[1] |
| Protein Precipitation or Aggregation | Solubility issues: The labeling reagent or the modified protein may have poor solubility in the reaction buffer. Conformational changes: Covalent modification can sometimes induce conformational changes that lead to protein aggregation. | Solvent optimization: If the reagent is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%). Buffer additives: Include non-ionic detergents or other stabilizing agents in the reaction buffer, if compatible with the downstream application. |
| Difficulty in Identifying Modification Sites | Incomplete proteolytic digestion: Covalent modification near a protease cleavage site can hinder enzyme access, leading to incomplete digestion and large, difficult-to-analyze peptides. Mass spectrometry challenges: The modified peptide may not ionize well or may produce a complex fragmentation spectrum. | Use multiple proteases: Employ a combination of proteases with different specificities (e.g., trypsin and chymotrypsin) to increase sequence coverage. Optimize MS parameters: Adjust mass spectrometry parameters, such as collision energy, to improve the fragmentation of the modified peptide. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target amino acid residues for this compound?
A1: The bromoacetyl group is a reactive electrophile that primarily targets nucleophilic amino acid side chains. The primary off-target residues are, in order of typical reactivity:
-
Cysteine (thiol group): This is the most reactive nucleophile and the intended target in many applications. The reaction forms a stable thioether bond.[1]
-
Histidine (imidazole ring): The imidazole ring of histidine can be alkylated, especially at neutral to slightly alkaline pH.[1]
-
Lysine (ε-amino group): The primary amine of lysine becomes significantly more reactive at alkaline pH (pH > 8.5) and can be a major source of off-target labeling under these conditions.[1]
-
Methionine (thioether): The sulfur atom in methionine can also be alkylated, though it is generally less reactive than cysteine.[1]
Q2: How does pH affect the off-target reactivity of this compound?
A2: pH is a critical factor in controlling the selectivity of labeling.[1]
-
Acidic pH (below 6.5): The thiol group of cysteine is protonated, reducing its nucleophilicity and slowing the reaction rate.
-
Neutral pH (6.5-7.5): This range is often optimal for selective labeling of cysteine, as the thiol group is sufficiently deprotonated to be reactive, while the amino group of lysine is still predominantly protonated and less reactive.
-
Alkaline pH (above 8.5): The reactivity of the ε-amino group of lysine increases significantly, leading to a higher probability of off-target labeling.[1]
| Amino Acid Residue | pKa of Side Chain | Reactivity Trend with Increasing pH |
| Cysteine | ~8.3 | Increases up to its pKa |
| Histidine | ~6.0 | Increases as pH rises above 6 |
| Lysine | ~10.5 | Increases significantly above pH 8.5 |
Q3: What are the potential side reactions of this compound in a cellular context?
A3: In a complex cellular environment, this compound can participate in several side reactions:
-
Reaction with Glutathione (GSH): GSH is a highly abundant intracellular thiol that can react with and deplete the bromoacetyl compound, reducing its availability for protein targets.
-
Hydrolysis: The bromoacetyl group can be hydrolyzed to a less reactive hydroxyacetyl group, inactivating the compound.
-
Broad Off-Target Protein Labeling: Due to its reactivity, the compound can label numerous cellular proteins, not just the intended target. This can lead to cellular toxicity or other unintended biological effects.[2]
Q4: How can I identify the off-target proteins of this compound in my experiments?
A4: Chemoproteomic methods are powerful tools for identifying the cellular targets of covalent inhibitors. A common approach is Activity-Based Protein Profiling (ABPP). This involves synthesizing a version of this compound that includes a reporter tag (e.g., an alkyne or biotin) for enrichment and subsequent identification by mass spectrometry.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Protein Preparation: Prepare the target protein in a suitable, non-nucleophilic buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2). If a reducing agent was used during purification, it must be removed by dialysis or a desalting column prior to labeling.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a compatible organic solvent such as DMSO.
-
Labeling Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired final molar excess (a 10- to 20-fold molar excess is a common starting point). The final DMSO concentration should be kept low (e.g., <5%) to avoid protein denaturation. b. Incubate the reaction mixture for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent that will react with the excess this compound. Suitable quenching agents include L-cysteine or 2-mercaptoethanol at a final concentration of 50-100 mM.
-
Removal of Excess Reagent: Remove the excess, unreacted reagent and quenching agent by dialysis, size-exclusion chromatography, or buffer exchange.
-
Analysis: Analyze the labeled protein using techniques such as mass spectrometry to confirm labeling and identify the site(s) of modification.
Protocol 2: Workflow for Off-Target Identification using Chemoproteomics
This protocol outlines a general strategy for identifying the cellular targets of this compound.
-
Probe Synthesis: Synthesize an analog of this compound that contains a "clickable" alkyne tag.
-
Cellular Treatment: a. Treat cultured cells with the alkyne-tagged probe for a specific duration. b. As a negative control, treat a separate batch of cells with the vehicle (e.g., DMSO). c. For competitive profiling, pre-incubate cells with an excess of the untagged this compound before adding the alkyne-tagged probe.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Click Chemistry: a. To the cell lysate, add a biotin-azide reporter tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). b. This reaction will covalently attach a biotin tag to the alkyne-tagged proteins.
-
Enrichment of Labeled Proteins: a. Add streptavidin-coated beads to the lysate to capture the biotinylated proteins. b. Incubate to allow for binding, then wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute the bound proteins or perform an on-bead proteolytic digest (e.g., with trypsin) to generate peptides.
-
Mass Spectrometry and Data Analysis: a. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify the proteins that were significantly enriched in the probe-treated sample compared to the control samples. These are the potential on- and off-targets of this compound.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Workflow for identifying off-targets via chemoproteomics.
References
Technical Support Center: Quenching N-[4-(2-Bromoacetyl)Phenyl]Acetamide
Here is a technical support center guide for quenching excess N-[4-(2-Bromoacetyl)Phenyl]Acetamide.
This guide provides researchers, scientists, and drug development professionals with detailed information on effectively quenching excess this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be quenched?
A1: this compound is an organic compound featuring an α-halo ketone functional group. This group makes the molecule a reactive electrophile and an effective alkylating agent, capable of forming covalent bonds with nucleophiles.[1] In biological experiments, particularly in proteomics and drug development, it is often used to selectively modify proteins, typically at cysteine residues.
It is critical to quench the excess, unreacted this compound after the desired reaction time. If not neutralized, it can react indiscriminately with other nucleophiles in your sample, such as buffers, downstream reagents (e.g., trypsin), or other proteins, leading to unwanted side reactions and compromising the integrity of your results.[2][3]
Q2: What are the recommended quenching agents?
A2: The most effective quenching agents are small molecule nucleophiles. They can be broadly categorized into two main types:
-
Thiol-Based Quenchers: These contain a sulfhydryl (-SH) group, which is a potent nucleophile. Common examples include Dithiothreitol (DTT), L-cysteine, and β-mercaptoethanol (BME).
-
Amine-Based Quenchers: These contain a primary or secondary amine (-NH2 or -NHR) group. Common examples include Tris (tris(hydroxymethyl)aminomethane), glycine, or lysine.
The choice of agent depends on the specific requirements of your experiment and downstream applications.
Q3: How do I choose the right quenching agent for my experiment?
A3: The selection depends on several factors:
-
Downstream Analysis: For mass spectrometry-based proteomics, it is crucial to choose a quencher that does not interfere with sample preparation or analysis. L-cysteine is often a good choice as it is a natural amino acid and has been shown to preserve the activity of enzymes like trypsin used for protein digestion.[2][3]
-
Reaction Conditions: Ensure the quencher is soluble and stable under your experimental buffer and pH conditions.
-
Compatibility with Your Molecule of Interest: If you are working with proteins, avoid conditions that could lead to their denaturation or aggregation. For example, high concentrations of DTT can reduce essential disulfide bonds within a protein.
-
Ease of Removal: If necessary, choose a quencher that can be easily removed from the sample, for example, through dialysis or size-exclusion chromatography.
Q4: How much quenching agent should I use and for how long?
A4: A stoichiometric excess of the quenching agent is required to ensure all the unreacted this compound is consumed. A 5- to 50-fold molar excess of the quencher over the initial concentration of the alkylating agent is a common starting point. The reaction is typically fast, with incubation times ranging from 15 to 60 minutes at room temperature.[4][5] It is recommended to perform the quenching step in the dark, as α-halo ketones can be light-sensitive.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Quenching | Insufficient amount of quenching agent. | Increase the molar excess of the quencher (e.g., from 10x to 50x). |
| Reaction time is too short. | Increase the incubation time to 60 minutes. | |
| Suboptimal pH for the chosen nucleophile. | Ensure the reaction pH is appropriate. Thiols are more nucleophilic at a pH slightly above their pKa. | |
| Sample Precipitation | The quenched product or the quencher itself has low solubility in the buffer. | Try a different quenching agent or adjust the buffer composition. Ensure the final concentration of the quencher is not too high. |
| The quenching agent is causing the protein of interest to denature and precipitate. | Use a milder, more biocompatible quencher like L-cysteine or glycine at the lowest effective concentration. | |
| Interference with Downstream Assays | The quencher reacts with assay reagents. (e.g., DTT interfering with Ellman's reagent). | Select a quencher that is compatible with your downstream analysis. For example, use Tris or glycine if you need to avoid thiols. |
| The quencher adds significant mass to the molecule, complicating mass spectrometry. | Use a low molecular weight quencher. L-cysteine is often preferred in proteomics as its modification is well-characterized. |
Data Presentation: Comparison of Common Quenching Agents
| Quenching Agent | Mechanism | Recommended Molar Excess | Typical Conditions | Advantages | Disadvantages / Considerations |
| Dithiothreitol (DTT) | Thiol-based Nucleophilic Attack | 5 - 20x | 15-30 min, RT, in the dark[5] | Highly reactive and efficient; readily available. | Can reduce disulfide bonds in proteins; may interfere with some downstream assays. |
| L-Cysteine | Thiol-based Nucleophilic Attack | 10 - 50x | 30-60 min, RT | Biocompatible; less likely to interfere with trypsin digestion for proteomics workflows.[2][3] | Slower reaction rate compared to DTT. |
| Tris Buffer | Amine-based Nucleophilic Attack | Use as primary buffer or add in excess | 30-60 min, RT | Often already present in the buffer system; avoids the use of thiols. | Less nucleophilic than thiols, may require higher concentrations or longer reaction times. |
| Glycine | Amine-based Nucleophilic Attack | 10 - 50x | 30-60 min, RT | Simple, small, and biocompatible; avoids thiols. | Weaker nucleophile than thiols; reaction may be slower. |
Experimental Protocols
Protocol: Quenching with Dithiothreitol (DTT)
This protocol provides a general procedure for quenching excess this compound with DTT.
-
Calculate Required DTT: Determine the initial molar amount of this compound used in your reaction. Calculate the amount of DTT needed to achieve a 10-fold molar excess.
-
Prepare DTT Stock Solution: Prepare a fresh stock solution of DTT (e.g., 1 M in water or a suitable buffer). DTT solutions can oxidize in air, so fresh preparation is recommended.
-
Add Quencher: After your primary reaction with this compound has completed, add the calculated volume of the DTT stock solution to the reaction mixture. Mix gently but thoroughly.
-
Incubate: Cover the reaction vessel to protect it from light (e.g., with aluminum foil) and incubate at room temperature for 15-30 minutes with gentle agitation.[5]
-
Proceed to Next Step: The quenched reaction mixture is now ready for the next step in your workflow, such as buffer exchange, purification, or enzymatic digestion.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Mechanism of quenching via nucleophilic substitution.
Experimental Workflow
Caption: Decision workflow for quenching excess alkylating agent.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Technical Support Center: Improving Specificity of N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) Labeling
Welcome to the technical support center for N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their BAPA-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAPA) and what is its primary application?
A1: this compound (BAPA) is a bifunctional chemical reagent. Its primary application is in the covalent labeling of proteins and other biomolecules. The bromoacetyl group is an alpha-halo ketone, which is a reactive electrophile that can form a stable thioether bond with nucleophilic amino acid residues, most notably cysteine. This makes BAPA a useful tool for introducing probes, tags, or crosslinkers to specific sites on a protein.
Q2: Which amino acid residues does BAPA primarily react with?
A2: BAPA's bromoacetyl group primarily reacts with the sulfhydryl group of cysteine residues due to their high nucleophilicity. However, under certain conditions (e.g., higher pH), it can also react with other nucleophilic residues such as histidine, lysine, and methionine, which can lead to a lack of specificity.
Q3: What are the most common challenges encountered when using BAPA for protein labeling?
A3: The most common challenges include:
-
Low Labeling Specificity: BAPA may react with non-target amino acid residues, leading to heterogeneous labeling and potentially impacting protein function.
-
Low Labeling Efficiency: The reaction may not proceed to completion, resulting in a low yield of the desired labeled protein.
-
Reagent Instability: As a reactive compound, BAPA can be susceptible to hydrolysis, especially at higher pH, reducing its effective concentration.
Q4: How can I confirm that my protein of interest has been successfully labeled with BAPA?
A4: Successful labeling can be confirmed using several techniques:
-
Mass Spectrometry (MS): This is the most definitive method. An increase in the protein's molecular weight corresponding to the mass of the BAPA molecule (or a fragment thereof) confirms covalent modification. Tandem MS (MS/MS) can further identify the specific amino acid residue that has been labeled.
-
SDS-PAGE: If BAPA is conjugated to a bulky tag (e.g., a fluorophore), a shift in the protein's apparent molecular weight on an SDS-PAGE gel can indicate labeling.
-
Western Blotting: If the BAPA reagent includes an affinity tag (like biotin), the labeled protein can be detected by western blotting using a corresponding conjugated antibody or streptavidin.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and monitor progress using methods like TLC or LC-MS. Ensure the reaction is performed under optimal temperature and pH conditions. |
| Degradation of BAPA | Prepare BAPA solutions fresh before each experiment. Avoid prolonged storage of BAPA in solution, especially in aqueous buffers with a pH > 7.5. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While labeling is often performed at room temperature or 4°C, some systems may benefit from a slightly elevated temperature to increase the reaction rate. However, be mindful of potential protein denaturation. |
| Inactive BAPA Reagent | Use a fresh batch of BAPA or verify the purity and reactivity of the existing stock. The bromoacetyl group is sensitive to moisture and can hydrolyze over time. |
Issue 2: Presence of Multiple Products or Non-Specific Labeling
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Reaction with Non-Target Residues | Optimize the reaction pH. Cysteine labeling is most specific at a pH of 7.0-7.5. At higher pH values, other nucleophilic residues like lysine and histidine become more reactive. Consider using a quenching agent like free cysteine or DTT to stop the reaction after the desired time. |
| Di-acetylation or Cross-linking | Control the stoichiometry of BAPA to the protein. A high molar excess of BAPA can lead to the labeling of multiple sites. Start with a lower BAPA:protein ratio and titrate up to find the optimal concentration. |
| Reaction with Disulfide Bonds | If your protein has disulfide bonds, consider a mild reduction step with a reagent like TCEP prior to labeling to free up cysteine residues. Ensure to remove the reducing agent before adding BAPA. |
| Hydrolysis of BAPA | Perform the reaction under strictly controlled pH conditions. Hydrolysis of the bromoacetyl group can lead to side products that might interfere with purification. |
Issue 3: Product is Difficult to Purify
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Co-precipitation of Labeled and Unlabeled Protein | Utilize purification methods that can differentiate between the labeled and unlabeled species. If BAPA introduces a significant change in charge, ion-exchange chromatography can be effective. Affinity chromatography is an excellent option if BAPA contains an affinity tag. |
| Oily or Aggregated Product | Try triturating the product with a non-polar solvent to induce precipitation or solidification. For protein aggregation, consider optimizing the buffer conditions (e.g., adding mild detergents or adjusting salt concentration). Size-exclusion chromatography can also be used to separate aggregated protein. |
| Residual Unreacted BAPA | Ensure thorough removal of excess BAPA after the reaction. This can be achieved through dialysis, diafiltration, or size-exclusion chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein with BAPA
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).
-
If the protein contains disulfide bonds that need to be labeled, pre-treat with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
-
BAPA Solution Preparation:
-
Prepare a stock solution of BAPA (e.g., 100 mM) in an anhydrous organic solvent like DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the BAPA stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess of BAPA over the protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 10 mM free L-cysteine or 20 mM DTT, to the reaction mixture to consume any unreacted BAPA. Incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove excess BAPA and the quenching reagent by size-exclusion chromatography, dialysis, or diafiltration.
-
Further purify the labeled protein from any unlabeled protein using chromatography techniques (e.g., ion-exchange, affinity, or hydrophobic interaction chromatography) as needed.
-
-
Characterization:
-
Confirm successful labeling and determine the labeling efficiency using mass spectrometry.
-
Assess the purity of the final product by SDS-PAGE.
-
Data Presentation: Optimizing BAPA Labeling Conditions
The following table provides a starting point for optimizing the reaction conditions for BAPA labeling. The optimal conditions will be protein-dependent.
| Parameter | Range | Recommendation |
| BAPA:Protein Molar Ratio | 1:1 to 50:1 | Start with a 10:1 ratio and optimize based on labeling efficiency and specificity. |
| pH | 6.5 - 8.5 | For cysteine-specific labeling, maintain a pH between 7.0 and 7.5. |
| Temperature (°C) | 4 - 37 | Start with room temperature (20-25°C). Lower temperatures can increase specificity but may require longer incubation times. |
| Incubation Time | 30 min - 24 hours | Monitor the reaction over time to determine the optimal endpoint. |
| Buffer Composition | - | Avoid buffers containing primary amines (e.g., Tris) if you want to avoid potential side reactions. HEPES, phosphate, or bicarbonate buffers are generally suitable. |
Visualizations
Caption: Workflow for this compound (BAPA) protein labeling.
Caption: Troubleshooting logic for improving BAPA labeling specificity.
Caption: Reaction pathway for BAPA labeling of a cysteine residue.
N-[4-(2-Bromoacetyl)Phenyl]Acetamide stability issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-[4-(2-Bromoacetyl)Phenyl]Acetamide in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent when using this compound. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, like other α-haloacetamides, can be susceptible to degradation in aqueous environments, particularly through hydrolysis. The rate of degradation can be influenced by factors such as pH, temperature, and the composition of your buffer. We recommend performing a stability assessment under your specific experimental conditions to determine the extent of degradation over time.
Q2: What is the primary degradation pathway for this compound in aqueous buffers?
A2: The primary degradation pathway is likely hydrolysis of the bromoacetyl group. In this reaction, a water molecule acts as a nucleophile, attacking the carbonyl carbon of the bromoacetyl moiety. This leads to the displacement of the bromide ion and the formation of N-[4-(2-hydroxyacetyl)phenyl]acetamide. This hydrolysis is often catalyzed by acidic or basic conditions.
Q3: How does the pH of the aqueous buffer affect the stability of this compound?
A3: The stability of this compound is expected to be highly pH-dependent. Generally, both acidic and basic conditions can accelerate the rate of hydrolysis. Under basic conditions, the hydroxide ion is a more potent nucleophile than water, leading to rapid degradation. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. For maximal stability, it is advisable to use a buffer with a pH as close to neutral as possible, although empirical testing is necessary to determine the optimal pH for your specific application.
Q4: Can the type of buffer I use interact with this compound?
A4: Yes, certain buffer components can react with the compound. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), are nucleophilic and can react with the electrophilic bromoacetyl group, leading to the formation of a covalent adduct and inactivation of your compound. It is recommended to use non-nucleophilic buffers such as PBS (phosphate-buffered saline), MES (2-(N-morpholino)ethanesulfonic acid), or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
Q5: How should I prepare and store my stock and working solutions of this compound?
A5: For long-term storage, it is best to keep this compound as a dry solid at -20°C or below. Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh immediately before each experiment to minimize degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over the course of an experiment. | Hydrolysis in aqueous buffer. | 1. Perform a time-course experiment to quantify the rate of degradation under your assay conditions (see Experimental Protocol below). 2. If degradation is significant, reduce the incubation time of the compound in the aqueous buffer. 3. Prepare fresh working solutions immediately before use. |
| High background signal or unexpected side products. | Reaction with buffer components. | 1. Avoid using buffers with nucleophilic functional groups (e.g., Tris, glycine). 2. Switch to a non-nucleophilic buffer such as PBS, MES, or HEPES. |
| Inconsistent results between experiments. | pH shift in the buffer or sensitivity to minor pH variations. | 1. Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. 2. Measure the pH of the buffer before and after the experiment. 3. Empirically determine the optimal pH range for compound stability. |
| Low apparent concentration of the compound. | Adsorption to plasticware. | 1. Consider using low-adsorption microplates or tubes. 2. Include a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer to reduce non-specific binding, ensuring it does not interfere with your assay. |
Stability Data
While specific experimental stability data for this compound is not extensively published, the following table provides an illustrative example of how to present such data once determined experimentally.
| Buffer System | pH | Temperature (°C) | Half-life (t½) (hours) |
| 0.1 M Phosphate Buffer | 5.0 | 25 | Data not available |
| 0.1 M Phosphate Buffer | 7.4 | 25 | Data not available |
| 0.1 M Phosphate Buffer | 9.0 | 25 | Data not available |
| 0.1 M Tris Buffer | 7.4 | 25 | Data not available |
Note: The values in this table are placeholders and should be determined experimentally.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable C18 column
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration for your experiment (e.g., 100 µM).
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and transfer it to an HPLC vial. The t=0 sample should be taken immediately after dilution.
-
Sample Quenching (Optional but Recommended): To stop further degradation before analysis, samples can be immediately frozen at -80°C or mixed with an equal volume of cold acetonitrile.
-
HPLC Analysis: Analyze the samples by HPLC to determine the percentage of intact this compound remaining at each time point. The peak area corresponding to the parent compound is used for quantification.
-
Data Analysis: Plot the percentage of remaining compound against time. From this plot, you can determine the degradation rate and the half-life (t½) of the compound under your specific conditions.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for assessing compound stability.
N-[4-(2-Bromoacetyl)Phenyl]Acetamide reaction buffer optimization
Welcome to the technical support center for N-[4-(2-Bromoacetyl)Phenyl]Acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues encountered during the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group of this compound and what does it react with?
A1: The primary reactive group is the α-bromoacetyl moiety. This group is an electrophile and readily reacts with nucleophilic functional groups found in biomolecules. The most common targets are the thiol groups of cysteine residues and the amino groups of lysine residues in proteins.[1]
Q2: What are the common applications of this compound?
A2: this compound is primarily used as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] In biological research, it is investigated for its potential as an enzyme inhibitor or for creating antibody-drug conjugates, where it acts as a linker by covalently attaching to proteins.[1][]
Q3: What is the role of a base in reactions involving this compound?
A3: A base is typically used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the alkylation reaction. This is crucial because a decrease in pH can protonate nucleophiles (like the amino group of lysine), rendering them less reactive towards the electrophilic bromoacetyl group.[3]
Q4: How should I store this compound?
A4: To prevent degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[3] Exposure to moisture can lead to hydrolysis of the bromoacetyl group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of this compound. 3. Suboptimal reaction pH. 4. Inactive target molecule. | 1. Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, LC-MS). 2. Ensure the reagent is stored correctly and use freshly prepared solutions. 3. Perform a buffer optimization experiment to find the optimal pH for the reaction (see protocol below). 4. Verify the integrity and concentration of your target molecule. |
| Presence of Multiple Products (Non-specific Labeling) | 1. Reaction pH is too high, leading to reaction with less nucleophilic groups. 2. Di-acylation of the target molecule. 3. Hydrolysis of the bromoacetyl group. | 1. Lower the reaction pH to favor modification of the most nucleophilic sites (e.g., cysteine thiols). 2. Use a controlled stoichiometry of this compound. A slight excess of the target molecule can sometimes minimize multiple labeling events. 3. Perform the reaction under anhydrous conditions where possible and use freshly prepared reagent. |
| Product is Difficult to Purify | 1. Co-precipitation of starting materials and byproducts. 2. The product is an oil and does not solidify. | 1. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). 2. Attempt to induce solidification by triturating the oily product with a non-polar solvent like hexane. Column chromatography may be necessary for achieving high purity.[3] |
| Product Decomposes Upon Storage | 1. Presence of residual acid from the reaction. 2. Exposure to light or moisture. | 1. Ensure the product is thoroughly washed to remove any acidic impurities. A final wash with a dilute sodium bicarbonate solution may be beneficial.[3] 2. Store the final product in a cool, dark, and dry place, ideally under an inert atmosphere.[3] |
Experimental Protocols
General Protocol for Protein Conjugation
-
Dissolve the Protein: Prepare a solution of the protein to be modified in a suitable buffer (e.g., phosphate, HEPES, or borate buffer) at a concentration of 1-10 mg/mL.
-
Prepare the Reagent Stock Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent (e.g., DMF or DMSO) to a concentration of 10-100 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a small molecule with a nucleophilic group, such as 2-mercaptoethanol or Tris buffer, to a final concentration of 10-50 mM.
-
Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or ultrafiltration.
Buffer Optimization Protocol
-
Prepare a Series of Buffers: Prepare a set of buffers with varying pH values (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, and 8.0).
-
Set Up Parallel Reactions: In separate tubes, set up the conjugation reaction as described in the general protocol, with each tube containing a different pH buffer.
-
Monitor the Reaction: At various time points (e.g., 30, 60, 120, and 240 minutes), take an aliquot from each reaction tube.
-
Analysis: Analyze the aliquots by a suitable method (e.g., SDS-PAGE, mass spectrometry) to determine the extent of conjugation.
-
Determine Optimal Conditions: Identify the buffer pH and reaction time that result in the highest yield of the desired conjugate with the least amount of side products.
Visualizations
Figure 1. Reaction mechanism of this compound with a protein nucleophile.
Figure 2. Experimental workflow for buffer optimization.
Figure 3. Troubleshooting logic for low product yield and non-specific labeling.
References
Technical Support Center: Minimizing Protein Precipitation During Labeling with N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA)
Welcome to the technical support resource for N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common challenge encountered during bioconjugation: protein precipitation. As a bromoacetyl-containing reagent, BAPA is a powerful tool for selectively targeting cysteine residues. However, the introduction of this moderately hydrophobic molecule can sometimes compromise protein stability. This document provides in-depth, experience-driven guidance to help you achieve efficient labeling while maintaining the integrity of your protein.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that can arise during or after the labeling reaction. Each answer provides a causal explanation and a clear action plan.
Q1: My protein solution turned cloudy immediately after I added the BAPA/DMSO stock solution. What happened and how can I fix it?
This rapid precipitation is typically caused by acute shocks to the protein's environment. The most common culprits are high local concentrations of the labeling reagent, the organic co-solvent, or suboptimal buffer conditions that can no longer maintain the protein's solubility.
Immediate Diagnostic & Action Plan:
-
Reagent & Co-Solvent Shock: BAPA is often dissolved in an organic solvent like DMSO or DMF due to its limited aqueous solubility.[1] Adding a large volume of this stock solution or adding it too quickly can create localized, solvent-rich pockets that denature the protein.[2][3] The total volume of the organic solvent should ideally be kept below 5% (v/v) of the final reaction volume.[4]
-
Solution: Prepare a more concentrated stock of BAPA in anhydrous DMSO to minimize the volume added. Add the stock solution slowly and dropwise to the protein solution while gently stirring or vortexing to ensure rapid and uniform dispersion.[3]
-
-
pH Proximity to Isoelectric Point (pI): Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, leading to reduced electrostatic repulsion and increased aggregation.[5][6] The recommended pH for bromoacetamide reacting with cysteines is typically 7.5-8.5 to favor the more nucleophilic thiolate anion.[7][8] If this pH range is close to your protein's pI, precipitation is highly likely.
-
Solution: If possible, adjust the reaction pH to be at least 1-1.5 units away from your protein's pI.[9] If the optimal reaction pH is unavoidable, you must enhance solubility through other means, such as adding stabilizing excipients (see FAQ Q4).
-
-
High Protein Concentration: The probability of intermolecular interactions leading to aggregation increases with protein concentration.[9][10]
-
Solution: For initial experiments, try reducing the protein concentration to 1-2 mg/mL.[3] If a higher concentration is necessary, the addition of solubility-enhancing excipients becomes critical.
-
Q2: The reaction was initially clear, but I'm seeing a gradual increase in turbidity or visible precipitate over several hours. What's causing this delayed aggregation?
Gradual precipitation suggests a slower process is at play, most likely related to the progressive modification of the protein, which alters its fundamental physicochemical properties.
Causality & Corrective Measures:
-
Over-labeling and Increased Hydrophobicity: BAPA contains a phenylacetamide group, which increases the hydrophobicity of the protein surface upon conjugation.[10][11] As more BAPA molecules are attached (a higher degree of labeling), the protein's overall surface becomes less polar, which can lead to aggregation as the modified proteins attempt to minimize their interaction with the aqueous buffer.[2][3]
-
Solution: Perform a molar ratio titration experiment to determine the lowest BAPA:protein ratio that provides sufficient labeling. Ratios from 5:1 to 20:1 are a common starting point, but sensitive proteins may require lower ratios.[3] Monitor the reaction over time and quench it once the desired labeling efficiency is reached to prevent further modification.
-
-
Modification of Stabilizing Residues: While BAPA is selective for cysteine, off-target modification of other residues like histidine or lysine can occur, especially with prolonged reaction times or at non-optimal pH.[7] If these residues are critical for maintaining the protein's native structure or solubility, their modification can trigger unfolding and subsequent aggregation.
Q3: My BAPA-labeled protein was soluble after the reaction but precipitated after purification or during storage. Why?
The final BAPA-protein conjugate is a new molecular entity with properties distinct from the unlabeled protein. The optimal buffer for the native protein may not be suitable for the conjugate.
Post-Labeling Stability Plan:
-
Altered pI and Surface Properties: The conjugation of BAPA neutralizes the charge of modified residues, altering the protein's pI and surface charge distribution.[12] This can render the protein unstable in the original storage buffer.
-
Solution: After purification (e.g., via Size Exclusion Chromatography (SEC) to remove unreacted BAPA), perform a buffer screen on the purified conjugate to find optimal storage conditions.[13] Test a range of pH values and ionic strengths.
-
-
Introduction of Cryo-stress: If the labeled protein is stored frozen, freeze-thaw cycles can induce aggregation.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular drivers of protein precipitation when using BAPA?
The core issue is a disruption of the delicate balance of forces that keep a protein soluble. BAPA contributes to this in three main ways:
-
Increased Surface Hydrophobicity: The phenyl group in BAPA is hydrophobic. Covalently attaching it to the protein surface increases the non-polar character, promoting protein-protein interactions to minimize exposure to water.[10][11]
-
Electrostatic Disruption: Bromoacetyl groups react with nucleophilic amino acids (primarily cysteine), neutralizing their charge. This alters the protein's overall net charge and isoelectric point (pI), which can reduce the repulsive forces that prevent molecules from aggregating.[10][12]
-
Conformational Instability: Modification of cysteine residues, especially those involved in disulfide bonds or located in structurally important regions, can potentially lead to local unfolding, exposing the hydrophobic core of the protein and triggering aggregation.[10]
Q2: How should I prepare and introduce the BAPA reagent to the reaction?
Proper handling of the labeling reagent is a critical first step in preventing precipitation.
-
Use High-Quality Solvent: Dissolve BAPA in anhydrous (water-free) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Water can hydrolyze the bromoacetyl group over time, reducing its reactivity.
-
Prepare Fresh: Prepare the BAPA stock solution immediately before use.
-
Minimize Solvent Volume: Aim for a final organic solvent concentration in the reaction mixture of <5%.[4] This may require making a highly concentrated stock of BAPA.
-
Add Slowly and Mix: Introduce the BAPA stock solution to the protein solution dropwise while gently stirring or vortexing. This prevents high local concentrations of the reagent and solvent, which can cause immediate denaturation and precipitation.[3]
Q3: What is the optimal pH for BAPA labeling to balance reactivity and stability?
The optimal pH is a trade-off between reaction chemistry and protein stability.
-
For Reactivity: The reaction of the bromoacetyl group with a cysteine thiol proceeds via an SN2 reaction, which is much faster with the deprotonated, more nucleophilic thiolate anion (-S⁻).[7] Since the pKa of a typical cysteine thiol is ~8.3-8.6, a pH of 7.5-8.5 ensures a sufficient population of thiolate for efficient labeling.[7][8]
-
For Stability: Many proteins are most stable at or near physiological pH (~7.4). If your protein's pI is near the 7.5-8.5 range, it will be prone to precipitation.
Recommendation: Start with a pH screening experiment (see Protocol 1) to identify a pH that offers a good compromise. If you must use a pH that compromises stability, the use of stabilizing additives is essential.
Q4: Which buffer additives can help prevent precipitation during labeling?
Incorporating stabilizing excipients into the reaction buffer is a powerful strategy to maintain protein solubility.[13] These additives work through various mechanisms to favor the native, soluble state of the protein.
| Additive Category | Example Additive | Recommended Concentration | Primary Mechanism of Action | Cite |
| Sugars/Polyols | Glycerol | 5% - 20% (v/v) | Increases solvent viscosity, reduces molecular collisions, and stabilizes the protein's native structure through preferential exclusion. | [9][13] |
| Sucrose / Sorbitol | 5% - 10% (w/v) | Stabilizes the protein's folded state by being preferentially excluded from the protein surface. | [13] | |
| Amino Acids | L-Arginine | 0.1 - 1 M | Suppresses aggregation by interacting with and shielding hydrophobic patches on the protein surface. | [13][14] |
| L-Glutamic Acid | 50 - 500 mM | Often used with L-Arginine to improve solubility and maintain pH neutrality. | [13] | |
| Salts | Sodium Chloride (NaCl) | 150 mM - 500 mM | Shields surface charges to reduce unfavorable intermolecular electrostatic interactions. The optimal concentration is protein-dependent. | [13][15] |
| Non-ionic Detergents | Tween-20 / Polysorbate 80 | 0.01% - 0.1% (v/v) | Prevents surface-induced aggregation and can help solubilize aggregation-prone intermediates at low concentrations. | [9][13] |
Visual Workflow & Diagrams
Troubleshooting Flowchart for BAPA-Induced Protein Precipitation
This diagram provides a logical path for diagnosing and solving precipitation issues during your labeling experiment.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein precipitation - Wikipedia [en.wikipedia.org]
- 6. bioquochem.com [bioquochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Post-Labeling Cleanup of N-[4-(2-Bromoacetyl)Phenyl]Acetamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effective removal of unreacted N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BPA) from protein samples following a labeling procedure.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after my labeling reaction?
Unreacted BPA is a reactive alkylating agent. If it is not removed, it can lead to several complications in downstream applications. These include non-specific modifications of your protein of interest, which can lead to protein aggregation and loss of function.[1] Furthermore, residual BPA can interfere with sensitive analytical techniques such as mass spectrometry and immunoassays by reacting with other molecules in your experimental setup.[1]
Q2: What are the primary methods for removing small molecules like BPA from protein samples?
The three most common and effective methods for removing small molecules like BPA from protein solutions are size-exclusion chromatography (SEC), dialysis, and acetone precipitation.[1] Each of these techniques separates molecules based on differences in their physical properties.
Q3: How do I select the most suitable removal method for my experiment?
The optimal method depends on several factors, including the stability and concentration of your protein, the required level of purity, the volume of your sample, and the equipment available in your laboratory.[1] The table below provides a comparative overview to aid in your decision-making process.
Q4: Can I combine different methods to achieve higher purity?
Yes, combining methods can be a highly effective strategy. For instance, you could perform an initial bulk removal of the unreacted BPA using dialysis, followed by a final polishing step with size-exclusion chromatography to ensure a high degree of purity.[1]
Troubleshooting Guide
Problem: Low Protein Recovery After Purification.
-
For Size-Exclusion Chromatography:
-
Ensure the chosen resin is appropriate for the molecular weight of your protein to prevent its entry into the pores.
-
Optimize the elution buffer to prevent non-specific binding of your protein to the column matrix.
-
-
For Dialysis:
-
Confirm that the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than the molecular weight of your protein.
-
Minimize the dialysis time to what is necessary to reduce the risk of protein degradation or precipitation.
-
-
For Acetone Precipitation:
Problem: Incomplete Removal of Unreacted BPA.
-
For Size-Exclusion Chromatography:
-
Increase the column length to improve the resolution between your protein and the small molecule contaminant.
-
Optimize the flow rate; a slower flow rate can enhance separation.
-
-
For Dialysis:
-
Increase the volume of the dialysis buffer and the frequency of buffer changes.
-
Extend the dialysis time to allow for more complete diffusion of the unreacted BPA.
-
-
For Acetone Precipitation:
-
Include additional wash steps with cold acetone to remove any remaining soluble BPA.[2]
-
Comparison of Removal Methods
| Feature | Size-Exclusion Chromatography (SEC) / Desalting | Dialysis | Acetone Precipitation |
| Principle | Separation based on molecular size.[3][4] | Passive diffusion of small molecules across a semi-permeable membrane.[1][3] | Differential solubility leading to protein precipitation.[2][5] |
| Speed | Fast (minutes to an hour).[3] | Slow (hours to overnight).[3] | Relatively fast (can be completed in a few hours).[2] |
| Protein Recovery | Generally high. | High, but potential for loss due to non-specific binding to the membrane. | Can be variable and may lead to protein denaturation.[2] |
| Efficiency | High removal of small molecules. | Good for bulk removal, but may not achieve the highest purity. | Effective for concentrating the protein and removing contaminants.[2] |
| Sample Volume | Suitable for a wide range of volumes. | Best for larger volumes. | Can be used for a range of volumes. |
| Pros | Fast, high resolution, and can be automated. | Simple, requires minimal equipment, and is gentle on proteins. | Quick, concentrates the protein, and is inexpensive.[2] |
| Cons | Can dilute the sample, requires specialized columns and equipment. | Time-consuming, can lead to sample dilution. | Can cause protein denaturation and aggregation, recovery can be lower.[2] |
Experimental Protocols
Pre-Protocol Step: Quenching the Labeling Reaction
Before proceeding with the removal of unreacted BPA, it is advisable to quench the labeling reaction. This can be achieved by adding a small molecule thiol-containing reagent, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM.[3] Incubate the reaction mixture for 30 minutes at room temperature to allow the quenching reagent to react with any remaining BPA.[3]
Protocol 1: Removal of Unreacted BPA using a Desalting Spin Column (SEC)
Materials:
-
Labeled protein solution
-
Desalting spin column with an appropriate molecular weight cut-off
-
Equilibration/storage buffer (e.g., PBS)
-
Microcentrifuge
Procedure:
-
Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired final buffer.
-
Load the entire quenched labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2-3 minutes).[2]
-
The purified, labeled protein will be collected in the collection tube. The unreacted BPA and quenching reagent will be retained in the column resin.
-
Determine the concentration of the labeled protein.
References
N-[4-(2-Bromoacetyl)Phenyl]Acetamide degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of N-[4-(2-Bromoacetyl)Phenyl]Acetamide and strategies for its prevention. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a bifunctional organic compound containing an acetamide group and an α-bromo ketone moiety. The α-bromo ketone functional group is a potent alkylating agent, which makes the molecule highly reactive and susceptible to degradation. The primary stability concern is its susceptibility to nucleophilic attack, particularly hydrolysis.
Q2: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the α-Bromo Ketone: The carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic substitution by water. This reaction is typically accelerated by basic pH conditions. The bromine atom is displaced by a hydroxyl group, forming N-[4-(2-hydroxyacetyl)phenyl]acetamide.
-
Amide Hydrolysis: Under more stringent conditions, such as strong acidic or basic solutions and elevated temperatures, the acetamide linkage can undergo hydrolysis to yield 4-amino-2-bromoacetophenone and acetic acid.
Q3: How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 6): The compound is expected to be relatively stable, with the rate of hydrolysis being slow.
-
Neutral to Basic Conditions (pH ≥ 7): The rate of hydrolysis of the α-bromo ketone increases significantly with increasing pH due to the increased concentration of the hydroxide ion (a potent nucleophile).
Q4: What are the recommended storage and handling conditions for this compound?
To minimize degradation, the following storage and handling procedures are recommended:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is advisable.
-
Handling: Prepare solutions fresh for each experiment. If a stock solution is required, use an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile) and store it at low temperatures. Avoid aqueous stock solutions, especially at neutral or alkaline pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in reactions | Degradation of the starting material. | Ensure the reaction is performed under anhydrous conditions. Use freshly opened or properly stored this compound. |
| Appearance of unexpected spots on TLC or peaks in HPLC | Formation of degradation byproducts. | Refer to the degradation pathway diagram to identify potential impurities. Adjust reaction conditions (e.g., temperature, pH, moisture) to minimize side reactions. |
| Product decomposes upon storage | Presence of residual acid or moisture, or exposure to light. | Ensure the product is thoroughly purified and dried. Store the final product in a cool, dark, and dry place under an inert atmosphere. |
| Inconsistent experimental results | Degradation of stock solutions. | Prepare fresh solutions before each experiment. If using a stock solution, verify its purity before use, especially if it has been stored for an extended period. |
Quantitative Data Summary
| Condition | Time Point | % Remaining of this compound | % of N-[4-(2-hydroxyacetyl)phenyl]acetamide (Hydrolysis Product) |
| pH 3 (40°C) | 0 h | ||
| 24 h | |||
| 48 h | |||
| pH 7 (40°C) | 0 h | ||
| 24 h | |||
| 48 h | |||
| pH 9 (40°C) | 0 h | ||
| 24 h | |||
| 48 h | |||
| Photostability (UV light) | 0 h | ||
| 24 h | |||
| 48 h |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Acidic Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile/water) to UV light (254 nm) for 24 hours.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify this compound and its primary hydrolysis product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) with 0.1% formic acid.
-
Start with 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a calibration curve by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
Visualizations
Caption: Probable degradation pathways of this compound.
Technical Support Center: N-[4-(2-Bromoacetyl)Phenyl]Acetamide Labeling
This guide provides detailed information for researchers, scientists, and drug development professionals on the impact of pH on labeling reactions using N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary target for this compound (BAPA) labeling?
A1: The primary target for BAPA and other bromoacetyl reagents is the sulfhydryl (thiol) group of cysteine residues within proteins.[1][2][3] The reaction proceeds via an SN2 nucleophilic substitution, forming a stable and irreversible thioether bond.[2]
Q2: How does pH influence the selectivity of the labeling reaction?
A2: pH is a critical factor in determining the selectivity of the labeling reaction.[3] At neutral to slightly alkaline pH (6.5-8.5), the reaction is highly selective for cysteine residues.[1][2] As the pH increases above 8.5, other nucleophilic amino acid residues, such as lysine and histidine, become deprotonated and more reactive, which can lead to off-target labeling.[2][3][4]
Q3: Can BAPA react with amino acids other than cysteine?
A3: Yes, particularly at higher pH values. Bromoacetyl reagents can react with the side chains of histidine, lysine, and methionine.[2][4] Lysine, with a pKa of its amino group around 10.5, becomes significantly more reactive at alkaline pH.[3][5] Therefore, controlling the pH is essential for achieving site-specific modification of cysteine.[6]
Q4: What is the optimal pH range for selectively labeling cysteine residues?
A4: The optimal pH range for selectively labeling cysteine residues with bromoacetyl reagents is typically between 7.5 and 8.5.[2] While the reaction can proceed at a neutral pH of 7.0, the rate is often faster in the slightly alkaline range because a greater proportion of cysteine's thiol group (pKa ≈ 8.5) is in the more nucleophilic thiolate (-S⁻) form.[3]
Q5: How stable is the BAPA reagent in solution?
A5: Like other haloacetamides, BAPA can undergo hydrolysis, especially at high pH. The hydroxide ions in solution can attack the electrophilic carbon, leading to the cleavage of the C-Br bond and inactivation of the reagent. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO and make fresh working solutions immediately before use.[1][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Incorrect pH: The reaction buffer pH is too low (e.g., < 6.5), keeping the cysteine thiol groups protonated and non-nucleophilic. | Adjust the reaction buffer to a pH between 7.5 and 8.5 to facilitate the deprotonation of cysteine residues.[2] |
| Oxidized Cysteines: Cysteine residues are forming disulfide bonds and are unavailable for labeling. | Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution before labeling. Ensure the reducing agent is removed (e.g., via a desalting column) prior to adding the BAPA reagent.[1][8] | |
| Reagent Hydrolysis: The BAPA reagent has degraded due to prolonged exposure to aqueous buffer, especially at high pH. | Prepare fresh BAPA solutions immediately before starting the labeling experiment.[8] | |
| Non-Specific / Off-Target Labeling | pH is too high: The reaction buffer pH is above 8.5, leading to the deprotonation and subsequent alkylation of other nucleophilic residues like lysine or histidine.[2][4] | Lower the reaction pH to the 7.0-8.0 range to improve selectivity for cysteine.[9] Consider a two-step labeling process if other reactive groups are a concern. |
| Excess Reagent: A large molar excess of the BAPA reagent increases the likelihood of reactions with less reactive sites. | Decrease the molar excess of the BAPA reagent. Start with a 10- to 20-fold molar excess and optimize as needed.[1] | |
| Inconsistent Results | Inaccurate Protein Concentration: Incorrect protein concentration leads to variability in the molar ratio of the reactants. | Accurately determine the protein concentration using a reliable method (e.g., BCA assay) before each experiment.[8] |
| Buffer Composition: The buffer contains competing nucleophiles (e.g., Tris, which has a primary amine). | Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES for the labeling reaction.[7][9] |
Data Summary: pH Impact on Haloacetamide Labeling
The following table summarizes the typical reaction conditions and selectivity for haloacetamide reagents like BAPA, based on the principles of protein alkylation.
| Parameter | Condition / Value | Rationale & Notes |
| Primary Target | Cysteine (Sulfhydryl/Thiol group) | The thiol group is highly nucleophilic, especially in its deprotonated thiolate form.[3] |
| Optimal Reaction pH | 7.5 - 8.5 | Balances a high reaction rate for cysteine with minimal off-target labeling of other residues.[2] |
| Reaction pH (High Selectivity) | 6.5 - 7.5 | Slower reaction rate but offers higher selectivity for cysteine over other nucleophiles like lysine.[2] |
| Off-Target Residues | Histidine, Lysine, Methionine | Reactivity increases significantly at pH > 8.5 as these residues become deprotonated.[2][4] |
| Bond Formed | Thioether | A stable, effectively irreversible covalent bond.[2] |
| Common Buffers | PBS, HEPES | These are non-nucleophilic and will not compete with the protein for the labeling reagent.[7][9] |
Experimental Protocol: General Protein Labeling with BAPA
This protocol provides a general workflow. Optimal conditions such as reagent concentration, temperature, and incubation time should be determined empirically for each specific protein.
1. Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.5)
-
This compound (BAPA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M L-cysteine or 2-mercaptoethanol
-
Desalting columns
2. Procedure:
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into a non-nucleophilic buffer (e.g., PBS) at a pH between 7.2 and 8.0.[1] The protein concentration should typically be 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP, incubate for 1 hour at room temperature, and then remove the TCEP using a desalting column.[1]
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of BAPA in anhydrous DMSO.[1]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of Labeled Protein:
-
Remove excess BAPA and quenching reagent by passing the reaction mixture through a desalting or size-exclusion column equilibrated with the desired storage buffer.[4]
-
-
Characterization:
-
Confirm successful labeling via SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry (to determine the degree of labeling).[1]
-
Visualization of pH Impact
The following diagram illustrates how pH directs the BAPA labeling reaction toward either selective modification of cysteine or non-specific reactions and reagent degradation.
Caption: Logical workflow of how pH influences BAPA reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. google.com [google.com]
Validation & Comparative
Validating Covalent Modification by N-[4-(2-Bromoacetyl)Phenyl]Acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Covalent modification is a powerful tool in chemical biology and drug discovery for irreversibly labeling and inhibiting protein function. N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) is a haloacetyl-containing compound designed for the targeted covalent modification of nucleophilic amino acid residues, primarily cysteine. This guide provides an objective comparison of BAPA's performance with alternative cysteine-reactive reagents, supported by experimental data and detailed protocols for validation.
Performance Comparison of Cysteine-Reactive Probes
The selection of a covalent modification reagent is critical and depends on factors such as reaction kinetics, specificity, and the stability of the resulting bond. While specific quantitative data for this compound (BAPA) is not extensively available in the public domain, we can infer its performance based on the well-characterized haloacetyl chemistry and compare it to other common cysteine-reactive probes like iodoacetamide (a haloacetyl) and maleimides.
| Feature | This compound (BAPA) (Inferred) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Optimal pH Range | 7.5 - 8.5 | 7.5 - 8.5 | 6.5 - 7.5[1] |
| Reaction Rate | Moderate to Fast | Fast | Very Fast |
| Bond Stability | Stable Thioether Bond | Stable Thioether Bond | Thiosuccinimide adduct (can undergo retro-Michael reaction)[1] |
| Selectivity | High for Cysteine | High for Cysteine | Highly selective for thiols at optimal pH[1] |
| Potential Off-Target Reactions | Histidine, Lysine at higher pH | Histidine, Lysine, Methionine at higher pH | Lysine at pH > 7.5[1] |
| Key Side Reactions | Hydrolysis of the bromoacetyl group | Photolabile (requires reactions in the dark)[2] | Hydrolysis of the maleimide ring[1] |
| Labeling Efficiency | Expected to be high (70-90%) under optimal conditions[3] | High (typically >80%) | High (typically 70-90%)[3] |
Experimental Protocols
Accurate validation of covalent modification is essential. The following are detailed methodologies for key experiments to confirm protein labeling by BAPA.
Protocol 1: Covalent Labeling of a Target Protein with BAPA
This protocol outlines the general steps for labeling a purified protein containing a reactive cysteine with BAPA.
Materials:
-
Purified target protein with at least one cysteine residue
-
This compound (BAPA)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 100 mM L-cysteine or DTT)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 µM. If the protein has disulfide bonds that need to be reduced to expose the cysteine, treat with a reducing agent like TCEP and subsequently remove the reducing agent before labeling.
-
BAPA Stock Solution: Prepare a 10 mM stock solution of BAPA in a suitable organic solvent like DMSO.
-
Labeling Reaction: Add a 10-fold molar excess of the BAPA stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The optimal incubation time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration sufficient to consume unreacted BAPA (e.g., 10 mM L-cysteine). Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagent: Remove excess BAPA and quenching reagent using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Validation of Covalent Modification by Mass Spectrometry
Mass spectrometry is the gold standard for confirming covalent modification and identifying the specific residue(s) labeled.
Materials:
-
BAPA-labeled protein (from Protocol 1)
-
Denaturation Buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.0)
-
Reducing Agent (e.g., 10 mM DTT)
-
Alkylating Agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Denaturation and Reduction: Denature the labeled protein by adding Denaturation Buffer. Reduce any remaining disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylation of Unmodified Cysteines: Alkylate any cysteine residues that were not modified by BAPA by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step ensures that all cysteines are accounted for in the mass spectrometry analysis.
-
Enzymatic Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the peptide solution with formic acid to stop the digestion. Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Search the acquired MS/MS data against the protein sequence database. Look for a mass shift on cysteine-containing peptides corresponding to the addition of the N-[4-acetylphenyl]acetamide moiety from BAPA (mass of BAPA - mass of Br). The fragmentation pattern in the MS/MS spectrum will confirm the exact site of modification.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental procedures and biological pathways.
Caption: General workflow for covalent labeling and validation.
Caption: Covalent inhibition of a kinase signaling pathway.
Caption: Decision workflow for validating covalent modification.
References
A Head-to-Head Comparison: N-[4-(2-Bromoacetyl)Phenyl]Acetamide vs. Iodoacetamide for Protein Labeling
For researchers, scientists, and drug development professionals, the effective alkylation of cysteine residues is a critical step in numerous experimental workflows, from proteomics to drug design. This process prevents the formation of disulfide bonds, ensuring protein stability and enabling accurate downstream analysis.[1][2] Among the various alkylating agents, haloacetyl derivatives are prominent choices.[1] This guide provides an objective comparison of the well-established iodoacetamide against the less common N-[4-(2-Bromoacetyl)Phenyl]Acetamide.
Mechanism of Action: A Shared Pathway
Both this compound and iodoacetamide function by alkylating nucleophilic amino acid residues. The primary target is the highly nucleophilic thiol group (-SH) of cysteine.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine residue attacks the electrophilic carbon adjacent to the halogen. This results in the formation of a stable, irreversible thioether bond and the displacement of the halide ion (bromide or iodide).[1][4] This covalent modification, often called carbamidomethylation in the case of iodoacetamide, effectively "caps" the cysteine residue, preventing it from forming disulfide bonds.[2]
Quantitative and Qualitative Performance Comparison
While both reagents operate on the same principle, their reactivity and specificity can differ. Iodoacetamide is a well-characterized and widely used reagent in proteomics.[5][6] this compound is less common, but its properties can be inferred from the behavior of other bromoacetamide compounds.[3][7]
| Feature | This compound | Iodoacetamide (IAM) |
| Molecular Formula | C₁₀H₁₀BrNO₂[8] | C₂H₄INO |
| Molecular Weight | 256.10 g/mol [8] | 184.96 g/mol |
| Primary Target | Cysteine (Thiol group)[3][8] | Cysteine (Thiol group)[2][6] |
| Relative Reactivity | Moderate to High. Bromoacetamides have reactivity comparable to iodoacetamide.[7] | High. Iodide is an excellent leaving group, making IAM highly reactive.[1] |
| Optimal pH | Neutral to slightly basic (pH 7.0-9.0) | Neutral to slightly basic (pH 7.0-8.5)[5] |
| Known Off-Target Residues | Methionine, Histidine, Lysine[1][3][9] | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus[1][5][10] |
| Key Applications | Potential as a building block in organic synthesis and for specific protein modification.[8] | Routine and robust blocking of cysteine residues in proteomics workflows (e.g., mass spectrometry, 2D-PAGE).[2][5][6] |
| Stability | Sensitive to light, moisture, and heat.[11] | Light-sensitive and unstable in solution; should be prepared fresh.[12] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable labeling results. Below are representative protocols for in-solution protein alkylation.
Protocol 1: Cysteine Alkylation with Iodoacetamide (Standard)
This protocol is a widely adopted method for preparing protein samples for downstream analysis such as mass spectrometry.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris pH 8.5).[13]
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM, to reduce all disulfide bonds.[13]
-
Incubate the mixture for 30-60 minutes at a temperature between 37°C and 56°C.[14]
-
-
Preparation of Iodoacetamide Solution:
-
Immediately before use, prepare a stock solution of iodoacetamide (e.g., 500 mM) in a suitable buffer or deionized water.[13] This solution is light-sensitive and should be protected from light.
-
-
Alkylation Reaction:
-
Cool the protein sample to room temperature.
-
Add the iodoacetamide stock solution to the reduced protein sample to a final concentration of 15-55 mM.[13][14] Ensure the final molar concentration of iodoacetamide is in excess of the reducing agent.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.[14]
-
-
Quenching:
-
Quench any unreacted iodoacetamide by adding a small amount of DTT or L-cysteine and incubating for an additional 15 minutes.[13]
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for subsequent steps such as buffer exchange, enzymatic digestion (e.g., with trypsin), or other analytical procedures.[1]
-
Protocol 2: Cysteine Alkylation with this compound (Conceptual)
-
Protein Solubilization and Reduction:
-
Follow the same procedure as for iodoacetamide (Protocol 1, Step 1) to denature and reduce the protein sample.
-
-
Preparation of Bromoacetylating Reagent:
-
Alkylation Reaction:
-
Add the this compound stock solution to the reduced protein sample. A 10-20 fold molar excess over the protein is a common starting point, but the optimal ratio should be determined empirically.[15]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[15]
-
-
Quenching:
-
Downstream Processing:
-
The sample can now be purified (e.g., using a desalting column) and prepared for further analysis.
-
Discussion and Recommendations
The choice between this compound and iodoacetamide depends heavily on the specific application and experimental goals.
-
Iodoacetamide (IAM) is a reliable and widely used reagent for the routine blocking of cysteine residues in proteomics workflows.[5] Its primary function is to prevent the reformation of disulfide bonds after reduction, ensuring that proteins are fully denatured and accessible to proteolytic enzymes.[5] While effective, it is known to have a propensity for off-target reactions with other nucleophilic amino acid residues, especially at higher pH or with excessive concentrations.[10]
-
This compound is a less-characterized reagent for general protein labeling. The reactivity of the bromoacetyl group is comparable to the iodoacetyl group, suggesting it would be an effective alkylating agent.[7] The key difference lies in the larger, aromatic acetamidophenyl group. This moiety could offer unique properties, such as altered solubility or the potential for specific interactions within a protein's binding pocket. It may also serve as a structural base for creating more complex chemical probes.[8] However, its use would require significant optimization of reaction conditions (e.g., concentration, incubation time, pH) to characterize its efficiency and specificity for a given protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 21675-02-5 [smolecule.com]
- 9. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-BROMOACETAMIDE | 79-15-2 [chemicalbook.com]
- 12. bio-rad.com [bio-rad.com]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Confirming N-[4-(2-Bromoacetyl)Phenyl]Acetamide Adducts
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the robust confirmation of protein adducts formed by N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BPA). Designed for researchers in proteomics and drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating approach to adduct identification.
Introduction: The Challenge of Covalent Adduct Confirmation
This compound (BPA) is a valuable research tool belonging to the haloacetamide class of reagents. Its bromoacetyl group serves as an electrophile that specifically targets nucleophilic amino acid residues, most notably the thiol group of cysteine.[1][2][3] This alkylation reaction is widely used in proteomics to cap cysteine residues, preventing the reformation of disulfide bonds after reduction and thereby improving protein digestion and peptide identification.[4][5][6]
However, the intentional modification of a protein with a chemical probe necessitates rigorous analytical confirmation. Simply adding the reagent is not sufficient; one must prove that the covalent adduct has formed and identify its precise location. The low stoichiometry of these reactions and the potential for off-target reactivity present significant analytical hurdles.[7][8][9] Mass spectrometry (MS) has become the definitive technology for this task, offering the sensitivity and specificity required to identify the modified peptide and pinpoint the exact residue.[10][11] This guide compares the leading MS strategies to provide a clear framework for successful BPA adduct analysis.
The Foundation: Core Principles of MS for Adduct Analysis
Confirmation of a BPA adduct relies on the precise detection of its mass addition to a peptide. The reaction between BPA's bromoacetyl group and a cysteine's sulfhydryl group proceeds via nucleophilic substitution, forming a stable thioether bond and releasing hydrogen bromide (HBr).
-
Reagent: this compound (Molecular Formula: C₁₀H₁₀BrNO₂)
-
Reaction: R-S-H + Br-CH₂-CO-C₆H₄-NH-COCH₃ → R-S-CH₂-CO-C₆H₄-NH-COCH₃ + HBr
-
Added Moiety: -CH₂COC₆H₄NHCOCH₃ (Formula: C₁₀H₉NO₂)
-
Monoisotopic Mass Shift: +191.0633 Da
This calculated mass shift is the cornerstone of the analysis. During data processing, this value is used as a variable modification on cysteine residues to identify candidate peptides.
Standard Bottom-Up Proteomics Workflow
The analysis follows a standard bottom-up proteomics workflow, which is visualized below. The critical step is the alkylation with BPA, which replaces standard alkylating agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM).
References
- 1. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Novel Approaches to identify protein adducts produced by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine-Targeted Protein Labeling: Assessing the Specificity of N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins is a cornerstone of modern biological research, enabling the study of protein function, structure, and interactions. Among the various amino acid residues targeted for such modifications, cysteine, with its highly nucleophilic thiol group, stands out as a prime target for specific labeling. A diverse array of cysteine-reactive probes has been developed, each with its own distinct reactivity profile and potential for off-target effects. This guide provides a comprehensive comparison of N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA), a bromoacetamide-based labeling reagent, with two other widely used cysteine-alkylating agents: Iodoacetamide (IAM) and N-Ethylmaleimide (NEM).
This document will delve into the mechanisms of action, present available data on labeling efficiency and specificity, and provide detailed experimental protocols to facilitate a direct comparison of these reagents. While direct head-to-head quantitative comparisons of BAPA with IAM and NEM under identical experimental conditions are limited in the peer-reviewed literature, this guide synthesizes the available information to provide a framework for informed reagent selection and experimental design.
Mechanism of Cysteine Alkylation
The primary mechanism of action for haloacetamide reagents like BAPA and IAM is the alkylation of the thiol group of cysteine residues via a nucleophilic substitution (SN2) reaction.[1] This reaction is dependent on the pH of the environment, as the more nucleophilic thiolate anion (R-S⁻) is the reactive species.[2] Consequently, the reaction rate increases at a pH above the pKa of the cysteine thiol group.[2] In contrast, NEM reacts with cysteine thiols through a Michael addition reaction, which is generally faster and can proceed efficiently at a more neutral pH.[1]
Comparative Analysis of Cysteine-Reactive Probes
The choice of a labeling reagent is critical and should be based on a quantitative understanding of its performance, including its reactivity, specificity, and the stability of the resulting covalent bond. The following table summarizes the key characteristics of BAPA, IAM, and NEM based on available data for these classes of compounds.
Table 1: Comparison of Cysteine-Reactive Labeling Reagents
| Feature | This compound (BAPA) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Reactive Group | Bromoacetyl | Iodoacetyl | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution (SN2)[1] | Nucleophilic Substitution (SN2)[1] | Michael Addition[1] |
| Primary Target | Cysteine (thiol group)[2] | Cysteine (thiol group)[1] | Cysteine (thiol group)[1] |
| Optimal pH Range | 7.5 - 9.0[3] | 7.0 - 8.5[1] | 6.5 - 7.5[1] |
| Relative Reactivity | Moderate to High | High | Very High[1] |
| Known Off-Target Residues | Histidine, Methionine[4] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1][5] | Lysine, Histidine (at pH > 7.5)[6] |
| Resulting Linkage | Stable Thioether[2] | Stable Thioether[1] | Stable Thioether (can undergo retro-Michael reaction under certain conditions)[2] |
Note: Direct quantitative data for the off-target reactivity of BAPA is not extensively documented. The listed potential off-targets are based on the known reactivity of bromoacetyl groups.
Experimental Protocols
To facilitate a direct and objective comparison of BAPA with IAM and NEM, the following standardized experimental protocols are provided. These protocols are designed for a typical proteomics workflow involving in-solution protein alkylation followed by mass spectrometry analysis.
Protocol 1: In-Solution Protein Alkylation with this compound (BAPA)
Materials:
-
Purified protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound (BAPA)
-
Denaturing agent (e.g., 6 M Urea or 8 M Guanidine Hydrochloride)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Quenching reagent (e.g., 20 mM DTT or L-cysteine)
-
Desalting column
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer to a final concentration of 1-5 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of BAPA (e.g., 200 mM in DMSO).
-
Add BAPA to the protein solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding DTT or L-cysteine to a final concentration of 20 mM.
-
Remove excess reagents and byproducts using a desalting column, exchanging the buffer to one suitable for downstream applications (e.g., 50 mM ammonium bicarbonate for trypsin digestion).
-
Protocol 2: In-Solution Protein Alkylation with Iodoacetamide (IAM)
Materials:
-
Purified protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Iodoacetamide (IAM)
-
Denaturing agent (e.g., 6 M Urea)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Quenching reagent (e.g., 20 mM DTT)
-
Desalting column
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in a buffer containing 6 M urea to a final concentration of 1-5 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of IAM (e.g., 500 mM in buffer).
-
Add IAM to the protein solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching and Purification:
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Remove excess reagents and byproducts using a desalting column.
-
Protocol 3: In-Solution Protein Alkylation with N-Ethylmaleimide (NEM)
Materials:
-
Purified protein sample in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)
-
N-Ethylmaleimide (NEM)
-
Reducing agent (e.g., 5 mM Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching solution (e.g., 10 mM DTT or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Reduction:
-
Dissolve the protein sample in PBS to a final concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at room temperature for 30 minutes.
-
-
Alkylation:
-
Prepare a fresh stock solution of NEM (e.g., 100 mM in water or DMSO).
-
Add NEM to the protein solution to a final concentration of 10 mM.
-
Incubate at room temperature for 1 hour.
-
-
Quenching and Purification:
-
Quench the reaction by adding DTT or β-mercaptoethanol to a final concentration of 10 mM.
-
Remove excess reagents and byproducts using a desalting column.
-
Visualizing the Experimental Workflow
To provide a clear overview of a comparative study, the following diagram illustrates a typical experimental workflow for assessing the specificity of different cysteine-reactive probes using quantitative mass spectrometry.
Caption: Workflow for comparing cysteine-reactive probes.
Application in Signaling Pathway Analysis
Cysteine-reactive probes are invaluable tools for studying signaling pathways where the redox state of cysteine residues plays a regulatory role. For instance, in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specific cysteine residues on kinases like ERK can be targeted by covalent inhibitors.[7] The ability to selectively label these cysteines allows for the investigation of their role in kinase activity and downstream signaling events.
The following diagram illustrates a simplified MAPK signaling pathway, highlighting potential points of intervention for cysteine-reactive probes.
Caption: MAPK signaling and cysteine probe targeting.
Conclusion
The selection of an appropriate cysteine-reactive probe is a critical determinant of success in protein labeling experiments. While this compound (BAPA) represents a valuable tool for targeting cysteine residues, its performance, particularly in terms of specificity, should be carefully evaluated in the context of the specific biological system under investigation. Iodoacetamide (IAM) and N-Ethylmaleimide (NEM) offer well-characterized alternatives with distinct reactivity profiles. The lack of comprehensive, direct comparative studies highlights the need for further research to quantitatively assess the labeling efficiency and off-target effects of BAPA relative to other commonly used reagents. The experimental framework provided in this guide is intended to empower researchers to conduct such comparative analyses, leading to more robust and reliable data in the study of protein function and signaling.
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Cysteine-Targeting Labeling Reagents: N-[4-(2-Bromoacetyl)Phenyl]Acetamide in Focus
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a critical technique in proteomics, drug discovery, and biochemical analysis. The choice of a labeling reagent is paramount for achieving high efficiency, specificity, and reproducible results. This guide provides a quantitative comparison of N-[4-(2-Bromoacetyl)Phenyl]Acetamide with other commonly used cysteine-reactive compounds, supported by experimental data and detailed protocols to guide your research.
This compound belongs to the haloacetamide class of reagents, which react with the nucleophilic thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of a stable thioether bond, effectively and irreversibly labeling the cysteine. Its performance is often compared against other widely used alkylating agents such as iodoacetamide (IAA) and N-ethylmaleimide (NEM).
Quantitative Comparison of Labeling Efficiency
While direct, peer-reviewed quantitative data for the labeling efficiency of this compound is not extensively available, its performance can be inferred from the well-documented reactivity of the bromoacetamide functional group. The following table summarizes key performance indicators for this compound and compares it with iodoacetamide and N-ethylmaleimide.
| Feature | This compound | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Relative Reactivity | High | Very High | High |
| Reaction pH | Neutral to slightly basic (pH 7.0-8.5) | Neutral to slightly basic (pH 7.0-8.5) | Neutral (pH 6.5-7.5) |
| Known Off-Target Residues | Methionine, Histidine, Lysine, N-terminus | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1] | Lysine, Histidine (at pH > 7.5)[1] |
| Notes | Reactivity is generally comparable to other bromoacetamides. The phenylacetamide group may influence solubility and binding characteristics. | Considered a highly efficient and widely used alkylating agent.[2][3][4][5] | Reacts rapidly and is often preferred for applications requiring speed and specificity at neutral pH.[1] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable results. Below is a representative protocol for the in-solution alkylation of cysteine residues in a protein sample.
In-Solution Protein Alkylation Protocol
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.
-
-
Alkylation:
-
Prepare a fresh stock solution of the alkylating reagent (this compound, Iodoacetamide, or N-Ethylmaleimide) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Add the alkylating reagent to the reduced protein solution to a final concentration of 15-20 mM (a 1.5 to 2-fold molar excess over the reducing agent).
-
Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.
-
-
Quenching:
-
Stop the alkylation reaction by adding a thiol-containing reagent to quench any unreacted alkylating agent. For example, add DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The alkylated protein sample can then be processed for downstream applications such as buffer exchange, enzymatic digestion (e.g., with trypsin), or mass spectrometry analysis.
-
Visualizing the Workflow and Reaction
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: A typical experimental workflow for protein alkylation prior to mass spectrometry analysis.
Caption: The SN2 reaction mechanism for cysteine alkylation by a bromoacetamide reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cysteine Alkylation Reagents: Alternatives to N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues is a cornerstone of contemporary chemical biology and drug development, enabling the synthesis of antibody-drug conjugates (ADCs), the interrogation of protein function, and the discovery of novel therapeutics. N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA), a bromoacetamide derivative, is one of several electrophilic reagents utilized for the alkylation of the nucleophilic thiol side chain of cysteine. However, the landscape of cysteine-reactive chemistries is diverse, with each class of reagents offering a unique profile of reactivity, selectivity, and stability.
This guide provides an objective comparison of BAPA and other bromoacetamides with prominent alternative reagents for cysteine alkylation. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal tool for their specific application.
Comparative Analysis of Cysteine Alkylating Agents
The choice of an alkylating agent is dictated by the specific requirements of an experiment, including the desired reaction kinetics, pH compatibility, selectivity for cysteine over other nucleophilic residues, and the stability of the resulting covalent bond. The following table summarizes the key performance characteristics of major classes of cysteine alkylating agents.
| Feature | Bromoacetamides (e.g., BAPA) | Iodoacetamides (e.g., IAM) | Maleimides (e.g., NEM) | Vinyl Sulfones |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition | Michael Addition |
| Optimal pH | 7.5 - 8.5[1] | 7.0 - 8.5[2] | 6.5 - 7.5[2] | 7.0 - 9.0[3] |
| Relative Reactivity | Moderate to High | High[2] | Very High[2] | Moderate |
| Second-Order Rate Constant (k₂) with Cysteine | Not widely available | ~36 M⁻¹min⁻¹ (~0.6 M⁻¹s⁻¹)[2][4] | Up to 8-fold faster than IAM (~10² M⁻¹s⁻¹)[2][4] | Data not readily available |
| Known Off-Target Residues | Histidine, Lysine, Methionine[1][5] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[2][5] | Lysine, Histidine (at pH > 7.5)[2] | Lysine (at pH > 9.3)[3] |
| Conjugate Stability | Stable Thioether Bond[6] | Stable Thioether Bond[7] | Thiosuccinimide bond can be reversible (retro-Michael reaction)[6] | Stable Thioether Bond[3] |
| Key Applications | Bioconjugation, Proteomics | Standard blocking agent in proteomics, Peptide mapping[2] | Cysteine quantification, Enzyme inhibition (e.g., DUBs), Bioconjugation[2] | Cysteine protease inhibitors, Bioconjugation[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of cysteine alkylating agents. Below are representative protocols for the in-solution alkylation of proteins, which can be adapted for comparative studies.
Protocol 1: General In-Solution Protein Alkylation with Haloacetamides (Bromoacetamide/Iodoacetamide)
This protocol is a standard procedure for the reduction and alkylation of protein samples in solution for subsequent analysis, such as mass spectrometry-based proteomics.[5]
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: Bromoacetamide or Iodoacetamide solution (freshly prepared in buffer)
-
Quenching solution: DTT or 2-mercaptoethanol
-
Desalting column (e.g., C18 solid-phase extraction)
Procedure:
-
Protein Reduction:
-
Dissolve the protein sample in the denaturing buffer.
-
Add the reducing agent to a final concentration of 5-10 mM (e.g., 10 mM DTT or 5 mM TCEP).
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add the freshly prepared haloacetamide solution to a final concentration that is in molar excess to the reducing agent (e.g., 15-55 mM). A 2-5 fold molar excess over the reducing agent is common.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching:
-
Quench the reaction by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to scavenge any unreacted alkylating agent.
-
-
Sample Clean-up:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or a desalting column.
-
Protocol 2: In-Solution Protein Alkylation with N-Ethylmaleimide (NEM)
This protocol is suitable for the rapid and specific alkylation of cysteine residues, often favored for its speed under neutral pH conditions.[9][10]
Materials:
-
Protein sample in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)
-
Reducing agent: TCEP
-
N-Ethylmaleimide (NEM) solution (freshly prepared in water or DMSO)
-
Quenching solution: DTT or β-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Reduction:
-
Dissolve the protein sample in PBS to a final concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at room temperature for 30 minutes.
-
-
Alkylation:
-
Add a 10 to 20-fold molar excess of freshly prepared NEM solution to the protein sample.
-
Incubate at room temperature for 15-30 minutes. For some applications requiring maximal speed, incubation times as short as 1 minute can be effective.[11]
-
-
Quenching and Purification:
-
Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Remove excess reagents and byproducts using a desalting column.
-
Visualizing Experimental Workflows and Signaling Pathways
General Experimental Workflow for Comparing Cysteine Alkylating Agents
The following diagram illustrates a typical workflow for the comparative evaluation of different cysteine alkylating agents in a proteomics context.
Caption: A generalized workflow for the comparative analysis of cysteine alkylating agents.
Cysteine Alkylation in NF-κB Signaling
Cysteine alkylation is a valuable tool for studying signaling pathways where the function of key proteins is regulated by the redox state of specific cysteine residues. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a prime example. The DNA binding activity of the p65 (RelA) subunit of NF-κB is critically dependent on the reduced state of Cysteine 38 (Cys38) within its DNA-binding domain. Alkylation of Cys38 by electrophilic agents can inhibit NF-κB's ability to bind to its target DNA sequences, thereby blocking downstream gene transcription.
Caption: Cysteine alkylation inhibits NF-κB signaling by modifying Cys38 on the p65 subunit.
Logical Relationship of Alkylating Agent Classes
The following diagram illustrates the classification of the discussed cysteine alkylating agents based on their reaction mechanism.
Caption: Classification of cysteine alkylating agents by reaction mechanism.
Conclusion
The selection of an appropriate cysteine alkylating agent is a critical decision in experimental design. While bromoacetamides like this compound are effective reagents, a thorough understanding of the available alternatives is paramount for optimizing reaction efficiency, specificity, and the stability of the final conjugate. Haloacetamides, such as iodoacetamide, are well-established reagents in proteomics for their ability to form stable thioether bonds. Maleimides, exemplified by N-ethylmaleimide, offer the advantage of rapid reaction kinetics, which is particularly beneficial for time-sensitive applications. Vinyl sulfones provide another avenue for Michael addition chemistry with high selectivity for thiols.
This guide provides a framework for the informed selection of a cysteine alkylating agent. Researchers are encouraged to consider the specific demands of their experimental system and to perform pilot experiments to determine the optimal reagent and reaction conditions for their application.
References
- 1. jpt.com [jpt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Characterization of N-[4-(2-Bromoacetyl)Phenyl]Acetamide Labeled Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the specific and efficient labeling of peptides is a cornerstone of numerous applications, from elucidating protein-protein interactions to developing targeted therapeutics. N-[4-(2-Bromoacetyl)Phenyl]Acetamide (BAPA) is a cysteine-reactive labeling reagent that provides a stable thioether linkage. This guide offers an objective comparison of BAPA-labeled peptides with alternatives, supported by experimental data and detailed protocols for characterization.
Performance Comparison of Cysteine-Reactive Labeling Reagents
The selection of a labeling reagent is critical and depends on factors such as reactivity, specificity, and the stability of the resulting bond. Bromoacetyl groups, such as the one in BAPA, are effective alkylating agents for the thiol group of cysteine residues. The primary alternatives include iodoacetamides and maleimides.
| Feature | Bromoacetyl (e.g., BAPA) | Iodoacetamide (IAA) | Maleimide |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Reaction pH | 7.5 - 8.5 | 7.5 - 8.5 | 6.5 - 7.5 |
| Bond Stability | Very Stable Thioether | Very Stable Thioether | Stable Thioether (potential for hydrolysis of the succinimide ring) |
| Known Off-Target Residues | Methionine, Histidine, Lysine, N-terminus[1] | Methionine, Histidine, Lysine, N-terminus[1] | Lysine, Histidine (at higher pH) |
| Relative Reactivity | High | High[1] | Very High |
| Side Reactions | Can cause oxidation of methionine residues, though generally less than iodoacetamide. | Known to cause a higher degree of methionine oxidation compared to other alkylating agents.[2][3] | The maleimide ring can undergo hydrolysis, which can complicate analysis. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for consistent and reliable results. Below are representative protocols for the labeling of a cysteine-containing peptide with a bromoacetyl reagent like BAPA, followed by characterization using mass spectrometry.
Protocol 1: Labeling of a Cysteine-Containing Peptide with BAPA
This protocol outlines the procedure for labeling a peptide containing a free cysteine residue with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound (BAPA)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Reagent: 2-mercaptoethanol or L-cysteine
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
BAPA Preparation: Dissolve BAPA in a minimal amount of DMF or DMSO and then dilute with the reaction buffer to a concentration that is in 5- to 20-fold molar excess relative to the peptide.
-
Labeling Reaction: Add the BAPA solution to the peptide solution. Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.[4][5][6]
-
Quenching: Add a quenching reagent (e.g., 2-mercaptoethanol) in a 100-fold molar excess over BAPA to consume any unreacted reagent. Incubate for 30 minutes at room temperature.[4]
-
Purification:
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Inject the mixture onto the RP-HPLC system.
-
Elute the labeled peptide using a linear gradient of Mobile Phase B.
-
Collect the fractions corresponding to the labeled peptide peak.
-
Lyophilize the collected fractions to obtain the purified labeled peptide.[6]
-
Protocol 2: Characterization by Mass Spectrometry
This protocol describes the analysis of the BAPA-labeled peptide to confirm successful labeling and determine the modification site.
Materials:
-
Purified BAPA-labeled peptide
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylating Agent (for non-labeled cysteines): Iodoacetamide (IAA)
-
Proteolytic Enzyme: Trypsin
-
Sample Cleanup: C18 desalting spin column
-
Mass Spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation (if part of a larger protein):
-
Dissolve the labeled protein in a buffer containing 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate any free cysteines (that were not labeled with BAPA) with iodoacetamide.
-
-
Enzymatic Digestion:
-
Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.[4]
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to stop the digestion.
-
Desalt the peptides using a C18 spin column.[4]
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire tandem MS (MS/MS) spectra of the peptide ions.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides.
-
The BAPA modification will result in a specific mass shift on the cysteine-containing peptide. The theoretical monoisotopic mass of the added BAPA moiety (C10H10NO2) is 176.0712 Da.
-
Analyze the MS/MS spectra to confirm the site of modification. The fragment ions (b- and y-ions) containing the modified cysteine will show the corresponding mass shift.
-
Visualizing Workflows and Reactions
To better illustrate the processes involved in the characterization of BAPA-labeled peptides, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent functionalization of G protein-coupled receptors by small molecular probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00294F [pubs.rsc.org]
- 3. Use of Site-Directed Cysteine and Disulfide Chemistry to Probe Protein Structure and Dynamics: Applications to Soluble and Transmembrane Receptors of Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Control Experiments for N-[4-(2-Bromoacetyl)Phenyl]Acetamide Labeling Studies: A Comparative Guide
In the realm of chemical biology and drug discovery, the specific and efficient labeling of proteins is paramount for understanding their function, localization, and interactions. N-[4-(2-bromoacetyl)phenyl]acetamide (BAPA) has emerged as a valuable tool for selectively targeting and covalently modifying proteins. Its utility, however, is critically dependent on rigorous experimental design, particularly the implementation of appropriate control experiments to validate the specificity of its labeling. This guide provides a comparative overview of essential control experiments for BAPA labeling studies, offering detailed protocols and data presentation to aid researchers in obtaining robust and reliable results.
The Imperative of Controls in BAPA Labeling
BAPA is an affinity labeling reagent. Its design features a reactive bromoacetyl group, which can form a covalent bond with nucleophilic amino acid residues like cysteine, histidine, or lysine, and a phenylacetamide moiety that can be recognized by the binding site of a target protein. The central assumption is that the phenylacetamide group guides the reagent to the protein of interest, leading to its covalent modification. However, the bromoacetyl group can also react non-specifically with other nucleophiles. Therefore, a series of control experiments is not just recommended but essential to demonstrate that the observed labeling is indeed specific to the intended target and binding site.
Comparative Analysis of Control Experiments
To ensure the specificity of BAPA labeling, a multi-faceted approach employing several types of controls is necessary. The following table summarizes the key control experiments, their purpose, and the expected outcomes.
| Control Experiment | Purpose | Principle | Expected Outcome | Alternative Reagents/Methods |
| Competition Assay | To demonstrate binding site specificity. | Pre-incubation with a known, non-covalent ligand for the target binding site will block the site and prevent BAPA labeling. | Significantly reduced labeling in the presence of the competitor ligand compared to the BAPA-only sample. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) to independently measure binding affinity. |
| Inactive Analog Control | To confirm the role of the reactive bromoacetyl group. | An analog of BAPA where the bromoacetyl group is replaced with a non-reactive group (e.g., an acetyl group) should not label the target protein. | No or negligible labeling of the target protein with the inactive analog. | N-[4-(acetyl)phenyl]acetamide. |
| Scrambled Isomer Control | To validate the importance of the targeting moiety's structure. | An isomer of BAPA with a different substitution pattern (e.g., meta or ortho) may have a lower affinity for the target site and thus reduced labeling efficiency. | Lower labeling efficiency with the scrambled isomer compared to BAPA. | A structurally distinct but functionally similar targeting moiety. |
| No-Protein Control | To rule out non-specific binding to reaction components. | Incubating BAPA in the reaction buffer without the target protein should not produce a signal. | No detectable signal in the absence of the target protein. | Not applicable. |
| Mutant Protein Control | To identify the specific amino acid residue being labeled. | If a specific nucleophilic residue (e.g., Cys123) is hypothesized to be the target, mutating it to a non-nucleophilic residue (e.g., Ala) should abolish labeling. | The mutant protein should show no or significantly reduced labeling compared to the wild-type protein. | Mass Spectrometry (MS) to identify the labeled peptide and residue. |
Experimental Protocols
Below are detailed methodologies for the key control experiments described above.
Competition Assay Protocol
-
Prepare Protein Solution: Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at a final concentration of 1-10 µM.
-
Competitor Pre-incubation: To the experimental tube, add the known competitor ligand at a concentration at least 10-fold higher than its dissociation constant (Kd) for the target protein. Incubate for 30 minutes at room temperature.
-
BAPA Labeling: Add BAPA to both the competitor-containing tube and a control tube (without competitor) to a final concentration of 10-50 µM. Incubate for 1-2 hours at room temperature.
-
Quench Reaction: Stop the reaction by adding a reducing agent such as DTT or β-mercaptoethanol to a final concentration of 10 mM.
-
Analysis: Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the protein of interest. The extent of labeling can be quantified by densitometry.
Inactive Analog Control Protocol
-
Prepare Protein Solution: Prepare two identical solutions of the target protein as described in the competition assay protocol.
-
Labeling Reaction: To one tube, add BAPA to a final concentration of 10-50 µM. To the other tube, add the inactive analog (e.g., N-[4-(acetyl)phenyl]acetamide) to the same final concentration.
-
Incubation and Quenching: Incubate and quench the reactions as described above.
-
Analysis: Analyze the samples by SDS-PAGE and appropriate visualization methods.
Mutant Protein Control Protocol
-
Prepare Protein Solutions: Prepare solutions of both the wild-type (WT) and the mutant (e.g., C123A) protein at the same concentration.
-
Labeling Reaction: Add BAPA to both the WT and mutant protein solutions to a final concentration of 10-50 µM.
-
Incubation and Quenching: Incubate and quench the reactions as described above.
-
Analysis: Analyze the samples by SDS-PAGE to compare the extent of labeling between the WT and mutant proteins.
Visualizing Experimental Workflows and Pathways
Diagrams are crucial for visualizing complex experimental setups and biological pathways. The following diagrams, generated using Graphviz, illustrate a typical BAPA labeling workflow and a hypothetical signaling pathway that could be investigated using this technique.
Caption: Workflow for BAPA labeling with controls.
Caption: A hypothetical kinase signaling pathway.
A Researcher's Guide to Validating Covalent Binding: A Comparative Analysis of Biophysical Methods for N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For researchers, scientists, and drug development professionals, confirming the binding of a covalent inhibitor to its target protein is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key biophysical methods for validating the binding of N-[4-(2-bromoacetyl)phenyl]acetamide (BPA), a compound featuring a reactive bromoacetyl warhead characteristic of covalent inhibitors. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to select and implement the most appropriate techniques for their specific needs.
This compound (BPA) is an electrophilic molecule designed to form a stable, covalent bond with nucleophilic residues, such as cysteine or histidine, on its target protein. While the specific target of BPA is not definitively established in publicly available literature, its structural similarity to known carbonic anhydrase inhibitors, such as 2-Bromo-n-(4-sulfamoylphenyl)acetamide, suggests that it may target this enzyme family. Carbonic anhydrases play a crucial role in pH regulation and cellular signaling, making them a relevant therapeutic target in various diseases.
This guide will compare four powerful biophysical techniques to validate the covalent binding of BPA to a target protein, using carbonic anhydrase as a representative example:
-
Mass Spectrometry (MS): To confirm covalent adduct formation and identify the site of modification.
-
Surface Plasmon Resonance (SPR): To determine the kinetics of the binding event, including the initial non-covalent interaction and the subsequent covalent modification.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.
-
X-ray Crystallography: To provide high-resolution structural information of the covalent complex.
Data at a Glance: Comparing Biophysical Methods for Covalent Inhibitor Characterization
The following table summarizes the key quantitative data that can be obtained from each biophysical method when characterizing the binding of a bromoacetyl-containing covalent inhibitor like BPA to a target protein. The presented data are representative values derived from studies on similar covalent inhibitors.
| Biophysical Method | Key Parameters Measured | Representative Quantitative Data for a Bromoacetyl Inhibitor | Advantages | Limitations |
| Mass Spectrometry | Mass of protein-inhibitor adduct, Site of modification | Mass Shift: +197 Da (for BPA adduct), Modified Peptide: [Peptide sequence]-Cys-[BPA] | Confirms covalent binding, Identifies modification site, High sensitivity | Does not provide kinetic or thermodynamic data, Can be destructive to the sample |
| Surface Plasmon Resonance | Association rate constant (k_on), Dissociation rate constant (k_off), Inactivation rate constant (k_inact), Dissociation constant (K_d) | k_on: 1.5 x 10^4 M⁻¹s⁻¹, k_off: 0.1 s⁻¹, k_inact: 0.05 s⁻¹, K_d: 6.7 µM | Real-time analysis, Provides kinetic information, Label-free | Immobilization of the protein may affect its conformation, Surface regeneration can be challenging for covalent inhibitors |
| Isothermal Titration Calorimetry | Binding affinity (K_d), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n) | K_d: 5 µM, ΔH: -15 kcal/mol, -TΔS: -8 kcal/mol, n: 1.1 | Label-free, solution-based method, Provides complete thermodynamic profile | Requires relatively large amounts of protein, Not suitable for very high or very low affinity interactions |
| X-ray Crystallography | 3D structure of the protein-inhibitor complex, Covalent bond confirmation | Resolution: 2.1 Å, Electron density map confirms covalent bond between Cys212 and BPA | Provides detailed structural insights at the atomic level, Unambiguously confirms covalent linkage | Requires high-quality protein crystals, which can be difficult to obtain |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in validating covalent binding and the potential biological context of BPA, the following diagrams are provided in the DOT language for Graphviz.
Caption: A general experimental workflow for validating a covalent inhibitor like BPA.
Caption: A simplified signaling pathway of Carbonic Anhydrase and its inhibition by BPA.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each of the four biophysical techniques discussed. These protocols are tailored for the characterization of a covalent inhibitor like BPA targeting a protein such as carbonic anhydrase.
Mass Spectrometry: Confirming the Covalent Adduct
Objective: To confirm the formation of a covalent adduct between BPA and the target protein and to identify the specific amino acid residue modified.
Protocol:
-
Incubation: Incubate the purified target protein (e.g., 10 µM carbonic anhydrase) with a 5-fold molar excess of BPA (50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for 2 hours at room temperature. A control sample with the protein and DMSO (vehicle for BPA) should be prepared in parallel.
-
Sample Preparation for Intact Mass Analysis:
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the protein samples using a C4 ZipTip or equivalent.
-
Elute the protein in 50% acetonitrile, 0.1% formic acid.
-
-
Intact Mass Analysis:
-
Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectra to determine the intact mass of the protein. A mass increase corresponding to the molecular weight of BPA minus the leaving group (HBr) is expected for the BPA-treated sample.
-
-
Sample Preparation for Peptide Mapping:
-
Denature the protein samples by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate the free cysteines with iodoacetamide in the dark for 30 minutes.
-
Dilute the urea concentration to less than 2 M and digest the protein with trypsin overnight at 37°C.
-
-
Peptide Mapping Analysis:
-
Analyze the tryptic digests by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification on cysteine or other nucleophilic residues corresponding to the mass of the BPA adduct.
-
The identification of a peptide with the specific mass modification confirms the site of covalent binding.
-
Surface Plasmon Resonance: Unraveling the Binding Kinetics
Objective: To determine the kinetic parameters (k_on, k_off, k_inact) of the interaction between BPA and the target protein.
Protocol:
-
Immobilization: Immobilize the purified target protein (e.g., carbonic anhydrase) onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (around 2000 RU) to minimize mass transport limitations.
-
Binding Analysis:
-
Perform a single-cycle kinetics (SCK) experiment. This is crucial for covalent inhibitors to avoid the need for surface regeneration.
-
Inject a series of increasing concentrations of BPA (e.g., 0.1 µM to 10 µM) sequentially over the immobilized protein surface. Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Include a buffer-only injection as a blank for double referencing.
-
-
Data Analysis:
-
Fit the sensorgram data to a "two-state reaction" model or a "pre-equilibrium" model that accounts for the initial non-covalent binding followed by the irreversible covalent step.
-
This analysis will yield the association rate constant (k_on) and dissociation rate constant (k_off) for the initial reversible step, and the inactivation rate constant (k_inact) for the covalent bond formation. The overall binding affinity (K_d) can be calculated from k_off/k_on.
-
Isothermal Titration Calorimetry: Measuring the Thermodynamics of Binding
Objective: To determine the thermodynamic parameters (K_d, ΔH, ΔS, and stoichiometry) of the interaction between BPA and the target protein.
Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein (e.g., 20 µM carbonic anhydrase) and BPA (e.g., 200 µM) extensively against the same buffer (e.g., 50 mM phosphate buffer, pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Degas both the protein and BPA solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the BPA solution into the injection syringe of the ITC instrument.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the BPA solution into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/K_d).
-
X-ray Crystallography: Visualizing the Covalent Complex
Objective: To obtain a high-resolution three-dimensional structure of the target protein covalently bound to BPA.
Protocol:
-
Co-crystallization or Soaking:
-
Co-crystallization: Mix the purified target protein with a slight molar excess of BPA and set up crystallization trials using various screening conditions (e.g., different precipitants, pH, and temperature).
-
Soaking: Grow crystals of the apo-protein first. Then, soak the crystals in a solution containing BPA for a defined period (e.g., a few hours to overnight) to allow the inhibitor to diffuse into the crystal and react with the protein.
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known structure of the target protein as a search model.
-
Build the model of the protein-BPA complex into the electron density map and refine the structure.
-
The final refined structure will reveal the precise atomic interactions between BPA and the target protein, providing definitive evidence of covalent bond formation and the binding pose of the inhibitor.
-
By employing a combination of these powerful biophysical techniques, researchers can gain a comprehensive understanding of the binding mechanism of this compound, confirming its covalent mode of action and providing crucial data to guide further drug development efforts.
Determining the Stoichiometry of N-[4-(2-Bromoacetyl)Phenyl]Acetamide Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to determine the labeling stoichiometry of N-[4-(2-Bromoacetyl)Phenyl]Acetamide, a cysteine-reactive compound. We will explore its performance in relation to other common alkylating agents and provide detailed experimental protocols and supporting data to inform your research.
Introduction to Cysteine-Targeted Labeling
This compound belongs to the class of haloacetamide reagents that are widely used for the covalent modification of proteins. These reagents selectively react with the nucleophilic thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. This process, known as alkylation, forms a stable thioether bond, effectively "capping" the cysteine residue. Understanding the stoichiometry of this reaction—the average number of label molecules bound to a single protein molecule, also referred to as the Degree of Labeling (DOL)—is critical for a variety of applications, from fundamental protein structure and function studies to the development of antibody-drug conjugates.
Comparison of Cysteine-Reactive Reagents
The choice of an alkylating agent depends on factors such as reactivity, specificity, and the intended downstream application. Here, we compare this compound with two other commonly used cysteine-reactive reagents: iodoacetamide and N-ethylmaleimide (NEM).
| Feature | This compound | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Relative Reactivity | Moderate to High | High | Very High |
| Known Off-Target Residues | Methionine, Histidine, Lysine | Methionine, Histidine, Lysine | Lysine, Histidine (at pH > 7.5) |
| Bond Stability | Stable Thioether | Stable Thioether | Stable Thioether |
Determining Labeling Stoichiometry by Mass Spectrometry
Mass spectrometry (MS) is a powerful and widely used technique for the precise determination of labeling stoichiometry. The fundamental principle involves measuring the mass increase of a protein or peptide upon covalent modification with the labeling reagent.
Experimental Workflow
The general workflow for determining the stoichiometry of this compound labeling using mass spectrometry is as follows:
Data Presentation: Representative Mass Spectrometry Data
The following table illustrates hypothetical mass spectrometry data for a protein labeled with this compound. The degree of labeling is determined by the mass shift observed between the unlabeled and labeled protein. The mass of the added moiety is the mass of this compound minus the mass of HBr.
| Species | Observed Mass (Da) | Mass Shift (Da) | Number of Labels | Relative Abundance (%) |
| Unlabeled Protein | 25,000 | 0 | 0 | 10 |
| Labeled Protein +1 | 25,196 | 196 | 1 | 45 |
| Labeled Protein +2 | 25,392 | 392 | 2 | 35 |
| Labeled Protein +3 | 25,588 | 588 | 3 | 10 |
Calculation of Average Degree of Labeling (DOL):
The average DOL can be calculated as the weighted average of the number of labels on each species: DOL = (0 * 0.10) + (1 * 0.45) + (2 * 0.35) + (3 * 0.10) = 0 + 0.45 + 0.70 + 0.30 = 1.45
This indicates an average of 1.45 molecules of this compound per protein molecule under the tested conditions.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or L-cysteine)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent to a final concentration sufficient to consume unreacted labeling reagent (e.g., 100-fold molar excess over the bromoacetylating reagent).
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess labeling reagent and quenching agent using a desalting column or dialysis.
-
Protocol 2: Determination of Labeling Stoichiometry by LC-MS
Materials:
-
Labeled and unlabeled protein samples
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Dilute the labeled and unlabeled protein samples to a suitable concentration for LC-MS analysis (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
-
LC-MS Analysis:
-
Inject the unlabeled protein sample to determine its retention time and acquire its mass spectrum.
-
Inject the labeled protein sample using the same LC method and acquire its mass spectrum. The spectrum of the labeled protein will likely show a distribution of peaks corresponding to different numbers of attached labels.
-
-
Data Analysis:
-
Deconvolute the mass spectra of both the unlabeled and labeled protein to determine the molecular weights of the different species.
-
Calculate the mass shift for each labeled species by subtracting the mass of the unlabeled protein.
-
Determine the number of labels for each species by dividing the mass shift by the molecular weight of the reacted this compound moiety.
-
Calculate the average Degree of Labeling (DOL) by determining the weighted average of the number of labels across all detected species.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical workflow for optimizing the labeling reaction and validating the results.
Conclusion
Determining the stoichiometry of this compound labeling is a critical step in ensuring the reproducibility and accuracy of experiments that rely on protein modification. Mass spectrometry provides a robust and quantitative method for this purpose. By carefully controlling reaction conditions and comparing the performance of this compound with other alkylating agents, researchers can optimize their labeling strategies for specific applications in drug development and proteomic research.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For researchers and professionals in drug development, the synthesis and application of novel compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical reagents. N-[4-(2-Bromoacetyl)Phenyl]Acetamide, a reactive α-haloacetamide derivative, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
This compound is a halogenated organic compound. Its reactivity, a desirable trait in many synthetic applications, also presents significant hazards. The primary concerns associated with this and similar compounds are:
-
Irritation: It is known to cause skin and serious eye irritation.[1][2]
-
Respiratory Effects: Inhalation of dust or mist may lead to respiratory irritation.[1][2]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic environmental pollutants.
Understanding these risks is paramount to appreciating the necessity of the stringent disposal protocols outlined below. The core principle is containment and proper routing to a licensed hazardous waste facility.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, including for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber gloves | Provides a chemical-resistant barrier to prevent skin contact.[3] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and dust, preventing severe eye irritation.[2] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust or aerosols. For large quantities or spills, a respirator may be necessary.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be a deliberate and well-documented process. Adherence to these steps ensures compliance with regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
Proper segregation is the cornerstone of safe chemical waste management.[6][7]
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[8][9] This container should be made of a material compatible with the chemical and any solvents used.
-
AVOID Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[8][10] Mixing can lead to dangerous reactions and complicates the disposal process, often increasing costs.
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[5][11]
-
"Hazardous Waste": The words "Hazardous Waste" must be prominently displayed on the label.[5][11]
-
Full Chemical Name: Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[9]
-
List all Contents: If the waste is a solution, list all components, including solvents, with their approximate percentages.
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[7][9] This prevents the release of vapors and protects the contents from contamination.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][12]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical identity and quantity.
-
NEVER Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[7][10] This is illegal and environmentally harmful.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to proceed, contact your EHS office immediately.
-
For small, manageable spills, and if you are trained to do so, wear appropriate PPE, cover the spill with an absorbent material, and then carefully sweep the solid material into a designated hazardous waste container.[1][2]
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling N-[4-(2-Bromoacetyl)Phenyl]Acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of N-[4-(2-Bromoacetyl)Phenyl]Acetamide (CAS No. 21675-02-5). Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to safety is imperative, drawing upon data from structurally similar compounds such as bromoacetyl halides and substituted acetanilides. The primary hazards are anticipated to arise from the reactive bromoacetyl group and the acetanilide core, potentially causing skin and eye irritation, respiratory tract irritation, and harm if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following equipment is mandatory for all personnel working with this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing or dust generation. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected for degradation before each use. Contaminated gloves must be disposed of as hazardous waste. Use proper glove removal technique to avoid skin contact.[1] |
| Body | Laboratory coat and additional protective clothing | A standard lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or full-body suit is recommended.[1] |
| Respiratory | NIOSH-approved respirator | Required for operations that may generate dust or aerosols. The appropriate cartridge must be selected based on the potential airborne concentration. |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational protocol is crucial for minimizing risk.
1. Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.
2. Handling Procedures:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust and aerosols.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2]
-
Do not eat, drink, or smoke in the laboratory.[2]
3. First Aid Measures:
-
If Inhaled: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[3]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] Remove and launder contaminated clothing before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container for hazardous waste.
-
Neutralization (for bromoacetyl compounds): A common method for the disposal of reactive bromoacetyl compounds is gradual neutralization through a carefully controlled hydrolysis reaction with a basic solution, such as dilute sodium bicarbonate.[4] This converts the reactive moiety into less hazardous, water-soluble salts.[4] This procedure should be carried out in a fume hood with appropriate PPE.
-
Final Disposal: Dispose of the neutralized waste and rinsed containers as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Contact a licensed professional waste disposal service.[1]
Experimental Workflow Diagram
The following diagram outlines the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
